molecular formula C14H13ClN4O B15574062 VU6008677

VU6008677

Cat. No.: B15574062
M. Wt: 288.73 g/mol
InChI Key: VGCWSYQSDJETQR-UHFFFAOYSA-N
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Description

VU6008677 is a useful research compound. Its molecular formula is C14H13ClN4O and its molecular weight is 288.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

12-chloro-N-cyclopropyl-11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine

InChI

InChI=1S/C14H13ClN4O/c1-6-9-11-12(20-14(9)18-7(2)10(6)15)13(17-5-16-11)19-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,16,17,19)

InChI Key

VGCWSYQSDJETQR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of VU6008677

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU6008677 is a structurally distinct, tricyclic positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4).[1][2][3] Developed as part of research into novel treatments for neurological disorders such as schizophrenia, this compound represents an advancement in M4 PAM chemotypes, moving away from traditional scaffolds that suffered from poor solubility and species-dependent potency discrepancies.[1] This compound exhibits low nanomolar potency against the human M4 receptor and a significantly improved profile regarding the inhibition of cytochrome P450 (CYP) enzymes when compared to parent compounds like ML253.[1][3][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator. Unlike an orthosteric agonist, which directly binds to and activates the receptor at the same site as the endogenous ligand (acetylcholine, ACh), a PAM binds to a distinct, topographically separate allosteric site.[4] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the orthosteric agonist.[4] Consequently, this compound does not activate the M4 receptor on its own but potentiates the receptor's response to ambient levels of ACh. This mechanism offers a more nuanced modulation of native physiological signaling compared to direct agonism.

G cluster_receptor M4 Receptor Ortho Orthosteric Site Allo Allosteric Site Allo->Ortho Potentiates ACh Binding & Efficacy ACh Acetylcholine (ACh) ACh->Ortho Binds PAM This compound (PAM) PAM->Allo Binds

Figure 1: Mechanism of Positive Allosteric Modulation (PAM).

M4 Receptor Signaling Pathways

The M4 receptor is a G protein-coupled receptor (GPCR) that canonically couples to the Gi/o family of G proteins. Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is fundamental to the M4 receptor's role in modulating neurotransmitter release.

For in vitro pharmacology assays, direct measurement of Gi-mediated adenylyl cyclase inhibition can be complex. Therefore, a common technique involves co-expressing the M4 receptor with a chimeric G protein, such as Gqi5, in a host cell line like Chinese Hamster Ovary (CHO) cells.[1][4] This engineered G protein redirects the receptor's signal through the Gq pathway. Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores, a response that can be readily quantified using calcium-sensitive fluorescent dyes.[1][4]

G cluster_native Native Signaling (Gi-Coupled) cluster_assay Assay Signaling (Gqi5-Coupled) ACh ACh + this compound M4 M4 Receptor Gi Gi M4->Gi Activates Gqi5 Gqi5 (chimeric) M4->Gqi5 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gqi5->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular [Ca²⁺] (Measured Signal) IP3_DAG->Ca

Figure 2: Native and Engineered M4 Receptor Signaling Pathways.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency, pharmacokinetic properties, and potential for drug-drug interactions via CYP enzyme inhibition.

Table 1: In Vitro Potency of this compound

Parameter Species/System Value Reference
EC50 Human M4 Receptor 120 nM [5]

EC50 determined in a calcium mobilization assay using hM4/Gqi5-CHO cells in the presence of an EC20 concentration of acetylcholine.

Table 2: In Vitro DMPK and CYP Inhibition Profile of this compound

Parameter Species/System Value Reference
Predicted Hepatic Clearance (CLhep) Human 13 mL/min/kg (Moderate) [1]
Plasma Protein Binding (fu, plasma) Rat 0.060 (Favorable) [1]
Plasma Protein Binding (fu, plasma) Human < 0.01 (Highly Bound) [1]
Brain Homogenate Binding (fu, brain) Rat 0.017 (Moderate) [1]
CYP 1A2 Inhibition (IC50) Human < 0.10 µM [1]
CYP 2C9 Inhibition (IC50) Human ≥ 30 µM [1]
CYP 2D6 Inhibition (IC50) Human ≥ 30 µM [1]
CYP 3A4 Inhibition (IC50) Human ≥ 30 µM [1]

DMPK: Drug Metabolism and Pharmacokinetics; fu: fraction unbound. While showing a good profile for several CYP enzymes, the potent inhibition of CYP1A2 was a noted liability.[1]

Experimental Protocols

The characterization of this compound relies on standardized in vitro methodologies. Below are detailed descriptions of the key assays employed.

Calcium Mobilization Assay for Potency Determination

This assay is the primary method for quantifying the potency (EC50) of M4 PAMs.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor (hM4) and the chimeric G protein Gqi5.

  • Protocol:

    • Cell Plating: Cells are seeded into 384-well microplates and grown to confluence.

    • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

    • Compound Preparation: this compound is serially diluted to create a concentration-response curve. A fixed concentration of acetylcholine, corresponding to its EC20 (the concentration that elicits 20% of its maximal response), is prepared.

    • Assay Execution: The plate is placed in a fluorescence imaging plate reader (FLIPR). The instrument adds the this compound dilutions to the cells, followed shortly by the addition of the ACh EC20 solution.

    • Data Acquisition: The instrument monitors the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

    • Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized and fitted to a four-parameter logistic equation to determine the EC50 value.

G cluster_prep Preparation cluster_run Assay Execution (FLIPR) cluster_analysis Data Analysis P1 Plate hM4/Gqi5-CHO cells in 384-well plate P2 Incubate cells with Ca²⁺ sensitive dye P3 Prepare serial dilutions of this compound P4 Prepare fixed EC₂₀ concentration of ACh R1 Add this compound dilutions to cells P4->R1 R2 Add ACh (EC₂₀) to cells R1->R2 R3 Measure fluorescence (intracellular Ca²⁺) R2->R3 A1 Generate concentration- response curve A2 Fit data to logistic equation A1->A2 A3 Determine EC₅₀ value A2->A3 cluster_run cluster_run cluster_run->A1

Figure 3: Experimental Workflow for Calcium Mobilization Assay.
Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major drug-metabolizing enzymes.

  • System: Pooled human liver microsomes (HLM), which contain a mixture of CYP enzymes.

  • Protocol:

    • Incubation: A reaction mixture is prepared containing HLM, a specific CYP probe substrate (a compound metabolized by a single CYP isoform), and various concentrations of this compound.

    • Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system.

    • Reaction Termination: After a set incubation period, the reaction is stopped, typically by adding a solvent like acetonitrile.

    • Analysis: The concentration of the metabolite produced from the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: The rate of metabolite formation at each this compound concentration is compared to a vehicle control. The resulting data are used to calculate an IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.[1]

In Vitro Pharmacokinetic Assays

These assays predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

  • Microsomal Stability: The compound is incubated with liver microsomes (rat or human) and an NADPH regenerating system over time. The disappearance of the parent compound is monitored by LC-MS to determine its intrinsic clearance.

  • Plasma Protein Binding: Equilibrium dialysis is a common method. The compound is added to one side of a semi-permeable membrane (with plasma on the other side) and allowed to reach equilibrium. The concentrations of the compound in the buffer and plasma chambers are measured to calculate the fraction unbound (fu).[1]

References

VU6008677: A Technical Guide to a Novel Tricyclic M4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VU6008677, a structurally distinct, tricyclic positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4). The M4 receptor is a validated therapeutic target for neurological disorders such as schizophrenia and Parkinson's disease.[1] this compound emerged from a discovery program aimed at improving the drug metabolism and pharmacokinetic (DMPK) properties of earlier M4 PAMs.

Introduction and Rationale

The development of selective M4 PAMs is a key strategy for treating central nervous system disorders.[1] Early M4 PAMs often contained a β-amino carboxamide moiety, which, while important for activity, was associated with poor solubility, P-glycoprotein efflux, and species-dependent potency.[1] To address these liabilities, a "tie-back" strategy was employed to mask this moiety within a rigid tricyclic core. This led to the discovery of two novel tricyclic chemotypes, one of which is the foundation of this compound: the 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amine core.[1][2] this compound (designated as compound 14o in its discovery publication) was identified as a potent M4 PAM with a significantly improved cytochrome P450 (CYP) inhibition profile compared to the parent compound, ML253.[2]

Mechanism of Action: Positive Allosteric Modulation

As a positive allosteric modulator, this compound does not bind to the same site as the endogenous agonist, acetylcholine (ACh) (the orthosteric site). Instead, it binds to a distinct allosteric site on the M4 receptor.[3] This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of ACh.[3] The primary signaling pathway for the M4 receptor is coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] By potentiating the effect of ACh, this compound enhances this inhibitory signaling cascade.

cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M4R Binds to Orthosteric Site This compound This compound (PAM) (Allosteric Modulator) This compound->M4R Binds to Allosteric Site ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to

M4 Receptor Signaling Pathway with PAM.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological and DMPK data for this compound and relevant analogues.

Table 1: In Vitro Potency and Selectivity

Compound hM4 EC50 (nM) [a] hM2 EC50 (µM)
This compound (14o) 120 >10
ML253 (Parent) Data not available Data not available
13l (Thieno analogue) 72 >10
15g 210 >10

Data sourced from ACS Medicinal Chemistry Letters.[2]

[a] Potency measured using a calcium mobilization assay in CHO cells co-expressing hM4 and a chimeric G-protein (Gqi5) in the presence of an EC20 concentration of acetylcholine.[2]

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile

Parameter This compound (14o)
Physicochemical Properties
Molecular Weight (MW) 318.82
xLogP 3.51
Protein Binding
Rat fu, plasma 0.060
Human fu, plasma <0.01
Rat fu, brain 0.017
Metabolic Stability
Rat Predicted CLhep (mL/min/kg) >47
Human Predicted CLhep (mL/min/kg) 13
CYP450 Inhibition (IC50, µM)
CYP 1A2 <0.10
CYP 2C9 >30
CYP 2D6 >30
CYP 3A4 >30

Data sourced from ACS Medicinal Chemistry Letters.[2]

Structure-Activity Relationship (SAR) Insights

The development of this compound provided key insights into the structure-activity relationships of this tricyclic scaffold.[2]

  • Tricyclic Core : The furan-containing core of this compound (a pyrido[3′,2′:4,5]furo [3,2-d]pyrimidine) was found to be well-tolerated compared to the analogous thiophene-containing core (pyrido[3′,2′:4,5]thieno [3,2-d]pyrimidine).[2]

  • Amine Tail : Small, aliphatic amine tails were preferred for high potency over larger benzylamine (B48309) groups.[2]

  • CYP Inhibition : The tricyclic strategy was highly effective at reducing the CYP450 inhibition seen with earlier, non-cyclic lead compounds like ML253.[2]

Start Start: ML253 (β-amino carboxamide core) - Potent M4 PAM - High CYP Inhibition Strategy Strategy: 'Tie-Back' to Mask β-amino carboxamide Start->Strategy Discovery Discovery of Novel Tricyclic Scaffolds (Thieno & Furo Cores) Strategy->Discovery SAR SAR Exploration - Vary Amine Tail - Modify Tricyclic Core Discovery->SAR Lead Lead Compound: This compound (14o) - Low nM hM4 Potency - Improved CYP Profile SAR->Lead Challenge Identified Liabilities - High Rat CLhep - High Human Plasma Binding - CYP 1A2 Inhibition Lead->Challenge Outcome Outcome: Not Progressed, but Provided Key SAR Insights for Future Design Challenge->Outcome

Logical Workflow of this compound Development.

Experimental Protocols

Synthesis

The synthesis of this compound and its analogs began with a Gewald-type reaction.[1][2] Key steps included the formation of a carboxylate intermediate, cyclization with a formamidine (B1211174) acetate (B1210297) salt to create a pyrimidone, conversion to a chloride with POCl3, and finally a nucleophilic aromatic substitution with the desired amine to yield the final product.[1][2]

In Vitro Pharmacology: Calcium Mobilization Assay

The potency of the compounds as M4 PAMs was determined using a functional calcium mobilization assay.[2]

  • Cell Line : Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor (hM4) and a chimeric G-protein, Gqi5. The Gqi5 protein redirects the Gαi/o signal to the Gαq pathway, enabling a measurable calcium flux via phospholipase C activation.

  • Procedure :

    • Cells are plated in 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds (like this compound) are added at various concentrations.

    • An EC20 concentration of acetylcholine (the concentration that gives 20% of the maximal response) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence imaging plate reader (FLIPR).

  • Data Analysis : The fluorescence data is used to generate concentration-response curves, from which EC50 values (the concentration of the PAM that produces 50% of its maximal potentiation) are calculated.[2]

cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis Plate 1. Plate hM4/Gqi5 CHO cells in 384-well plates Load 2. Load cells with calcium-sensitive dye Plate->Load Add_PAM 3. Add varying concentrations of this compound (PAM) Load->Add_PAM Add_ACh 4. Add fixed EC20 concentration of Acetylcholine (ACh) Add_PAM->Add_ACh FLIPR 5. Measure fluorescence change (calcium flux) via FLIPR Add_ACh->FLIPR Analysis 6. Generate concentration-response curves and calculate EC50 FLIPR->Analysis

Workflow for Calcium Mobilization Assay.
In Vitro DMPK Assays

A standard battery of in vitro assays was used to characterize the DMPK profile:[1]

  • Microsomal Stability : Assessed metabolic stability using pooled human and rat liver microsomes.

  • Plasma Protein Binding : Determined the fraction of unbound drug (fu) in human and rat plasma using equilibrium dialysis.

  • Brain Tissue Binding : Determined the fraction of unbound drug (fu, brain) in rat brain homogenate.

  • CYP450 Inhibition : Evaluated the potential for drug-drug interactions by measuring IC50 values against a panel of key CYP enzymes using specific probe substrates in human liver microsomes.[1]

Summary and Conclusion

This compound is a potent, tricyclic M4 PAM discovered through a medicinal chemistry strategy designed to mitigate the liabilities of earlier chemotypes.[1][2] This work successfully produced a novel scaffold with low nanomolar potency and a greatly improved CYP450 inhibition profile, demonstrating the viability of the "tie-back" approach.[2][6] However, this compound itself was not advanced for further development due to a combination of high predicted clearance in rats, high human plasma protein binding, and specific inhibition of CYP1A2.[2][7] Despite this, the pharmacological data and structure-activity relationship insights gained from the study of this compound and its analogs are invaluable for the continued design and development of next-generation M4 PAMs for the treatment of neurological diseases.[2]

References

The Discovery and Development of VU6008677: A Novel Tricyclic M4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The M4 muscarinic acetylcholine (B1216132) receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for the treatment of neuropsychiatric disorders such as schizophrenia.[1][2] Positive allosteric modulators (PAMs) of the M4 receptor offer a potential advantage over orthosteric agonists by providing greater subtype selectivity and preserving the endogenous patterns of acetylcholine signaling.[2] This document provides a comprehensive technical overview of the discovery and preclinical development of VU6008677, a structurally distinct, tricyclic M4 PAM.[1][3]

Discovery and Lead Optimization

The discovery of this compound stemmed from a lead optimization effort aimed at improving the drug metabolism and pharmacokinetics (DMPK) profile of earlier M4 PAMs.[1] Traditional M4 PAMs often contained a β-amino carboxamide moiety, which was associated with poor solubility and potential for P-glycoprotein efflux.[1] The development of this compound involved a "tie-back" strategy to mask this moiety within a novel tricyclic core, leading to the identification of two new chemotypes: an 8-chloro-9-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine and an 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amine.[1][4]

This compound, also referred to as compound 14o in the primary literature, emerged from the 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amine series.[1] This compound demonstrated potent and selective M4 PAM activity with a significantly improved cytochrome P450 (CYP) inhibition profile compared to the parent compound, ML253.[1][3]

M4 Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is predominantly coupled to the Gi/o family of G proteins.[3][5] Upon activation by acetylcholine, the receptor stimulates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] The Gβγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[3] Under conditions of high agonist concentration, the M4 receptor has also been shown to couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[3]

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_protein Gi/o Protein (αβγ) M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion_out K+ GIRK->K_ion_out Efflux ACh Acetylcholine ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->GIRK Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Neuronal Inhibition K_ion_out->Hyperpolarization K_ion_in K+ K_ion_in->GIRK

M4 Muscarinic Receptor Signaling Pathway

Synthesis of this compound

The synthesis of the tricyclic core of this compound begins with a Gewald-type reaction.[1][3] This is followed by a series of steps including cyclization to form the pyrimidone intermediate, chlorination, and finally a nucleophilic aromatic substitution to introduce the desired amine side chain.[1][3]

Synthesis_Workflow start Ethyl 2-hydroxyacetate & Nicotinonitrile derivative gewald Gewald-type Reaction (Base, Microwave) start->gewald carboxylate Carboxylate Intermediate (10c) gewald->carboxylate cyclization Cyclization (Formamidine acetate (B1210297) salt, Heat) carboxylate->cyclization pyrimidone Pyrimidone Intermediate (11c) cyclization->pyrimidone chlorination Chlorination (POCl3) pyrimidone->chlorination chloride Chloride Intermediate (12c) chlorination->chloride snar Nucleophilic Aromatic Substitution (Amine, DIEA) chloride->snar final_product This compound (14o) snar->final_product

Synthetic Workflow for this compound

Pharmacological and Physicochemical Properties

This compound exhibits potent positive allosteric modulation of the human M4 receptor.[1][6] The following tables summarize the key in vitro pharmacological, physicochemical, and pharmacokinetic data for this compound.

Table 1: In Vitro Potency and Physicochemical Properties of this compound [1][3]

ParameterValue
hM4 EC50 (nM) 120
Molecular Weight (Da) 304.8
xLogP 3.63
Topological Polar Surface Area (TPSA) 50.7

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile of this compound [1][3]

ParameterValue
Rat Predicted Hepatic Clearance (CLhep, mL/min/kg) High (>47)
Human Predicted Hepatic Clearance (CLhep, mL/min/kg) 13 (Moderate)
Rat Plasma Protein Binding (fu,plasma) 0.060
Human Plasma Protein Binding (fu,plasma) < 0.01
Rat Brain Homogenate Binding (fu,brain) 0.017

Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound [1][3]

CYP IsoformIC50 (µM)
CYP1A2 < 0.10
CYP2C9 ≥ 30
CYP2D6 ≥ 30
CYP3A4 ≥ 30

Experimental Protocols

Calcium Mobilization Assay

The potency of this compound as an M4 PAM was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor coupled to the promiscuous G-protein Gqi5 (hM4/Gqi5-CHO).[1][3]

Calcium_Mobilization_Assay start Plate hM4/Gqi5-CHO cells load_dye Load cells with a calcium-sensitive fluorescent dye start->load_dye add_compound Add this compound (or vehicle) load_dye->add_compound add_agonist Add Acetylcholine (EC20 concentration) add_compound->add_agonist measure_fluorescence Measure changes in intracellular calcium via fluorescence add_agonist->measure_fluorescence analyze_data Calculate EC50 values measure_fluorescence->analyze_data

Calcium Mobilization Assay Workflow

Cells were incubated with a calcium-sensitive dye.[1] The test compound (this compound) was then added, followed by a fixed concentration of acetylcholine corresponding to its EC20 value.[3] The change in intracellular calcium concentration was measured by monitoring the fluorescence of the dye.[1][3] The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation, was then calculated.[1]

In Vitro DMPK Assays

The pharmacokinetic properties of this compound were evaluated using a battery of in vitro assays.[1]

  • Metabolic Stability: The compound was incubated with rat and human liver microsomes in the presence of NADPH to determine its predicted hepatic clearance (CLhep).[1]

  • Plasma Protein Binding: Equilibrium dialysis was used to determine the fraction of the compound unbound (fu,plasma) in rat and human plasma.[1]

  • Brain Tissue Binding: The fraction of the compound unbound in rat brain homogenate (fu,brain) was also determined using equilibrium dialysis.[1]

  • CYP450 Inhibition: The potential for this compound to inhibit major cytochrome P450 isoforms was assessed using pooled human liver microsomes and CYP-specific probe substrates.[1]

Summary and Conclusion

This compound is a novel, tricyclic positive allosteric modulator of the M4 muscarinic acetylcholine receptor discovered through a focused lead optimization campaign.[1][4] It possesses low nanomolar potency at the human M4 receptor and exhibits a favorable cytochrome P450 inhibition profile for several key isoforms.[1][3] While this compound displayed a moderate predicted human hepatic clearance, it was ultimately not progressed to further development due to high predicted rat microsomal clearance, high human plasma protein binding, and significant inhibition of CYP1A2.[1][3] Nevertheless, the discovery of this compound and its associated structure-activity relationships have provided valuable insights for the design of future M4 PAMs with improved DMPK properties, as evidenced by the subsequent development of compounds like VU6008055.[7]

References

VU6008677: A Technical Guide to its Chemical Structure, Synthesis, and In Vitro Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VU6008677, a novel tricyclic M4 positive allosteric modulator (PAM). It details the compound's chemical structure, synthetic pathways, and key in vitro pharmacological data. The information is intended to support researchers and professionals in the fields of medicinal chemistry and neuropharmacology.

Chemical Structure

This compound is identified as an 8-chloro-9-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine. Its core structure is a novel tricyclic chemotype developed to improve upon earlier M4 PAMs by offering enhanced pharmacological properties and a better cytochrome P450 profile.

this compound Chemical Structure

Synthesis Pathways

Two primary synthetic routes for the tricyclic core of this compound and its analogs have been described.

Synthesis Pathway 1: Gewald-type Reaction

The initial synthesis of the tricyclic core of this compound and related analogs begins with a Gewald-type reaction.[1][2] This is followed by the formation of a pyrimidone intermediate, which is then chlorinated and subsequently undergoes nucleophilic aromatic substitution to yield the desired products.

G cluster_0 Gewald-type Reaction cluster_1 Pyrimidone Formation cluster_2 Chlorination cluster_3 Nucleophilic Aromatic Substitution Nicotinonitriles Nicotinonitriles Carboxylates (10a-c) Carboxylates (10a-c) Nicotinonitriles->Carboxylates (10a-c) Base, Microwave Ethyl 2-mercaptoacetate Ethyl 2-mercaptoacetate Ethyl 2-mercaptoacetate->Carboxylates (10a-c) Pyrimidone intermediates (11a-c) Pyrimidone intermediates (11a-c) Carboxylates (10a-c)->Pyrimidone intermediates (11a-c) Formamide (B127407), Heat Formamidine (B1211174) acetate (B1210297) Formamidine acetate Formamidine acetate->Pyrimidone intermediates (11a-c) Chlorides (12a-c) Chlorides (12a-c) Pyrimidone intermediates (11a-c)->Chlorides (12a-c) POCl3 Desired Analogues (13-15) Desired Analogues (13-15) Chlorides (12a-c)->Desired Analogues (13-15) Amines Amines Amines->Desired Analogues (13-15)

Synthesis Pathway 1 for Tricyclic Core
Synthesis Pathway 2: Sandmeyer and Suzuki-Miyaura Reactions

An alternative pathway to a related tricyclic core involves a copper-catalyzed Sandmeyer reaction, followed by a Suzuki-Miyaura coupling.[1][2] Subsequent ozonolysis and reaction with hydrazine (B178648) form a pyridazinone, which is then chlorinated to prepare for the final nucleophilic substitution.[1]

G Intermediate (10a) Intermediate (10a) Bromide (16) Bromide (16) Intermediate (10a)->Bromide (16) Sandmeyer Reaction (CuBr2, tBuONO) Carboxylate (18) Carboxylate (18) Bromide (16)->Carboxylate (18) Suzuki-Miyaura Coupling (Pd(dppf)Cl2) Aldehyde (19) Aldehyde (19) Carboxylate (18)->Aldehyde (19) Ozonolysis Pyridazinone (20) Pyridazinone (20) Aldehyde (19)->Pyridazinone (20) Hydrazine Chloride (21) Chloride (21) Pyridazinone (20)->Chloride (21) POCl3 Analogues (22) Analogues (22) Chloride (21)->Analogues (22) Nucleophilic Aromatic Substitution (Amine, DIEA)

Synthesis Pathway 2 for Tricyclic Core

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic properties of this compound and related analogs.

Table 1: In Vitro Potency of this compound and Analogs [1][2]

CompoundhM4 EC50 (nM)
13l72
13f3100
13e5900
22i65
22j83
22h150
22f400
This compound (14o) 120 [3]
15h29
15d320
15c450

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile [1]

CompoundRat CLhep (mL/min/kg)Human CLhep (mL/min/kg)
This compound (14o) > 4713
Other Analogs> 47-

Experimental Protocols

General Synthesis of Tricyclic Cores

Synthesis of Carboxylates (10a-c): A mixture of ethyl 2-mercaptoacetate or ethyl 2-hydroxyacetate and commercially available nicotinonitriles (7a or 7b) under basic conditions is irradiated in a microwave reactor to afford the carboxylates.[1][2]

Synthesis of Pyrimidone Intermediates (11a-c): A heated solution of intermediates 10a-c in formamide is treated with a formamidine acetate salt to yield the pyrimidone intermediates.[1][2]

Synthesis of Chlorides (12a-c): The pyrimidone intermediates are converted to chlorides using phosphorus oxychloride (POCl3).[1][2]

Synthesis of Final Analogues (13-15): The chlorides undergo nucleophilic aromatic substitution with various amines to yield the desired analogues.[1][2]

Alternative Synthesis of Chloride (21):

  • Sandmeyer Reaction: Intermediate 10a undergoes a copper-catalyzed Sandmeyer reaction with CuBr2 and tBuONO in MeCN to yield bromide 16.[1]

  • Suzuki-Miyaura Coupling: Bromide 16 is coupled with 1,3,2-dioxaborolane 17 using Pd(dppf)Cl2 and Cs2CO3 in a 10:1 mixture of 1,4-dioxane (B91453) and water at 90°C to afford carboxylate 18.[1]

  • Ozonolysis: Intermediate 18 is treated with ozone in DCM at -78°C, followed by dimethyl sulfide (B99878) to give aldehyde 19.[1]

  • Pyridazinone Formation: Aldehyde 19 is reacted with hydrazine in a 1:1 mixture of EtOH and IPA at 110°C to afford pyridazinone 20.[1]

  • Chlorination: Treatment with POCl3 under microwave irradiation at 150°C yields chloride 21.[1]

Calcium Mobilization Assay

Calcium mobilization assays are performed using CHO cells stably expressing the human M4 muscarinic receptor (hM4) and a chimeric G-protein (Gqi5).[4]

G cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Assay Plate hM4/Gqi5-CHO cells Plate hM4/Gqi5-CHO cells Incubate overnight Incubate overnight Plate hM4/Gqi5-CHO cells->Incubate overnight Load with Fluo-4 AM Load with Fluo-4 AM Incubate Incubate Load with Fluo-4 AM->Incubate Add test compound (PAM) Add test compound (PAM) Add Acetylcholine (EC20) Add Acetylcholine (EC20) Add test compound (PAM)->Add Acetylcholine (EC20) Measure fluorescence Measure fluorescence Add Acetylcholine (EC20)->Measure fluorescence

References

VU6008677: A Technical Guide on Target Selectivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6008677 is a novel, structurally distinct tricyclic positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4).[1][2] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The development of M4-selective PAMs is a significant area of interest for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[2] This is due to the potential for achieving therapeutic benefits without the adverse effects associated with non-selective muscarinic agonists.[2] This technical guide provides a comprehensive overview of the target selectivity and off-target profile of this compound, based on available preclinical data.

On-Target Activity

This compound demonstrates potent positive allosteric modulation of the human M4 receptor. The primary measure of its on-target activity is its half-maximal effective concentration (EC50) in a functional assay.

Parameter Value Assay System
EC50 (hM4) 120 nMCalcium mobilization in hM4/Gqi5-CHO cells

Target Selectivity Profile

A critical aspect of the development of M4 PAMs is their selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5) to minimize off-target side effects. While the primary publication on this compound explicitly mentions its selectivity over the human M2 receptor, quantitative data for its activity at M1, M3, and M5 receptors are not provided in the available literature.[2]

Receptor Subtype Activity/Selectivity
hM1 Data not available
hM2 Selective over hM2[2]
hM3 Data not available
hM5 Data not available

Off-Target Effects

The off-target profile of a drug candidate is crucial for predicting potential adverse effects. For this compound, the primary off-target liabilities identified are related to the inhibition of cytochrome P450 (CYP) enzymes.

Cytochrome P450 (CYP) Inhibition

This compound was profiled for its inhibitory activity against a panel of key drug-metabolizing CYP enzymes. While it showed an improved profile for several CYPs compared to its parent compound, significant inhibition of CYP1A2 was observed.[2]

CYP Isoform IC50
CYP1A2 < 0.10 μM[2]
CYP2C9 ≥ 30 μM[2]
CYP2D6 ≥ 30 μM[2]
CYP3A4 ≥ 30 μM[2]

This potent inhibition of CYP1A2, along with high predicted rat microsomal clearance and high human plasma protein binding, were the primary reasons this compound was not progressed further in drug development.[2]

Broader Off-Target Screening

Specific results from a broad off-target screening panel (e.g., Eurofins SafetyScreen or a similar panel) for this compound are not detailed in the primary literature. However, a structurally related M4 PAM from the same research program, VU6008055, was screened against a panel of 68 potential off-target GPCRs, ion channels, and transporters.[3] This screening revealed no significant off-target activity for VU6008055 (≤50% inhibition at a concentration of 10 μM).[3] While not direct evidence, this suggests that the chemical scaffold of this compound may have a generally low propensity for broad off-target interactions.

Signaling Pathways and Mechanism of Action

The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. As a positive allosteric modulator, this compound binds to a site on the M4 receptor that is distinct from the acetylcholine binding site. This allosteric binding enhances the affinity and/or efficacy of acetylcholine, leading to a more robust downstream signaling cascade.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4_receptor M4 Receptor G_protein Gαi/oβγ M4_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP cAMP AC->cAMP Converts K_ion_in K+ GIRK->K_ion_in ACh Acetylcholine ACh->M4_receptor Binds to orthosteric site This compound This compound (PAM) This compound->M4_receptor Binds to allosteric site ATP ATP ATP->AC K_ion_out K+ K_ion_out->GIRK Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion_in->Hyperpolarization

Figure 1: M4 Receptor Signaling Pathway and PAM Action

Experimental Protocols

Calcium Mobilization Assay for M4 PAM Activity

This functional assay is used to determine the potency of M4 PAMs. Since the M4 receptor is Gαi/o-coupled and does not typically produce a calcium signal, the cells are co-transfected with a chimeric G-protein (Gqi5) that links M4 receptor activation to the phospholipase C pathway and subsequent intracellular calcium release.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and the Gqi5 chimeric G-protein are used.

  • Cells are cultured in standard media and plated into 384-well black-walled, clear-bottom assay plates.

2. Dye Loading:

  • The cell culture medium is removed, and a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) is added to each well.

  • The plate is incubated to allow the dye to enter the cells.

3. Compound Addition and Signal Detection:

  • The dye solution is removed, and a buffer solution is added.

  • The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is established.

  • This compound (at varying concentrations) is added, followed by a fixed, sub-maximal (EC20) concentration of acetylcholine.

  • The fluorescence intensity is measured over time to detect the increase in intracellular calcium.

4. Data Analysis:

  • The increase in fluorescence is proportional to the potentiation of the M4 receptor response by the PAM.

  • The data are normalized and plotted against the concentration of this compound to determine the EC50 value.

Calcium_Mobilization_Workflow start Start plate_cells Plate hM4/Gqi5-CHO cells in 384-well plate start->plate_cells dye_loading Load cells with Fluo-4 AM calcium dye plate_cells->dye_loading wash Wash cells to remove excess dye dye_loading->wash add_buffer Add assay buffer wash->add_buffer read_baseline Read baseline fluorescence in FLIPR/FlexStation add_buffer->read_baseline add_compound Add this compound (various concentrations) read_baseline->add_compound add_agonist Add Acetylcholine (EC20) add_compound->add_agonist read_signal Measure fluorescence change (calcium signal) add_agonist->read_signal analyze Analyze data and calculate EC50 read_signal->analyze end End analyze->end

Figure 2: Calcium Mobilization Assay Workflow
CYP450 Inhibition IC50 Assay

This assay determines the concentration of a compound that inhibits 50% of the activity of a specific CYP enzyme.

1. Reagent Preparation:

  • Prepare solutions of human liver microsomes (as the source of CYP enzymes), a panel of specific CYP isoform probe substrates, and the necessary cofactor (NADPH).

  • Prepare serial dilutions of this compound.

2. Incubation:

  • In a multi-well plate, combine the human liver microsomes, a specific CYP probe substrate, and a concentration of this compound.

  • Initiate the metabolic reaction by adding NADPH.

  • Incubate at 37°C for a specified time.

3. Reaction Termination and Sample Processing:

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

4. LC-MS/MS Analysis:

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite of the probe substrate.

5. Data Analysis:

  • The rate of metabolite formation is a measure of CYP enzyme activity.

  • The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

  • The IC50 value is determined by fitting the data to a dose-response curve.

CYP_Inhibition_Workflow start Start prepare_reagents Prepare microsomes, probe substrates, NADPH, and this compound dilutions start->prepare_reagents incubate Incubate microsomes, substrate, and this compound prepare_reagents->incubate initiate_reaction Initiate reaction with NADPH incubate->initiate_reaction incubate_37C Incubate at 37°C initiate_reaction->incubate_37C terminate_reaction Terminate reaction with quenching solution incubate_37C->terminate_reaction centrifuge Centrifuge to precipitate proteins terminate_reaction->centrifuge analyze_lcms Analyze supernatant by LC-MS/MS to quantify metabolite centrifuge->analyze_lcms calculate_ic50 Calculate % inhibition and determine IC50 analyze_lcms->calculate_ic50 end End calculate_ic50->end

Figure 3: CYP450 Inhibition IC50 Assay Workflow

Conclusion

This compound is a potent positive allosteric modulator of the M4 muscarinic receptor.[1][2] Its development highlighted a novel tricyclic chemotype with an improved cytochrome P450 inhibition profile for several key isoforms compared to earlier compounds.[2] However, a significant off-target liability in the form of potent CYP1A2 inhibition, coupled with unfavorable pharmacokinetic properties, precluded its further clinical development.[2] While demonstrating selectivity over the M2 receptor, a complete quantitative profile of its activity at other muscarinic subtypes is not publicly available. The information gathered on this compound and related compounds underscores the critical importance of early and comprehensive evaluation of both on-target selectivity and off-target effects in the drug discovery and development process.

References

VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator for Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU6008677 is a novel, potent, and structurally distinct tricyclic positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4). Developed as part of a "tie-back" strategy to improve upon earlier M4 PAMs like ML253, this compound exhibits low nanomolar potency at the human M4 receptor and a significantly improved cytochrome P450 (CYP) inhibition profile. While demonstrating a favorable in vitro profile in several aspects, certain liabilities, such as high predicted hepatic clearance and potent CYP1A2 inhibition, prevented its further progression as a clinical candidate. This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and its role in the broader context of M4 receptor-targeted drug discovery for neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.

Introduction

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions implicated in the pathophysiology of schizophrenia and other neurological disorders.[1] Activation of the M4 receptor has been shown to modulate dopamine (B1211576) signaling, making it a promising therapeutic target.[[“]] Positive allosteric modulators offer a more nuanced approach to receptor activation compared to orthosteric agonists, with the potential for greater subtype selectivity and a reduced risk of side effects.[1][3] this compound emerged from a medicinal chemistry effort to develop novel M4 PAMs with improved drug-like properties, specifically addressing the limitations of earlier chemotypes that contained a β-amino carboxamide moiety.[1][4]

Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, this compound enhances the receptor's response to ACh, increasing its potency and/or efficacy. This potentiation of the endogenous signal is a key characteristic of PAMs. The primary downstream signaling pathway of the M4 receptor is through the Gαi/o protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

M4 Receptor Signaling Pathway

Below is a diagram illustrating the canonical M4 receptor signaling pathway, which is potentiated by this compound.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ACh Acetylcholine (ACh) ACh->M4R This compound This compound (PAM) This compound->M4R potentiates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulation of Dopamine Release & Neuronal Excitability PKA->Cellular_Response leads to

Canonical M4 receptor signaling pathway potentiated by this compound.

Quantitative Data

The following tables summarize the in vitro pharmacological and drug metabolism and pharmacokinetics (DMPK) data for this compound and its parent compound, ML253, for comparative purposes.

In Vitro Pharmacology
CompoundTargetAssayEC50 (nM)Fold ShiftReference
This compound hM4Calcium Mobilization120-[5]
ML253 hM4Calcium Mobilization56106[7][8]
ML253 rM4Calcium Mobilization17650[7][8]

hM4: human M4 receptor; rM4: rat M4 receptor. Fold shift indicates the extent to which the PAM shifts the ACh concentration-response curve to the left.

In Vitro DMPK and Physicochemical Properties
ParameterThis compoundML253
Molecular Weight (Da) 304.8399.9
xLogP 3.63-
Topological Polar Surface Area (TPSA) 50.7-
Rat Plasma Protein Binding (fu,plasma) 0.060-
Human Plasma Protein Binding (fu,plasma) < 0.01-
Rat Brain Homogenate Binding (fu,brain) 0.017-
Rat Microsomal Clearance (CLhep, mL/min/kg) > 47High
Human Microsomal Clearance (CLhep, mL/min/kg) 13-
CYP Inhibition (IC50, µM)
    CYP1A2< 0.10> 30
    CYP2C9≥ 30> 30
    CYP2D6≥ 30> 30
    CYP3A4≥ 30> 30

fu,plasma: fraction unbound in plasma; fu,brain: fraction unbound in brain homogenate; CLhep: hepatic clearance. Data for this compound from[1]. Data for ML253 from[7][8].

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are available in the supporting information of Capstick et al., 2024.[4] A summary of the key methodologies is provided below.

Synthesis of this compound

The synthesis of this compound and its analogs involved a multi-step process starting from commercially available materials. The key steps included a Gewald-type reaction to form the initial thiophene (B33073) or furan (B31954) ring, followed by cyclization to create the pyrimidine (B1678525) core, and subsequent nucleophilic aromatic substitution to introduce the desired amine side chains.[1][4]

In Vitro Pharmacology: Calcium Mobilization Assay

The potency of this compound as an M4 PAM was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor coupled to a chimeric G protein (Gqi5).[1]

  • Cell Culture: hM4/Gqi5-CHO cells are cultured under standard conditions.

  • Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: A dilution series of the test compound (e.g., this compound) is added to the wells.

  • Agonist Stimulation: After a brief pre-incubation with the test compound, a fixed concentration of acetylcholine (typically an EC20 concentration) is added to stimulate the M4 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values are calculated from the concentration-response curves.

In Vitro DMPK Assays

A battery of in vitro assays was conducted to assess the drug metabolism and pharmacokinetic properties of this compound.[1]

  • Metabolic Stability: Assessed using pooled human and rat liver microsomes in the presence of NADPH to determine intrinsic clearance.

  • Plasma Protein Binding: Determined by equilibrium dialysis to measure the fraction of the compound bound to plasma proteins.

  • Brain Tissue Binding: Assessed using brain homogenate to determine the fraction of the compound bound to brain tissue.

  • CYP450 Inhibition: Evaluated using specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) to determine the IC50 values.

Drug Discovery Workflow: From ML253 to this compound

The development of this compound was a rational drug design effort aimed at improving the properties of the parent compound, ML253. The "tie-back" strategy involved cyclizing the β-amino carboxamide moiety of ML253 into a tricyclic core, which was hypothesized to improve the CYP inhibition profile.

Drug_Discovery_Workflow cluster_lead_gen Lead Identification & Optimization cluster_evaluation Preclinical Evaluation ML253 Lead Compound: ML253 (M4 PAM with β-amino carboxamide) Tie_Back "Tie-Back" Strategy (Masking β-amino carboxamide) ML253->Tie_Back Identified need for improved CYP profile Tricyclic_Cores Novel Tricyclic Scaffolds (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidine) Tie_Back->Tricyclic_Cores Generated SAR Structure-Activity Relationship (SAR) & Amine Tail Exploration Tricyclic_Cores->SAR Informed This compound This compound (Optimized Tricyclic M4 PAM) SAR->this compound Led to discovery of In_Vitro_Pharm In Vitro Pharmacology (Potency, Selectivity) This compound->In_Vitro_Pharm In_Vitro_DMPK In Vitro DMPK (Metabolic Stability, PPB, CYP) This compound->In_Vitro_DMPK Decision Decision Point In_Vitro_Pharm->Decision In_Vitro_DMPK->Decision Outcome Outcome: Not Progressed Forward (High CLhep, CYP1A2 Inhibition) Decision->Outcome

Drug discovery workflow for the development of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of tricyclic M4 PAMs, successfully addressing the CYP450 inhibition issues associated with its parent compound, ML253.[1] Its discovery validates the "tie-back" strategy as a viable approach for designing novel M4 PAM chemotypes. Despite its potent in vitro activity at the human M4 receptor, the compound was not advanced to in vivo studies due to a combination of high predicted hepatic clearance and potent inhibition of CYP1A2.[1] These findings underscore the challenges in balancing potency, selectivity, and DMPK properties in CNS drug discovery. The structure-activity relationship insights gained from the development of this compound and its analogs provide a valuable foundation for the design of future M4 PAMs with more favorable, clinically-translatable profiles for the treatment of schizophrenia and other neurological disorders.[1]

References

The Structure-Activity Relationship of VU6008677 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs related to VU6008677, a novel tricyclic M4 positive allosteric modulator (PAM). The following sections detail the quantitative data from SAR studies, the experimental protocols used to generate this data, and visualizations of key synthetic and signaling pathways.

Core Structure and Strategy

The development of this compound and its analogs originated from a "tie-back" strategy applied to the earlier M4 PAM, ML253. This approach aimed to replace the 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core of ML253 to improve pharmacological properties, particularly to reduce cytochrome P450 inhibition.[1][2] This led to the discovery of two new tricyclic cores: the 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amine core and the 8-chloro-9-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine core.[1][2] The SAR exploration focused on modifications of the amine substituent at the 4-position of these tricyclic systems.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of the synthesized analogs as M4 PAMs. The potency of these compounds was determined using a calcium mobilization assay in CHO cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (Gqi5), in the presence of an EC20 concentration of acetylcholine (B1216132).[1][3]

Table 1: SAR of Analogs with the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Core (Series 13)
CompoundR GrouphM4 EC50 (μM)
13a4-methoxybenzyl> 10
13b(2-methylpyrimidin-5-yl)methyl> 10
13cbenzyl> 2.5
13dpiperidin-4-yl2.0
13epyrrolidin-3-yl1.9
13fazetidin-3-yl1.8
13g2,2-dimethylcyclopropyl1.2
13h2-morpholinoethyl1.5
13i3,3-difluorocyclobutyl2.2
13jcyclobutyl0.74
13kcyclopropyl0.74
13lazetidin-1-yl-propyl0.072

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3][4]

SAR Insights for Series 13:

  • Benzylamine-containing analogs (13a-c) were generally inactive, with the presence of hydrogen bond acceptors being detrimental to activity.[1][4]

  • Larger amine tails, such as in 13h, showed more potency than the benzylamine (B48309) analogs.[1][4]

  • Small aliphatic amine tails provided compounds with sub-micromolar potency (13j, 13k, 13l).[4]

Table 2: SAR of Analogs with the Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine Core (Series 14)
CompoundR GrouphM4 EC50 (μM)
14bpyrrolidin-3-yl0.78
14f(2-methylpyrimidin-5-yl)methyl1.2
14j3,3-difluorocyclobutyl0.72
14lazetidin-3-yl0.21
14p2,2-dimethylcyclopropyl0.07

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3][4]

SAR Insights for Series 14:

  • Replacing the sulfur of the thienopyrimidine core with an oxygen to form the furopyrimidine core generally led to more potent compounds.[1]

  • A significant increase in potency was observed for several analogs when compared to their Series 13 counterparts (e.g., 14p vs 13g showed a 17-fold increase).[1][4]

Table 3: SAR of Analogs Lacking the 2-Methyl Group (Series 15)
CompoundR GrouphM4 EC50 (μM)
15eazetidin-3-yl0.45
15g2,2-dimethylcyclopropyl0.12
15hcyclopropyl0.09

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3]

SAR Insights for Series 15:

  • Removal of the methyl group at the 2-position of the tricyclic core resulted in several analogs with low nanomolar potency.[1]

Table 4: SAR of Analogs with Altered Pyrimidine Nitrogen Position (Series 22)
CompoundR GrouphM4 EC50 (μM)
22bpiperidin-4-yl0.86
22dpyrrolidin-3-yl0.43
22fcyclopropylmethyl0.40
22hazetidin-3-yl0.15
22icyclopropyl0.065
22jcyclobutyl0.083
22k3-fluorocyclobutyl0.039

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3]

SAR Insights for Series 22:

Experimental Protocols

Cell Culture and Reagents

Chinese Hamster Ovary (CHO-K1) cells, stably co-expressing the human M4 muscarinic acetylcholine receptor (hM4) and a chimeric G-protein (Gqi5), were used for the primary assays. The Gqi5 protein allows the Gαi/o-coupled M4 receptor to signal through the Gαq pathway, enabling the measurement of intracellular calcium mobilization.[1]

Cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotics (e.g., 50 µg/mL G418 and 500 µg/mL hygromycin B).[1][4]

Calcium Mobilization Assay

The potency of the M4 PAMs was determined by measuring their ability to enhance the intracellular calcium response to a sub-maximal (EC20) concentration of acetylcholine.

  • Cell Plating: CHO-hM4/Gqi5 cells were plated into 384-well black-walled, clear-bottom assay plates at a density of 20,000 cells per well and incubated overnight.

  • Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium indicator dye solution for 45-60 minutes at 37°C. The dye solution consisted of Fluo-4 AM (2 µM) mixed with 10% Pluronic acid F-127 in an assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).[1][4]

  • Compound Addition: After dye loading, the solution was removed, and cells were washed with the assay buffer. Test compounds (analogs of this compound) were serially diluted and added to the wells.

  • Signal Measurement: The assay plates were placed in a fluorescence imaging plate reader (FLIPR). Cells were pre-incubated with the test compounds for 1.5-2.5 minutes before the addition of an EC20 concentration of acetylcholine.[1][4]

  • Data Analysis: The fluorescence signal, corresponding to intracellular calcium levels, was measured for approximately 50-120 seconds. The response was calculated as the peak fluorescence intensity minus the baseline. Data were normalized to the maximal response induced by a saturating concentration of acetylcholine. EC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

Signaling and Synthetic Pathways

The following diagrams illustrate the key pathways involved in the evaluation and synthesis of this compound analogs.

M4_PAM_Signaling_Pathway M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates PLC Phospholipase C (via Gqi5) G_protein->PLC Engineered Coupling PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M4 Binds (Orthosteric site) PAM This compound Analog (PAM) PAM->M4 Binds (Allosteric site) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates Response Cellular Response (Fluorescence) Ca_release->Response Leads to

Caption: M4 PAM Signaling Pathway in the hM4/Gqi5 Assay.

Caption: General workflow for the SAR study of this compound analogs.

Synthesis_Scheme_1 cluster_synthesis Synthesis of Thieno/Furopyrimidine Analogs (13-15) Nicotinonitriles Nicotinonitriles (7a/7b) Carboxylates Carboxylates (10a-c) Nicotinonitriles->Carboxylates K2CO3/Cs2CO3, MW Pyrimidones Pyrimidones (11a-c) Carboxylates->Pyrimidones Formamidine acetate, Formamide, 150°C Chlorides Chlorides (12a-c) Pyrimidones->Chlorides POCl3, 120°C Analogs Final Analogs (13-15) Chlorides->Analogs Amine, DIEA, NMP, 50°C

Caption: Synthetic route to analogs 13, 14, and 15.

Synthesis_Scheme_2 cluster_synthesis2 Synthesis of Pyridopyridazinone Analogs (22) Int_10a Intermediate 10a Bromide_16 Bromide (16) Int_10a->Bromide_16 Sandmeyer Reaction Carboxylate_18 Carboxylate (18) Bromide_16->Carboxylate_18 Suzuki Coupling Aldehyde_19 Aldehyde (19) Carboxylate_18->Aldehyde_19 Ozonolysis Pyridazinone_20 Pyridazinone (20) Aldehyde_19->Pyridazinone_20 Hydrazine Chloride_21 Chloride (21) Pyridazinone_20->Chloride_21 POCl3 Analogs_22 Final Analogs (22) Chloride_21->Analogs_22 Nucleophilic Aromatic Substitution

Caption: Synthetic route to analogs 22.

References

VU6008677: A Technical Guide to a Novel M4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6008677 is a novel, structurally distinct tricyclic positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4).[1][2][3][4] As a PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous neurotransmitter, acetylcholine. This mechanism of action offers a promising therapeutic strategy for various neurological and psychiatric disorders, including schizophrenia, by providing a more nuanced modulation of the cholinergic system compared to direct agonists.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological data, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueSpecies/Cell LineAssay TypeReference
EC50 120 nMHuman M4 (hM4)Calcium Mobilization[2]

Table 2: In Vitro Pharmacokinetic and Safety Profile of this compound

ParameterValueSpeciesNotesReference
Predicted Human Hepatic Clearance (CLhep) 13 mL/min/kgHumanModerate[1][5]
Rat Brain Homogenate Binding (fu,brain) 0.017RatModerate[1][5]
Rat Plasma Protein Binding (fu,plasma) 0.060RatFavorable[1][5]
Human Plasma Protein Binding (fu,plasma) < 0.01HumanHigh[1][5]
CYP1A2 Inhibition (IC50) < 0.10 µMHuman---[1][5]
CYP2C9 Inhibition (IC50) ≥ 30 µMHuman---[1][5]
CYP2D6 Inhibition (IC50) ≥ 30 µMHuman---[1][5]
CYP3A4 Inhibition (IC50) ≥ 30 µMHuman---[1][5]

Experimental Protocols

Calcium Mobilization Assay for M4 PAM Activity

This assay is a common method for evaluating the activity of M4 PAMs. Since the M4 receptor typically couples to Gαi/o proteins, which inhibit adenylyl cyclase, it does not directly induce a calcium response.[6] To overcome this, the assay utilizes a cell line (e.g., CHO-K1 or HEK293) co-expressing the human M4 receptor and a promiscuous G-protein, such as Gα15 or a Gqi5 chimera.[1][6] This engineered system links M4 receptor activation to the phospholipase C pathway, resulting in a measurable intracellular calcium release.[6]

Methodology:

  • Cell Culture: Cells stably co-expressing the human M4 receptor and Gα15/Gqi5 are cultured in an appropriate medium (e.g., Ham's F-12K with 10% FBS).

  • Cell Plating: Cells are seeded into 384- or 1536-well microplates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer at 37°C in the dark.

  • Compound Addition: A fixed, sub-maximal (EC20) concentration of acetylcholine is added to the wells, followed by varying concentrations of the test compound (this compound).

  • Fluorescence Measurement: A fluorescence microplate reader is used to measure the change in fluorescence intensity over time, capturing the peak response after compound addition.

  • Data Analysis: The response is calculated as the maximum fluorescence intensity post-addition minus the baseline fluorescence. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

M4 Muscarinic Receptor Signaling

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subfamily of G proteins.[7][8] Upon activation by acetylcholine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA). The Gβγ subunits can also directly modulate the activity of inwardly rectifying potassium (GIRK) channels.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M4R M4 Receptor Gi_protein Gαi/o-protein M4R->Gi_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine ACh->M4R Binds Gi_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates

Mechanism of this compound

As a positive allosteric modulator, this compound binds to a site on the M4 receptor that is topographically distinct from the acetylcholine binding site. This allosteric binding does not activate the receptor on its own but rather enhances the affinity and/or efficacy of acetylcholine. This leads to a potentiation of the downstream signaling cascade initiated by the endogenous ligand.

PAM_Mechanism cluster_receptor M4 Receptor Orthosteric_Site Orthosteric Site Increased_Affinity Increased ACh Affinity/ Efficacy Orthosteric_Site->Increased_Affinity Leads to Allosteric_Site Allosteric Site Conformational_Change Conformational Change Allosteric_Site->Conformational_Change Induces ACh Acetylcholine ACh->Orthosteric_Site Binds to This compound This compound (PAM) This compound->Allosteric_Site Binds to Conformational_Change->Orthosteric_Site Affects Potentiated_Signaling Potentiated Downstream Signaling Increased_Affinity->Potentiated_Signaling Results in

Conclusion

This compound represents a significant development in the field of muscarinic receptor pharmacology. Its distinct tricyclic structure and potent, selective positive allosteric modulation of the M4 receptor make it a valuable tool for preclinical research into the therapeutic potential of M4 modulation. While its pharmacokinetic profile presents some challenges for further drug development, the insights gained from its study are crucial for the design of future M4 PAMs with improved properties. The data and protocols presented in this guide offer a foundational resource for researchers working to advance our understanding of cholinergic signaling and develop novel treatments for central nervous system disorders.

References

Methodological & Application

Application Notes and Protocols for VU6008677: A Selective M4 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6008677 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4][5] As a tricyclic compound, it represents a structurally distinct class of M4 PAMs developed to have an improved cytochrome P450 (CYP) inhibition profile compared to earlier modulators.[1][2][3][4] this compound enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M4 receptor, making it a valuable tool for studying M4 receptor pharmacology and a potential therapeutic agent for neurological and psychiatric disorders. These application notes provide detailed in vitro assay protocols for the characterization of this compound and similar M4 PAMs.

Data Presentation

In Vitro Pharmacological and DMPK Profile of this compound
ParameterValueSpeciesAssay Type
hM4 EC50 120 nMHumanCalcium Mobilization
hM2 Activity InactiveHumanCalcium Mobilization
Muscarinic Receptor Selectivity Highly selective for M4 over other subtypesHuman(Data from related compounds)
CYP1A2 IC50 < 0.10 µMHumanCYP Inhibition
CYP2C9 IC50 ≥ 30 µMHumanCYP Inhibition
CYP2D6 IC50 ≥ 30 µMHumanCYP Inhibition
CYP3A4 IC50 ≥ 30 µMHumanCYP Inhibition
Human Plasma Protein Binding (fu,plasma) < 0.01HumanIn Vitro DMPK
Rat Plasma Protein Binding (fu,plasma) 0.060RatIn Vitro DMPK
Rat Brain Homogenate Binding (fu,brain) 0.017RatIn Vitro DMPK
Predicted Human Hepatic Clearance (CLhep) 13 mL/min/kgHumanIn Vitro DMPK

Signaling Pathways and Experimental Workflows

M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can modulate the activity of various downstream effectors, including ion channels. This compound, as a PAM, enhances the receptor's response to acetylcholine, leading to a more robust downstream signaling cascade. For in vitro screening assays, M4 receptors are often co-expressed with a chimeric G-protein, such as Gqi5, which redirects the signaling through the Gq pathway, resulting in a measurable intracellular calcium release.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein (α, βγ) M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4 Binds This compound This compound (PAM) This compound->M4 Enhances ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Experimental_Workflow start Start primary_assay Primary Functional Assay (Calcium Mobilization) start->primary_assay potency_efficacy Determine EC50 and Max Response primary_assay->potency_efficacy secondary_assays Secondary Assays potency_efficacy->secondary_assays selectivity_assay Selectivity Screening (vs. M1, M2, M3, M5) secondary_assays->selectivity_assay binding_assay Binding Affinity (Radioligand Binding) secondary_assays->binding_assay cyp_assay CYP450 Inhibition Assay secondary_assays->cyp_assay data_analysis Data Analysis and Compound Profiling selectivity_assay->data_analysis binding_assay->data_analysis cyp_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Use of VU6008677 in a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6008677 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4R).[1][2][3] M4Rs are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gi/o signaling pathway, which leads to an inhibition of adenylyl cyclase. For high-throughput screening and characterization of M4 PAMs like this compound, it is advantageous to utilize an assay that produces a robust and readily detectable signal. A common strategy is to co-express the M4 receptor with a promiscuous or chimeric G-protein, such as Gqi5, in a host cell line like Chinese Hamster Ovary (CHO) cells.[4][5] This co-expression redirects the M4 receptor signaling through the Gq pathway, culminating in the mobilization of intracellular calcium upon receptor activation. This application note provides a detailed protocol for utilizing this compound in a calcium mobilization assay using a fluorometric imaging plate reader (FLIPR).

Signaling Pathway

Upon activation by an agonist such as acetylcholine (ACh), the M4 muscarinic receptor, when co-expressed with the chimeric G-protein Gqi5, initiates a signaling cascade that results in an increase in intracellular calcium. As a positive allosteric modulator, this compound enhances the response of the M4 receptor to its orthosteric agonist, ACh. The binding of this compound to an allosteric site on the M4 receptor increases the affinity and/or efficacy of ACh, leading to a more pronounced activation of the Gqi5-mediated pathway. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected by fluorescent calcium indicators.

M4_PAM_Signaling_Pathway ACh Acetylcholine (ACh) (Orthosteric Agonist) M4R M4 Muscarinic Receptor (Co-expressed with Gqi5) ACh->M4R Binds to orthosteric site This compound This compound (Positive Allosteric Modulator) This compound->M4R Binds to allosteric site Gqi5 Gqi5 (Chimeric G-protein) M4R->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_cyto Ca2+ (Cytosolic) ER->Ca_cyto Releases Ca_ER Ca2+ Fluorescence Increased Fluorescence Ca_cyto->Fluorescence Induces

M4 Receptor PAM Signaling Pathway

Data Presentation

The following table summarizes the key quantitative data for this compound in a calcium mobilization assay.

ParameterValueCell LineConditions
EC50 of this compound 120 nM[6]hM4/Gqi5-CHOIn the presence of an EC20 concentration of acetylcholine.[7]
Acetylcholine EC20 To be determined empiricallyhM4/Gqi5-CHODetermined from an acetylcholine dose-response curve.

Experimental Protocols

This section provides a detailed protocol for a calcium mobilization assay to characterize this compound using a FLIPR instrument.

Materials and Reagents
  • Cell Line: CHO cells stably co-expressing the human M4 muscarinic receptor and the chimeric G-protein Gqi5 (hM4/Gqi5-CHO).

  • Culture Medium: Ham's F-12 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM GlutaMax, 20 mM HEPES, and appropriate selection antibiotics (e.g., G418 and hygromycin B).[4]

  • Assay Plates: Black, clear-bottom 384-well cell culture plates.

  • Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).[1][4]

  • Pluronic® F-127: 20% solution in DMSO.[7]

  • Probenecid (B1678239): Anion-transport inhibitor.[4][8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[1][4]

  • This compound Stock Solution: 10 mM in DMSO.

  • Acetylcholine (ACh) Stock Solution: 10 mM in deionized water.

  • FLIPR or equivalent fluorescence microplate reader.

Experimental Workflow

The general workflow for the calcium mobilization assay is as follows:

Experimental_Workflow Start Start Cell_Seeding Seed hM4/Gqi5-CHO cells in 384-well plates Start->Cell_Seeding Incubation_1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 Dye_Loading Load cells with Fluo-4 AM (45-60 min, 37°C) Incubation_1->Dye_Loading Compound_Addition Add this compound dilutions and incubate (1.5-2 min) Dye_Loading->Compound_Addition ACh_Addition Add ACh (EC20 concentration) and measure fluorescence Compound_Addition->ACh_Addition Data_Analysis Analyze fluorescence data to determine EC50 ACh_Addition->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow
Detailed Protocol

1. Cell Seeding:

  • Culture hM4/Gqi5-CHO cells in T75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in fresh culture medium.

  • Seed the cells into black, clear-bottom 384-well plates at a density of 15,000 - 20,000 cells per well in a volume of 40 µL.[3]

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Determination of Acetylcholine EC20:

  • On the day of the assay, prepare a serial dilution of acetylcholine in assay buffer.

  • Perform a calcium mobilization assay (as described below, but without the addition of this compound) with the acetylcholine serial dilution to generate a dose-response curve.

  • From the dose-response curve, determine the concentration of acetylcholine that elicits 20% of the maximal response (EC20). This concentration will be used for the PAM assay.

3. Dye Loading:

  • Prepare the dye loading solution. For each plate, mix 2 µM Fluo-4 AM with an equal volume of 10% Pluronic F-127 in assay buffer.[1] Add probenecid to a final concentration of 2.5 mM.[1][4][8]

  • Remove the culture medium from the cell plates.

  • Add 20 µL of the dye loading solution to each well.

  • Incubate the plates for 45-60 minutes at 37°C.[1][4]

4. Compound Preparation and Addition:

  • Prepare a serial dilution of this compound in assay buffer. The final concentration in the well should typically range from 1 nM to 30 µM.

  • After the dye loading incubation, remove the dye solution and replace it with 20 µL of assay buffer.

  • Add 10 µL of the this compound serial dilutions to the respective wells of the cell plate. Include vehicle control wells (DMSO in assay buffer).

5. Calcium Mobilization Measurement:

  • Place the cell plate into the FLIPR instrument.

  • Allow the plate to equilibrate for 1.5 - 2 minutes.[1][4]

  • Program the FLIPR to add 10 µL of the pre-determined EC20 concentration of acetylcholine to each well.

  • Measure the fluorescence intensity (excitation ~488 nm, emission ~520 nm) before and after the addition of acetylcholine for at least 60-120 seconds.

6. Data Analysis:

  • The change in fluorescence is calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.

  • Normalize the data to the vehicle control.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 of this compound.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in a calcium mobilization assay. By employing an engineered cell line that links the M4 receptor to the Gq signaling pathway, the positive allosteric modulatory activity of this compound can be robustly quantified. The detailed protocol and workflow diagrams are intended to facilitate the successful implementation of this assay for researchers in pharmacology and drug discovery.

References

Application Notes and Protocols for VU6008677 in hM4/Gqi5-CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of studies involving the M4 positive allosteric modulator (PAM), VU6008677, utilizing Chinese Hamster Ovary (CHO) cells co-expressing the human M4 muscarinic acetylcholine (B1216132) receptor (hM4) and the chimeric G-protein, Gqi5.

Introduction

The study of Gi-coupled receptors, such as the M4 muscarinic receptor, often presents challenges in developing robust high-throughput screening assays due to the nature of their downstream signaling (e.g., inhibition of adenylyl cyclase). To overcome this, a common strategy is the use of a chimeric G-protein, Gqi5. This engineered G-protein is a Gq alpha subunit in which the five C-terminal amino acids have been replaced with those from a Gi alpha subunit. This modification allows Gi-coupled receptors to hijack the Gq signaling pathway, resulting in the mobilization of intracellular calcium upon receptor activation, which can be readily measured using fluorescent assays. This system is particularly useful for characterizing the activity of positive allosteric modulators like this compound.

Data Presentation

The following table summarizes the key pharmacological data for this compound in the hM4/Gqi5-CHO cell line.

CompoundAssay TypeCell LineParameterValueReference
This compoundCalcium MobilizationhM4/Gqi5-CHOEC50120 nM[1]

Signaling Pathway

The activation of the hM4 receptor by an agonist (e.g., acetylcholine) in hM4/Gqi5-CHO cells initiates a signaling cascade that is redirected by the chimeric Gqi5 protein. The diagram below illustrates this pathway.

hM4_Gqi5_Signaling_Pathway cluster_cell hM4/Gqi5-CHO Cell ACh Acetylcholine (ACh) hM4 hM4 Receptor ACh->hM4 Binds to orthosteric site This compound This compound (PAM) This compound->hM4 Binds to allosteric site Gqi5 Gqi5 (Gi/q Chimera) hM4->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Response Cellular Response Ca_cyto->Response

Caption: hM4/Gqi5 signaling cascade upon activation.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a primary method for evaluating the potency of M4 PAMs like this compound. The assay measures the increase in intracellular calcium concentration following receptor activation in the presence of an EC20 concentration of acetylcholine.

Materials:

  • hM4/Gqi5-CHO cells

  • Culture Medium: Ham's F-12 medium with 10% heat-inactivated fetal bovine serum, 2 mM GlutaMax I, 20 mM HEPES, and appropriate selection antibiotics (e.g., 500 μg/mL hygromycin B for Gqi5).

  • Assay Buffer: 1x Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Pluronic F-127

  • This compound

  • Acetylcholine (ACh)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • The day before the assay, seed hM4/Gqi5-CHO cells into 384-well black-walled, clear-bottom plates at a density of 10,000 to 20,000 cells per well in 40 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by adding a calcium indicator dye (e.g., Fluo-4 AM) to the assay buffer. The final concentration will depend on the chosen dye. For Fluo-4 AM, a 2x working solution is prepared in assay buffer containing 0.08% (w/v) Pluronic F-127.

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentration.

    • Prepare a 4x stock of acetylcholine at its predetermined EC80 concentration in assay buffer. To determine the EC20 concentration of ACh for the PAM assay, a full dose-response curve for ACh should be run beforehand. For the PAM assay itself, a fixed concentration of ACh at its EC20 value is used.

  • Assay Execution:

    • Using a fluorescence plate reader with liquid handling capabilities, add 10 µL of the diluted this compound or vehicle to the appropriate wells.

    • Incubate for a short period (e.g., 2-15 minutes) at room temperature.

    • Add 10 µL of the EC20 acetylcholine solution to initiate the response.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for Fluo-4) every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response of a maximal concentration of a reference agonist.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

IP-1 Accumulation Assay

This assay provides an alternative method to measure the activation of the Gq pathway by quantifying the accumulation of inositol (B14025) monophosphate (IP-1), a stable downstream metabolite of IP3. The IP-One HTRF assay from Cisbio is a commonly used format.

Materials:

  • hM4/Gqi5-CHO cells

  • Culture Medium (as above)

  • IP-One HTRF Assay Kit (Cisbio) containing:

    • Stimulation buffer

    • IP1-d2 conjugate

    • Anti-IP1-Cryptate conjugate

    • Lysis buffer

  • This compound

  • Acetylcholine

  • 384-well white, low-volume assay plates

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating:

    • Seed hM4/Gqi5-CHO cells in a 384-well white plate at a density of approximately 10,000 cells per well in 8 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of this compound in the provided stimulation buffer.

    • Add 4 µL of the diluted this compound or vehicle to the wells.

    • Add 4 µL of acetylcholine at its EC80 concentration (or a concentration suitable for potentiation) to the wells.

  • Stimulation:

    • Incubate the plate for 60 minutes at 37°C. The stimulation buffer contains LiCl to inhibit the degradation of IP-1.

  • Detection:

    • Add 2 µL of the IP1-d2 conjugate to each well.

    • Add 2 µL of the anti-IP1-Cryptate conjugate to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

    • Calculate the 665/620 ratio and the Delta F% as per the manufacturer's instructions.

    • The signal is inversely proportional to the amount of IP-1 produced. Plot the HTRF ratio against the log of the compound concentration to determine the EC50.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_ca Calcium Mobilization cluster_ip1 IP-1 Accumulation cluster_analysis Data Analysis Cell_Culture Culture hM4/Gqi5-CHO Cells Plate_Cells Plate Cells in Assay Plates Cell_Culture->Plate_Cells Dye_Loading Load Cells with Calcium Dye Plate_Cells->Dye_Loading Add_PAM_ACh_IP1 Add this compound + ACh Plate_Cells->Add_PAM_ACh_IP1 Compound_Prep Prepare this compound and ACh Dilutions Add_PAM Add this compound Compound_Prep->Add_PAM Compound_Prep->Add_PAM_ACh_IP1 Dye_Loading->Add_PAM Add_ACh Add ACh (EC20) Add_PAM->Add_ACh Read_Fluorescence Read Fluorescence (FLIPR) Add_ACh->Read_Fluorescence Data_Normalization Normalize Data Read_Fluorescence->Data_Normalization Incubate_IP1 Incubate (60 min) Add_PAM_ACh_IP1->Incubate_IP1 Add_Detection_Reagents Add HTRF Reagents Incubate_IP1->Add_Detection_Reagents Read_HTRF Read HTRF Signal Add_Detection_Reagents->Read_HTRF Read_HTRF->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting EC50_Determination Determine EC50 Curve_Fitting->EC50_Determination

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols: Preparing VU6008677 Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6008677 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, for the M4 receptor.[1][3][4] The M4 receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the development of therapeutics for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[5]

Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.

Chemical and Pharmacokinetic Properties of this compound

A summary of the key chemical and pharmacokinetic properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₃ClN₄O[1]
Molecular Weight 288.73 g/mol [1]
CAS Number 2170550-99-7[1]
EC₅₀ (for hM4) 120 nM[1][2]
Mechanism of Action M4 Positive Allosteric Modulator (PAM)[1][2]
Solubility Poor solubility in aqueous solutions. HCl salts have been used to improve the solubility of related compounds.[6]
Storage (Solid) Store at -20°C for long-term storage.General laboratory practice

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is recommended to perform a small-scale solubility test before preparing a larger volume of stock solution.

Materials and Equipment:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes (amber or covered with foil)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Workflow for Stock Solution Preparation:

G cluster_0 Preparation cluster_1 Storage weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso Calculate required volume dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot Ensure complete dissolution store 5. Store at -20°C or -80°C aliquot->store Protect from light

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Calculate the required amount of this compound and DMSO.

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 288.73 g/mol * (1000 mg / 1 g) = 2.8873 mg

  • Weigh the this compound powder.

    • Carefully weigh out approximately 2.89 mg of this compound powder and place it in a sterile, light-protected microcentrifuge tube.

  • Add DMSO to the powder.

    • Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound.

    • Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot and store the stock solution.

    • For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Using this compound Stock Solution in Cell-Based Assays

This protocol provides a general guideline for diluting the this compound stock solution for use in cell-based assays. The final concentration of this compound will depend on the specific experimental design. It is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Prepare intermediate dilutions.

    • It is often necessary to perform serial dilutions of the 10 mM stock solution in cell culture medium or an appropriate assay buffer to achieve the desired final concentrations.

  • Add the diluted compound to the cells.

    • Add the appropriate volume of the diluted this compound solution to your cell culture plates. Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control.

    • Example Calculation: To achieve a final concentration of 10 µM this compound in a final well volume of 100 µL, you would add 1 µL of a 1 mM intermediate dilution. This would result in a final DMSO concentration of 0.1%.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the M4 muscarinic receptor. The M4 receptor is predominantly coupled to the Gi/o family of G-proteins. Upon activation by acetylcholine, the M4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

For in vitro assays, such as calcium mobilization assays, cells are often engineered to co-express a chimeric G-protein, such as Gqi5. This redirects the M4 receptor signaling through the Gq pathway, resulting in the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium, which can be readily measured.

G cluster_0 M4 Receptor Signaling cluster_1 Canonical Pathway cluster_2 Assay-Specific Pathway ACh Acetylcholine M4R M4 Receptor ACh->M4R This compound This compound (PAM) This compound->M4R potentiates Gi Gi/o M4R->Gi Gqi5 Gqi5 (chimeric) M4R->Gqi5 in engineered cells AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gqi5->PLC activates Ca2 ↑ [Ca²⁺]i PLC->Ca2

Caption: M4 receptor signaling pathways.

References

Application Notes and Protocols for Determining EC₅₀ Values of VU6008677

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6008677 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine (ACh). The M4 receptor is a key therapeutic target for various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Accurate determination of the potency of M4 PAMs, such as this compound, is crucial for drug discovery and development. The half-maximal effective concentration (EC₅₀) is a critical parameter for quantifying a compound's potency.

This document provides a detailed protocol for determining the EC₅₀ value of this compound using an in vitro calcium mobilization assay. This assay is a common method for assessing the activity of GPCRs that have been engineered to couple to the Gq signaling pathway, leading to a measurable increase in intracellular calcium.

Signaling Pathway

The M4 muscarinic acetylcholine receptor natively couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To enable a calcium-based readout for high-throughput screening, a common strategy is to co-express the M4 receptor with a promiscuous G protein, such as Gqi5. This chimeric G protein redirects the receptor's signaling to the Gq pathway. Upon activation by an agonist in the presence of a PAM, the M4 receptor-Gqi5 complex activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances Binding Gqi5 Gqi5 M4R->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto

M4 Receptor Gqi5-Coupled Signaling Pathway

Data Presentation

The potency of this compound is determined by its ability to enhance the response of the M4 receptor to a sub-maximal (EC₂₀) concentration of acetylcholine. The resulting EC₅₀ value represents the concentration of this compound that produces 50% of its maximal potentiation.

CompoundTargetAssay TypeAgonist (Concentration)EC₅₀ (nM)SpeciesCell LineReference
This compound M4 mAChRCalcium MobilizationAcetylcholine (EC₂₀)120HumanCHO-hM4/Gqi5[2]
VU0467154M4 mAChRCalcium MobilizationAcetylcholine (EC₂₀)17.7RatCHO-rM4/Gqi5
VU0467154M4 mAChRCalcium MobilizationAcetylcholine (EC₂₀)627HumanCHO-hM4/Gqi5[3]
VU0467154M4 mAChRCalcium MobilizationAcetylcholine (EC₂₀)1000Cynomolgus MonkeyCHO-cM4/Gqi5[3]

Experimental Protocols

Determination of Acetylcholine EC₂₀ Concentration

Objective: To determine the concentration of acetylcholine that elicits a 20% maximal response in the CHO-hM4/Gqi5 cell line.

Materials:

  • CHO-hM4/Gqi5 cells

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Acetylcholine chloride

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127 (optional)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture: Culture CHO-hM4/Gqi5 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells per well (for a 96-well plate) and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a 2-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

    • Prepare a dye loading solution of 4-5 µM Fluo-4 AM in assay buffer.[2] The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.[2][4]

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[5]

  • Acetylcholine Dilution Series: Prepare a serial dilution of acetylcholine in assay buffer.

  • Calcium Flux Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Add the acetylcholine dilutions to the wells and immediately begin measuring fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds) for at least 3 minutes.[5]

  • Data Analysis:

    • Determine the baseline and maximum fluorescence response for each concentration.

    • Plot the peak fluorescence response against the logarithm of the acetylcholine concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and Emax of acetylcholine.

    • Calculate the EC₂₀ concentration from the fitted curve.

Determination of this compound EC₅₀

Objective: To determine the EC₅₀ of this compound in the presence of an EC₂₀ concentration of acetylcholine.

Materials:

  • Same as in Protocol 1, with the addition of this compound.

Protocol:

  • Cell Culture and Plating: Follow steps 1 and 2 from Protocol 1.

  • Dye Loading: Follow step 3 from Protocol 1.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a solution of acetylcholine at twice the predetermined EC₂₀ concentration in assay buffer.

  • Calcium Flux Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Add the this compound dilutions to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.[5]

    • Add the 2X EC₂₀ acetylcholine solution to all wells (except for no-agonist controls) and immediately begin measuring fluorescence intensity as described in Protocol 1.

  • Data Analysis:

    • Normalize the fluorescence response to the baseline.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the EC₅₀ of this compound.

Experimental Workflow

The overall experimental workflow for determining the EC₅₀ of a PAM like this compound can be visualized as a series of sequential steps, each with specific inputs and outputs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CHO-hM4/Gqi5) Cell_Plating 2. Cell Plating (Microplate) Cell_Culture->Cell_Plating Dye_Loading 3. Dye Loading (Fluo-4 AM) Cell_Plating->Dye_Loading ACh_EC20_Det 4a. ACh EC20 Determination Dye_Loading->ACh_EC20_Det PAM_EC50_Det 4b. This compound EC50 Determination Dye_Loading->PAM_EC50_Det Data_Acquisition 5. Fluorescence Data Acquisition ACh_EC20_Det->Data_Acquisition PAM_EC50_Det->Data_Acquisition Curve_Fitting 6. Concentration-Response Curve Fitting Data_Acquisition->Curve_Fitting EC50_Calculation 7. EC50 Value Calculation Curve_Fitting->EC50_Calculation

Workflow for EC₅₀ Determination

References

Application Notes and Protocols for VU6008677 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6008677 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2][3] As a member of a novel tricyclic scaffold, it offers an improved cytochrome P450 profile compared to earlier M4 PAMs.[3][4] These characteristics make this compound a valuable tool for investigating the role of M4 receptor modulation in various physiological and pathological processes, particularly within the central nervous system. This document provides detailed application notes and protocols for the utilization of this compound in electrophysiological studies, enabling researchers to effectively probe the effects of M4 receptor potentiation on neuronal excitability and synaptic transmission.

Introduction to this compound

This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor with a reported EC50 of 120 nM for the human M4 receptor.[1] It acts by enhancing the receptor's response to the endogenous ligand, acetylcholine. M4 receptors are G-protein coupled receptors that are highly expressed in brain regions implicated in cognition and motor control, making them a key target for therapeutic development in neurological and psychiatric disorders. The selectivity and favorable pharmacokinetic properties of this compound allow for precise interrogation of M4 receptor function in neuronal circuits.

Data Presentation: Pharmacological Properties of this compound

The following table summarizes the key in vitro pharmacological and pharmacokinetic properties of this compound. This data is essential for designing and interpreting electrophysiology experiments.

ParameterValueSpeciesAssay SystemReference
hM4 EC50 120 nMHumanCalcium mobilization (hM4/Gqi5-CHO cells)[1]
CYP Inhibition (IC50)
1A2< 0.10 µMHumanPooled human liver microsomes[4]
2C9≥ 30 µMHumanPooled human liver microsomes[4]
2D6≥ 30 µMHumanPooled human liver microsomes[4]
3A4 (midazolam)≥ 30 µMHumanPooled human liver microsomes[4]
Plasma Protein Binding (fu,plasma) < 0.01Human[4]
0.060Rat[4]
Brain Homogenate Binding (fu,brain) 0.017Rat[4]
Predicted Hepatic Clearance (CLhep) 13 mL/min/kgHuman[4]

Experimental Protocols

The following protocols are designed for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology. These are general guidelines and may require optimization based on the specific cell type and experimental question.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the extracellular recording solution (e.g., artificial cerebrospinal fluid - aCSF). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity.

Whole-Cell Patch-Clamp Recordings from Neurons (in vitro slices or cultured neurons)

This protocol is a standard procedure for obtaining whole-cell recordings and can be adapted for studying the effects of this compound.

Materials:

  • Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[5] The solution should be continuously bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution: Composition (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH.[6]

  • This compound working solution

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, data acquisition system.

Procedure:

  • Slice/Culture Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory procedures.

  • Perfusion: Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 1-2 mL/min.

  • Cell Identification: Identify healthy neurons for recording based on their morphology.

  • Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle positive pressure. Once in close proximity to the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Baseline Recording: Record baseline neuronal activity in voltage-clamp or current-clamp mode.

    • Voltage-Clamp: To study synaptic currents (e.g., EPSCs, IPSCs), hold the membrane potential at an appropriate level (e.g., -70 mV for EPSCs, 0 mV for IPSCs).

    • Current-Clamp: To study neuronal excitability (e.g., action potential firing), inject current steps to elicit firing.

  • This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in synaptic currents or neuronal firing in the presence of the compound.

  • Washout: Switch the perfusion back to control aCSF to determine if the effects of this compound are reversible.

Visualizations

Signaling Pathway of M4 Receptor Activation

M4_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine M4R_pre M4 Receptor ACh->M4R_pre Binds Gi_pre Gi M4R_pre->Gi_pre Activates AC_pre Adenylyl Cyclase Gi_pre->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Decreases PKA_pre PKA cAMP_pre->PKA_pre Decreases Activation Ca_channel Voltage-gated Ca2+ Channel PKA_pre->Ca_channel Reduces Phosphorylation Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Inhibits Exocytosis M4R_post M4 Receptor GIRK GIRK Channel M4R_post->GIRK Activates K_ion GIRK->K_ion K+ efflux Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Leads to This compound This compound (PAM) This compound->M4R_pre Potentiates This compound->M4R_post Potentiates

Caption: Signaling pathway of M4 receptor activation and potentiation by this compound.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow A Prepare Brain Slices or Neuronal Culture B Obtain Whole-Cell Patch-Clamp Recording A->B C Record Baseline Activity (Voltage- or Current-Clamp) B->C D Bath Apply this compound C->D E Record Activity in Presence of this compound D->E F Washout with Control aCSF E->F G Record Post-Washout Activity F->G H Data Analysis G->H

Caption: Experimental workflow for analyzing the effects of this compound using patch-clamp.

Expected Outcomes and Troubleshooting

  • Expected Effects: As a positive allosteric modulator of the inhibitory M4 receptor, application of this compound is expected to:

    • Presynaptically: Decrease neurotransmitter release by inhibiting presynaptic Ca2+ channels. This would manifest as a reduction in the amplitude of evoked postsynaptic currents (EPSCs or IPSCs).

    • Postsynaptically: Cause hyperpolarization and a decrease in input resistance by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. In current-clamp, this would lead to a reduction in neuronal firing.

  • Troubleshooting:

    • No Effect:

      • Confirm the viability of the cells and the quality of the recording.

      • Verify the concentration and integrity of the this compound stock solution.

      • Ensure that the recorded neuron expresses M4 receptors.

    • Inconsistent Results:

      • Check for stability of the recording and proper perfusion.

      • Ensure the final DMSO concentration is not causing off-target effects.

      • Consider potential receptor desensitization with prolonged application.

Conclusion

This compound is a potent and selective M4 PAM that serves as a valuable pharmacological tool for dissecting the role of M4 receptors in neuronal function. The provided protocols and background information offer a framework for utilizing this compound in electrophysiological studies to advance our understanding of muscarinic signaling in the brain.

References

Application Notes and Protocols for VU6008677 in Central Nervous System (CNS) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6008677 is a potent and structurally distinct positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As an M4 PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating it. This mechanism offers the potential for a more nuanced modulation of the cholinergic system, which is implicated in a variety of CNS disorders. M4 receptors are a key drug target for neurological conditions such as schizophrenia, Parkinson's disease, and Huntington's disease.[1] this compound was developed as part of an effort to create M4 PAMs with an improved cytochrome P450 (CYP) inhibition profile compared to earlier compounds.[1][3][4][5]

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in CNS research.

Data Presentation

Pharmacological Profile of this compound
ParameterValueSpeciesAssay Type
Potency
hM4 EC₅₀120 nMHumanCalcium Mobilization
Selectivity
hM2Selective over hM2HumanNot specified
Pharmacokinetics
Predicted Hepatic Clearance (CLhep)13 mL/min/kgHumanIn vitro
Brain Homogenate Binding (fu,brain)0.017RatIn vitro
Plasma Protein Binding (fu,plasma)0.060RatIn vitro
Plasma Protein Binding (fu,plasma)< 0.01HumanIn vitro
CYP Inhibition Profile
CYP1A2 IC₅₀< 0.10 µMHumanIn vitro
CYP2C9 IC₅₀≥ 30 µMHumanIn vitro
CYP2D6 IC₅₀≥ 30 µMHumanIn vitro
CYP3A4 IC₅₀≥ 30 µMHumanIn vitro

Data sourced from Capstick R.A., et al. (2024). Discovery of this compound: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters.[1]

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor primarily couples to the Gαi/o family of G proteins. Upon activation by acetylcholine, and potentiation by this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K_ion->GIRK Efflux

M4 Receptor Signaling Pathway
Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound typically involves assessing its potency, selectivity, and metabolic profile through a series of established assays.

experimental_workflow start Start: Compound this compound potency_assay Potency Assessment (Calcium Mobilization Assay) start->potency_assay selectivity_assay Selectivity Profiling (vs. other mAChRs) start->selectivity_assay dmpk_assays In Vitro DMPK Assays start->dmpk_assays data_analysis Data Analysis and Candidate Assessment potency_assay->data_analysis selectivity_assay->data_analysis microsomal_stability Microsomal Stability dmpk_assays->microsomal_stability ppb Plasma Protein Binding dmpk_assays->ppb cyp_inhibition CYP450 Inhibition dmpk_assays->cyp_inhibition microsomal_stability->data_analysis ppb->data_analysis cyp_inhibition->data_analysis end End: Pharmacological Profile data_analysis->end

In Vitro Characterization Workflow

Experimental Protocols

Calcium Mobilization Assay for M4 PAM Potency

This protocol is designed to determine the EC₅₀ of this compound at the human M4 receptor. Since the M4 receptor is Gαi/o-coupled and does not typically produce a calcium signal, a cell line co-expressing the M4 receptor and a promiscuous G protein (e.g., Gα15 or a chimeric Gαq/i) is used to hijack the Gαq pathway, which leads to intracellular calcium release.

Materials:

  • CHO-K1 cells stably co-expressing hM4 and Gα15 (or similar engineered cell line)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • This compound

  • Acetylcholine (ACh)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the engineered CHO-hM4 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid (to prevent dye extrusion) in the assay buffer.

    • Remove the culture medium from the cell plates and add the dye-loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in assay buffer to create a concentration range that will span the expected EC₅₀.

    • Prepare a fixed concentration of acetylcholine at its EC₂₀ (the concentration that gives 20% of the maximal response), which will be used to stimulate the receptor.

  • Assay Measurement:

    • Place the dye-loaded cell plate and the compound plates into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity over time.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).

    • Add the EC₂₀ concentration of acetylcholine to all wells to stimulate the M4 receptor.

    • Continue to record the fluorescence signal to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well, subtracting the baseline reading.

    • Normalize the data to the response of a positive control (e.g., a high concentration of a known M4 PAM).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assays

The following are generalized protocols for key in vitro DMPK assays to characterize the metabolic stability and binding properties of this compound.

Objective: To determine the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human or rat)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (B52724) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a solution of this compound in buffer.

  • In a 96-well plate, add liver microsomes and the this compound solution. Pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Plot the natural logarithm of the remaining compound percentage versus time to determine the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Objective: To determine the fraction of this compound bound to plasma proteins.

Materials:

  • This compound

  • Pooled plasma (human or rat)

  • Rapid Equilibrium Dialysis (RED) device or similar

  • Phosphate buffered saline (PBS)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Add this compound to plasma.

  • Load the plasma-compound mixture into the sample chamber of the RED device and PBS into the buffer chamber.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, take samples from both the plasma and buffer chambers.

  • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).

  • Quench the samples with cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant by LC-MS/MS.

  • Calculate the fraction unbound (fᵤ) by dividing the concentration in the buffer chamber by the concentration in the plasma chamber.

Objective: To determine the potential of this compound to inhibit major CYP450 enzymes.

Materials:

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate human liver microsomes, the NADPH regenerating system, and the this compound dilutions at 37°C.

  • Add a specific CYP probe substrate at a concentration near its Km value to initiate the reaction.

  • After a set incubation time, stop the reaction with cold acetonitrile.

  • Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Calculate the percent inhibition of metabolite formation at each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

Rodent Behavioral Assay: Reversal of NMDA Antagonist-Induced Hyperlocomotion

This protocol is a general method to assess the potential antipsychotic-like activity of an M4 PAM like this compound by measuring its ability to reverse the hyperlocomotor effects induced by an NMDA receptor antagonist such as MK-801.

Materials:

  • Male adult mice or rats

  • This compound

  • MK-801 (dizocilpine)

  • Vehicle for both compounds (e.g., saline, 10% Tween 80)

  • Open-field activity chambers equipped with infrared beams to track movement

  • Syringes and needles for injections (e.g., intraperitoneal - IP)

Procedure:

  • Habituation:

    • For several days before the experiment, handle the animals to acclimate them to the researcher.

    • On the day of the experiment, place the animals in the open-field chambers for a habituation period (e.g., 30-60 minutes) to allow their exploratory activity to decline to a stable baseline.

  • Dosing:

    • Divide the animals into groups (e.g., Vehicle + Vehicle; Vehicle + MK-801; this compound dose 1 + MK-801; this compound dose 2 + MK-801).

    • Administer this compound or its vehicle via the appropriate route (e.g., IP).

    • After a set pretreatment time (e.g., 30 minutes), administer MK-801 or its vehicle.

  • Behavioral Recording:

    • Immediately after the second injection, place the animals back into the open-field chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60-90 minutes).

  • Data Analysis:

    • Quantify the locomotor activity for each animal.

    • Compare the activity of the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in locomotor activity in the this compound + MK-801 groups compared to the Vehicle + MK-801 group indicates a reversal of the hyperlocomotion and suggests potential antipsychotic-like efficacy.

Conclusion

This compound is a valuable research tool for investigating the role of the M4 muscarinic receptor in the CNS. Its potency and distinct structure make it a useful compound for in vitro studies. While its pharmacokinetic profile, particularly its CYP1A2 inhibition and high plasma protein binding, prevented its progression as a clinical candidate, the data and protocols presented here provide a solid foundation for its application in preclinical CNS research to further elucidate the therapeutic potential of M4 PAMs.[1]

References

Application Notes and Protocols for in vivo Administration of VU6008677 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6008677 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M4 receptor. The M4 receptor is a G-protein coupled receptor predominantly expressed in the striatum and other brain regions implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The selective potentiation of M4 receptor signaling presents a promising therapeutic strategy for treating the positive, negative, and cognitive symptoms of schizophrenia with a potentially improved side-effect profile compared to non-selective muscarinic agonists. These application notes provide an overview of the in vivo use of this compound in rodent models, including its mechanism of action, pharmacokinetic profile, and detailed protocols for its administration in a key behavioral assay.

Mechanism of Action: M4 Receptor Signaling Pathway

This compound potentiates the signaling of the M4 muscarinic acetylcholine receptor, which is primarily coupled to the Gαi/o family of G-proteins.[3] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects of M4 receptor activation include the modulation of neurotransmitter release, particularly dopamine (B1211576) in the striatum, and the regulation of neuronal excitability. This mechanism is believed to underlie the antipsychotic-like effects observed with M4 PAMs.

M4_Signaling_Pathway This compound This compound (PAM) M4R M4 Receptor This compound->M4R Potentiates ACh Acetylcholine (ACh) ACh->M4R Binds G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine_Mod Modulation of Dopamine Release G_protein->Dopamine_Mod Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhib Neuronal Inhibition PKA->Neuronal_Inhib Amphetamine_Hyperlocomotion_Workflow cluster_prep Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimation Acclimate rats to housing and handling Habituation Habituate rats to the testing room Acclimation->Habituation Dosing Administer this compound (or vehicle) via i.p. injection Habituation->Dosing Placement Place rats in open-field chambers for habituation period (e.g., 30-60 min) Dosing->Placement Amphetamine Administer amphetamine (or saline) via i.p. injection Placement->Amphetamine Recording Record locomotor activity (e.g., for 90-120 min) Amphetamine->Recording Data_Extraction Extract locomotor data (e.g., total distance traveled) Recording->Data_Extraction Stats Perform statistical analysis (e.g., ANOVA, post-hoc tests) Data_Extraction->Stats Graphing Graph dose-response curves Stats->Graphing

References

drug metabolism and pharmacokinetics (DMPK) assays for VU6008677

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for DMPK Assays of VU6008677

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel, structurally distinct tricyclic M4 positive allosteric modulator (PAM) developed as part of research into treatments for neuropsychiatric disorders like schizophrenia.[1][2][3] The evaluation of a compound's Drug Metabolism and Pharmacokinetics (DMPK) profile is a critical component of the drug discovery process, providing insights into its absorption, distribution, metabolism, and excretion (ADME). These properties are key determinants of a drug candidate's potential for efficacy and safety. This document provides a summary of the published in vitro DMPK data for this compound and offers detailed protocols for the types of assays typically employed to generate such data.

Application Note: In Vitro DMPK Profile of this compound

This compound (also referred to as compound 14o) underwent a series of in vitro DMPK assays to assess its potential as a drug candidate.[1][2] The compound exhibited a mixed profile. On the positive side, it showed moderate predicted human hepatic clearance and favorable rat plasma protein binding.[1][2] Furthermore, this compound displayed an improved Cytochrome P450 (CYP) inhibition profile for several key enzymes (CYP2C9, 2D6, and 3A4) compared to parent compounds.[1][2]

However, significant liabilities were also identified. These included high predicted microsomal clearance in rats, very high binding to human plasma proteins (fraction unbound, fu,plasma < 0.01), and potent inhibition of the CYP1A2 enzyme (IC50 < 0.10 μM).[1][2] These factors ultimately led to the decision not to advance this compound into further development.[1][2] This profile highlights the importance of a comprehensive DMPK assessment to identify potential development challenges early in the discovery pipeline.

Data Presentation: Summary of In Vitro DMPK Data for this compound

The following table summarizes the key quantitative DMPK parameters reported for this compound.

Parameter Species Value Reference
Predicted Hepatic Clearance (CLhep)Human13 mL/min/kg[1][2]
Predicted Hepatic Clearance (CLhep)Rat> 47 mL/min/kg[1][2]
Fraction Unbound in Plasma (fu,plasma)Human< 0.01[1][2]
Fraction Unbound in Plasma (fu,plasma)Rat0.060[1][2]
Fraction Unbound in Brain (fu,brain)Rat0.017[1][2]
CYP1A2 Inhibition (IC50)Human< 0.10 µM[1][2]
CYP2C9 Inhibition (IC50)Human≥ 30 µM[1][2]
CYP2D6 Inhibition (IC50)Human≥ 30 µM[1][2]
CYP3A4 Inhibition (IC50)Human≥ 30 µM[1][2]

Experimental Protocols

The following are representative, detailed protocols for the key in vitro DMPK assays used to characterize compounds like this compound.

Metabolic Stability Assay using Liver Microsomes

This assay is used to determine the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s, present in liver microsomes.[4][5][6] The data are used to predict hepatic clearance.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Test compound (e.g., this compound) stock solution (10 mM in DMSO)

  • Pooled liver microsomes (human or rat) at 20 mg/mL

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Dextromethorphan, Verapamil)

  • Quenching solution: Ice-cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.[6]

    • Prepare a working solution of the test compound at 100 µM in buffer.

    • Dilute the liver microsomes to a working concentration of 1 mg/mL in phosphate buffer and keep on ice.

  • Incubation Setup:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate.[7]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing 3 volumes of ice-cold quenching solution.[8] The 0-minute sample is taken immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Centrifuge the quenched sample plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the negative slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]) * 1000.

G cluster_prep Preparation cluster_inc Incubation & Reaction cluster_samp Sampling & Analysis cluster_data Data Analysis p1 Prepare 1 µM Test Compound Solution i1 Combine Compound and Microsomes in 96-well plate p1->i1 p2 Prepare 1 mg/mL Microsome Solution p2->i1 p3 Prepare NADPH Regenerating System i3 Initiate reaction with NADPH p3->i3 i2 Pre-incubate at 37°C for 10 min i1->i2 i2->i3 i4 Incubate at 37°C with shaking i3->i4 s1 Take aliquots at time points (0, 5, 15, 30, 45, 60 min) i4->s1 Sampling s2 Quench reaction in Acetonitrile + Internal Standard s1->s2 s3 Centrifuge to precipitate proteins s2->s3 s4 Analyze supernatant by LC-MS/MS s3->s4 d1 Plot ln(% Remaining) vs. Time s4->d1 d2 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) d1->d2

Caption: Workflow for the Liver Microsomal Metabolic Stability Assay.

Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)

This assay measures the extent to which a drug binds to proteins in the plasma.[9] Only the unbound (free) drug is available to interact with its target, be metabolized, and be excreted.

Objective: To determine the fraction of a test compound that is unbound (fu) in plasma.

Materials:

  • Test compound (e.g., this compound)

  • Pooled plasma (human or rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8 kDa MWCO)

  • Control compounds (e.g., Warfarin for high binding, Atenolol for low binding)

  • Dialysis buffer (PBS)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Spike the test compound and control compounds into plasma to achieve the desired final concentration (e.g., 1-5 µM).[9]

  • RED Device Setup:

    • Add the spiked plasma to the sample chamber of the RED device insert.

    • Add dialysis buffer (PBS) to the buffer chamber of the base plate.

    • Assemble the unit, ensuring the dialysis membrane separates the plasma and buffer chambers.

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[9]

  • Sampling:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

    • To account for matrix effects, mix the plasma aliquot with an equal volume of blank buffer, and mix the buffer aliquot with an equal volume of blank plasma.

  • Sample Processing and Analysis:

    • Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard to all samples.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant from both chambers using LC-MS/MS to determine the compound concentration.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_samp Sampling & Analysis cluster_data Data Analysis p1 Spike Test Compound into Plasma d1 Add Spiked Plasma to Sample Chamber of RED Device p1->d1 d3 Incubate at 37°C for 4-6 hours with shaking d1->d3 d2 Add PBS Buffer to Buffer Chamber d2->d3 s1 Collect Aliquots from Plasma and Buffer Chambers d3->s1 Equilibrium Reached s2 Perform Matrix Matching s1->s2 s3 Protein Precipitation with Acetonitrile + Internal Standard s2->s3 s4 Analyze Supernatant by LC-MS/MS s3->s4 da1 Calculate Fraction Unbound (fu) s4->da1 da2 fu = [Buffer] / [Plasma] da1->da2

Caption: Workflow for the Plasma Protein Binding Assay using RED.

CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP enzymes, which is a primary cause of drug-drug interactions.

Objective: To determine the IC50 (concentration causing 50% inhibition) of a test compound against major CYP isoforms (e.g., 1A2, 2C9, 2D6, 3A4).

Materials:

  • Human liver microsomes (HLM)

  • Test compound (this compound) at various concentrations

  • CYP-isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, Dextromethorphan for 2D6, Midazolam for 3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., Acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a 96-well plate, combine HLM, phosphate buffer, and the test compound at a range of concentrations. Also include a vehicle control (no inhibitor).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add the specific probe substrate for the CYP isoform being tested and mix.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time at 37°C (the time should be within the linear range of metabolite formation for that specific substrate).

  • Reaction Termination and Processing:

    • Stop the reaction by adding a quenching solution.

    • Centrifuge the plate to pellet proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the specific metabolite formed from the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_concept CYP450 Inhibition Concept cluster_result Result sub CYP Probe Substrate cyp CYP450 Enzyme sub->cyp Binds to Active Site met Metabolite r1 Reduced Metabolite Formation cyp->met Metabolizes cyp->r1 Leads to inhibitor Test Compound (e.g., this compound) inhibitor->cyp Blocks Active Site

References

Application Notes and Protocols: Preparation of VU6008677 HCl Salt for Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6008677 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, a promising target for the treatment of neuropsychiatric disorders. Like many small molecule drug candidates, this compound in its free base form exhibits poor aqueous solubility, which can hinder its use in biological assays and preclinical studies. Conversion to a hydrochloride (HCl) salt is a common and effective strategy to significantly enhance the aqueous solubility and dissolution rate of amine-containing compounds. This document provides detailed application notes and protocols for the preparation of this compound HCl salt to improve its solubility for research and development purposes.

Introduction

The M4 muscarinic acetylcholine receptor, a Gαi/o-coupled receptor, plays a crucial role in regulating neuronal excitability.[1][2] Positive allosteric modulators like this compound enhance the receptor's response to the endogenous ligand acetylcholine, offering a nuanced approach to therapeutic intervention.[3] A significant challenge in the development of novel M4 PAMs is their often-low aqueous solubility, stemming from their lipophilic nature.[4] This can lead to difficulties in formulation for in vitro and in vivo studies, potentially impacting the accuracy and reproducibility of experimental results.

The formation of a salt, particularly an HCl salt for a basic compound like this compound, is a widely used and effective method to improve aqueous solubility.[5][6] The protonation of a basic nitrogen atom in the molecule increases its polarity, thereby enhancing its interaction with water molecules and leading to greater solubility.[6] This application note provides a rationale and a detailed protocol for the preparation of this compound as an HCl salt.

Data Presentation

Table 1: Solubility Comparison of a Representative M4 PAM (ML173) - Free Base vs. HCl Salt [7]

FormSolvent/VehicleSolubility
ML173 Free BasePBS (pH 7.4)< 0.03 µM
ML173 HCl SaltpH 3 Saline15 mg/mL

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Data for this compound [4]

ParameterSpeciesValue
Human Predicted Hepatic Clearance (CLhep)Human13 mL/min/kg
Rat Brain Homogenate Binding (fu,brain)Rat0.017
Rat Plasma Protein Binding (fu,plasma)Rat0.060
Human Plasma Protein Binding (fu,plasma)Human< 0.01
CYP 1A2 Inhibition (IC50)Human< 0.10 µM
CYP 2C9, 2D6, 3A4 Inhibition (IC50)Human≥ 30 µM

Data presented for the HCl salt form of this compound used in the assays.[4]

Experimental Protocols

Materials and Equipment
  • This compound free base

  • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether, or HCl in 1,4-dioxane (B91453), or a solution of HCl in a 5:1 mixture of Dichloromethane (DCM) and Methanol (MeOH))

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Anhydrous diethyl ether or other suitable anti-solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • High-vacuum pump

  • pH meter or pH indicator strips

  • Analytical balance

  • Standard laboratory glassware

Protocol for the Preparation of this compound HCl Salt

This protocol is a general procedure based on methods reported for analogous compounds.[4] Researchers should optimize the conditions for their specific batch of this compound.

  • Dissolution of the Free Base:

    • Accurately weigh the desired amount of this compound free base and place it in a clean, dry round-bottom flask.

    • Add a minimal amount of a suitable solvent system, such as a 5:1 mixture of anhydrous Dichloromethane (DCM) and anhydrous Methanol (MeOH), to dissolve the free base completely. Use a magnetic stirrer to aid dissolution.

  • Acidification:

    • While stirring the solution of the free base at room temperature, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a hydrochloric acid solution. A solution of HCl in DCM/MeOH (5:1) is a suitable choice as indicated in the synthesis of analogous compounds.[4] Alternatively, a commercially available solution of 2 M HCl in diethyl ether or HCl in 1,4-dioxane can be used.

    • The addition should be done dropwise to ensure controlled precipitation of the salt.

  • Precipitation and Crystallization:

    • Upon addition of the HCl solution, the this compound HCl salt will likely begin to precipitate out of the solution.

    • To encourage further precipitation, an anti-solvent such as anhydrous diethyl ether can be slowly added to the mixture until precipitation is complete.

    • Continue stirring the suspension for a period of 30 minutes to 1 hour to allow for complete salt formation and crystallization.

  • Isolation of the HCl Salt:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the collected solid with a small amount of the anti-solvent (e.g., anhydrous diethyl ether) to remove any unreacted starting material or impurities.

  • Drying:

    • Dry the collected this compound HCl salt under high vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved. This will remove any residual solvents.

  • Characterization (Recommended):

    • Confirm the formation of the HCl salt and its purity using appropriate analytical techniques such as:

      • ¹H NMR Spectroscopy: To confirm the structure and protonation state.

      • Mass Spectrometry: To confirm the molecular weight.

      • Elemental Analysis: To determine the elemental composition and confirm the 1:1 stoichiometry of the salt.

      • Powder X-ray Diffraction (PXRD): To characterize the solid-state properties of the salt.

Visualizations

M4 Receptor Signaling Pathway

This compound, as a positive allosteric modulator, does not directly activate the M4 receptor but enhances its sensitivity to acetylcholine. The canonical signaling pathway for the M4 receptor involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gαi/o-protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP converts ACh Acetylcholine (ACh) ACh->M4R binds This compound This compound (PAM) This compound->M4R enhances binding ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream leads to

Caption: M4 Receptor Signaling Pathway with a Positive Allosteric Modulator.

Experimental Workflow for this compound HCl Salt Preparation

The following diagram outlines the key steps in the laboratory preparation of this compound HCl salt from its free base form.

HCl_Salt_Preparation_Workflow start Start dissolve Dissolve this compound Free Base in DCM/MeOH start->dissolve add_hcl Add Stoichiometric HCl Solution (e.g., in DCM/MeOH) dissolve->add_hcl precipitate Precipitation of This compound HCl add_hcl->precipitate isolate Isolate by Filtration precipitate->isolate wash Wash with Anti-Solvent (e.g., Diethyl Ether) isolate->wash dry Dry Under High Vacuum wash->dry characterize Characterize Salt (NMR, MS, etc.) dry->characterize end End characterize->end

Caption: Experimental Workflow for this compound HCl Salt Preparation.

Conclusion

The conversion of this compound free base to its hydrochloride salt is a critical step to enable its use in aqueous-based biological assays and for in vivo studies. The protocol provided herein offers a straightforward and effective method for this conversion. The significant improvement in solubility, as demonstrated by analogous compounds, underscores the importance of this salt formation strategy in the early stages of drug discovery and development. Proper characterization of the resulting salt is essential to ensure its identity, purity, and stability for subsequent applications.

References

Troubleshooting & Optimization

VU6008677 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6008677.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, structurally distinct tricyclic positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM, it enhances the response of the M4 receptor to its endogenous ligand, acetylcholine. It has been developed as part of research into treatments for various neurological and psychiatric disorders.[1]

Q2: What are the known solubility characteristics of this compound?

A2: The chemical class to which this compound belongs has been associated with poor aqueous solubility.[1] To address this, the hydrochloride (HCl) salt form of this compound and its analogs has been utilized to improve solubility in aqueous solutions for in vitro assays.[3]

Q3: What solvents are recommended for dissolving this compound?

A3: For in vitro assays, preparing the HCl salt of this compound is a recommended strategy to enhance aqueous solubility.[3] For creating stock solutions, organic solvents such as DMSO are commonly used for compounds of this nature. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation.

Q4: What are the key pharmacological properties of this compound?

A4: this compound is a potent M4 PAM with an EC50 of 120 nM for the human M4 receptor (hM4).[4] It was developed to have an improved cytochrome P450 (CYP) inhibition profile compared to earlier compounds in its class.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when diluting a DMSO stock solution into aqueous buffer. The compound has limited aqueous solubility. The final concentration of DMSO in the assay buffer may be too low to maintain solubility.- Decrease the final assay concentration of this compound.- Increase the final percentage of DMSO in the assay buffer (ensure it is compatible with your experimental system).- Use the hydrochloride salt form of this compound for improved aqueous solubility.[3]- Prepare fresh dilutions from a high-concentration stock solution immediately before use.
Inconsistent results in cell-based assays. - Compound precipitation.- Degradation of the compound in solution.- Variability in cell health or passage number.- Visually inspect solutions for any signs of precipitation before adding to cells.- Prepare fresh solutions for each experiment.- Ensure consistent cell culture conditions and use cells within a defined passage number range.
Low or no activity observed in an in vivo study. - Poor bioavailability due to low solubility or high metabolism.- Inappropriate vehicle for administration.- Consult the published in vivo DMPK protocols for this compound series for guidance on formulation.[1]- Consider using a formulation vehicle designed to enhance the solubility of poorly soluble compounds (e.g., a solution containing Tween 80, PEG400, or other solubilizing agents).

Experimental Protocols

Calcium Mobilization Assay

This protocol is a representative method for assessing the potency of this compound as an M4 PAM.

  • Cell Culture:

    • CHO cells stably expressing the human M4 muscarinic receptor and a G-protein chimera (Gqi5) are cultured in standard media (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

    • Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound (or its HCl salt) in DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for the dose-response curve.

    • Further dilute these solutions into an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Procedure:

    • On the day of the experiment, replace the culture medium with a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM).

    • Incubate the plate at 37°C for 1 hour.

    • Wash the cells with the assay buffer.

    • Add the various concentrations of this compound to the wells, followed by a fixed concentration of acetylcholine (ACh) at its EC20 value.

    • Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to detect changes in intracellular calcium levels.

  • Data Analysis:

    • The increase in fluorescence is proportional to the potentiation of the M4 receptor response.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock 10 mM this compound in DMSO dilutions Serial Dilutions in Assay Buffer stock->dilutions cells Plate CHO-hM4 Cells dye_loading Load Cells with Calcium Dye cells->dye_loading add_compound Add this compound Dilutions dye_loading->add_compound add_agonist Add ACh (EC20) add_compound->add_agonist read_plate Measure Fluorescence (FLIPR) add_agonist->read_plate dose_response Generate Dose-Response Curve read_plate->dose_response ec50 Calculate EC50 dose_response->ec50

Calcium Mobilization Assay Workflow

troubleshooting_flow start Experiment Start issue Precipitation Observed? start->issue solution1 Use HCl Salt Form issue->solution1 Yes solution2 Lower Final Concentration issue->solution2 Yes solution3 Adjust Co-solvent % issue->solution3 Yes proceed Proceed with Experiment issue->proceed No solution1->proceed solution2->proceed solution3->proceed

Solubility Troubleshooting Logic

References

overcoming high plasma protein binding of VU6008677

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the high plasma protein binding of VU6008677, a potent M4 positive allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma protein binding a concern?

A1: this compound is a structurally distinct, tricyclic M4 positive allosteric modulator (PAM) that demonstrated an improved cytochrome P450 (CYP) inhibition profile compared to its parent compound, ML253.[1] However, a significant liability of this compound is its high plasma protein binding (PPB) in humans, with a fraction unbound (fu,plasma) of less than 0.01.[1] This is a concern because, generally, only the unbound fraction of a drug is free to distribute into tissues, interact with its target receptor, and be eliminated. High PPB can therefore limit the therapeutic efficacy and complicate the pharmacokinetic profile of a compound.

Q2: How does the plasma protein binding of this compound compare to its analogues?

A2: Structure-activity relationship (SAR) studies on this compound and its analogues revealed that potent M4 PAMs within this tricyclic series often exhibit high plasma protein binding.[1] However, there is variability among the analogues, suggesting that chemical modifications can modulate this property. For a detailed comparison, please refer to the data summary tables below.

Q3: What are the general medicinal chemistry strategies to reduce high plasma protein binding?

A3: High plasma protein binding is often associated with high lipophilicity and the presence of acidic functional groups. Common strategies to mitigate high PPB include:

  • Reducing Lipophilicity: Decreasing the LogP/LogD of a compound by removing greasy functionalities or introducing polar groups can reduce binding to albumin, a major plasma protein.

  • Introducing Polar Functional Groups: The addition of polar moieties such as hydroxyls, amines, or amides can increase hydrophilicity and reduce nonspecific binding.

  • Modulating Ionization: For acidic compounds that bind strongly to albumin, reducing the acidity (increasing the pKa) can sometimes decrease binding. Conversely, for basic compounds, increasing basicity might be a strategy.

  • Blocking Metabolic Soft Spots: Introducing metabolic blockers can sometimes indirectly influence plasma protein binding by altering the overall physicochemical properties of the molecule.

  • Conformational Restriction: Rigidifying the molecule through cyclization can sometimes lead to a lower affinity for plasma proteins by presenting a less favorable conformation for binding.

Q4: Are there any in vitro assays to measure plasma protein binding?

A4: Yes, several in vitro methods are available to determine the fraction of a drug that is unbound to plasma proteins. The most common and accepted method is equilibrium dialysis . Other techniques include ultrafiltration, ultracentrifugation, and high-performance affinity chromatography. A detailed protocol for equilibrium dialysis is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue: Consistently high plasma protein binding observed for a this compound analogue.

Potential Cause: The physicochemical properties of the analogue, such as high lipophilicity, are likely driving the high affinity for plasma proteins like albumin.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Calculate the LogP/LogD of your analogue. If it is high (typically >3), this is a likely contributor.

    • Determine the pKa of your compound to understand its ionization state at physiological pH (around 7.4).

  • Structural Modification Strategy:

    • Systematic Reduction of Lipophilicity: Synthesize and test a series of analogues where lipophilic groups are systematically replaced with more polar ones. For example, replace an aromatic ring with a heteroaromatic ring or a large alkyl chain with a smaller, more functionalized one.

    • Introduction of Polar Groups: Consider adding polar functional groups at positions that are not critical for M4 receptor activity.

    • Explore Bioisosteric Replacements: Replace key functional groups with bioisosteres that may have different plasma protein binding characteristics while retaining target potency.

  • Utilize In Silico Tools: Employ computational models to predict the plasma protein binding of virtual analogues before synthesis to prioritize compounds with a higher probability of having lower PPB.

Issue: Discrepancy in plasma protein binding results between different assays.

Potential Cause: Different assay methods (e.g., equilibrium dialysis vs. ultrafiltration) can have different sources of error. Non-specific binding of the compound to the assay apparatus can also be a significant issue, especially for lipophilic compounds.

Troubleshooting Steps:

  • Method Validation: Ensure that the chosen assay is well-validated with appropriate controls. Use well-characterized compounds with known high and low plasma protein binding as standards.

  • Assess Non-Specific Binding: Perform recovery experiments to determine if your compound is binding to the dialysis membrane or other components of the assay system. If significant non-specific binding is observed, consider using different materials or adding a small percentage of an organic solvent to the buffer if compatible with the assay.

  • Equilibrium Time: For equilibrium dialysis, ensure that the incubation time is sufficient for the compound to reach equilibrium between the plasma and buffer chambers. This can be determined by measuring the unbound fraction at multiple time points.

  • Compound Stability: Verify that your compound is stable in plasma at 37°C for the duration of the assay. Degradation of the compound can lead to inaccurate results.

Data Presentation

Table 1: In Vitro DMPK Data for this compound and Select Analogues[1]
Compound IDRat fu,plasmaHuman fu,plasmaRat fu,brain
14o (this compound) 0.0600.007 (<0.01)0.017
13l ≤ 0.010≤ 0.0100.001-0.005
14p 0.026-0.0420.004-0.0120.002-0.011
15e ≤ 0.010≤ 0.0100.001-0.005
15f 0.1710.0200.002
15g 0.026-0.0420.004-0.0120.002-0.011
15h 0.026-0.0420.004-0.0120.002-0.011
22i 0.026-0.0420.004-0.0120.002-0.011
22j 0.026-0.0420.004-0.0120.002-0.011

fu,plasma: fraction unbound in plasma; fu,brain: fraction unbound in brain homogenate.

Experimental Protocols

Protocol: Determination of Plasma Protein Binding Using Rapid Equilibrium Dialysis (RED)

This protocol outlines a general procedure for determining the fraction unbound (fu) of a test compound in plasma.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts (e.g., from Thermo Fisher Scientific)

  • Control and test compound stock solutions (e.g., in DMSO)

  • Pooled plasma (human, rat, etc.), thawed at 37°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator shaker set to 37°C

  • 96-well collection plates

  • LC-MS/MS system for analysis

  • Acetonitrile or other suitable organic solvent for protein precipitation

Procedure:

  • Compound Preparation: Prepare a working solution of the test compound in plasma by spiking the stock solution into the plasma. The final concentration of the organic solvent (e.g., DMSO) should be low (typically ≤1%) to avoid disrupting protein binding.

  • RED Device Assembly: Place the RED inserts into the base plate.

  • Sample Loading:

    • Add the appropriate volume of the compound-spiked plasma to the sample chamber (the red-ringed chamber) of the RED insert.

    • Add an equal volume of PBS to the buffer chamber.

  • Incubation:

    • Seal the unit with an adhesive seal.

    • Incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the dialysis membrane.

  • Sample Collection:

    • After incubation, carefully remove a sample aliquot from both the plasma and buffer chambers and place them into separate wells of a 96-well collection plate.

  • Protein Precipitation:

    • To the plasma samples, add a volume of cold organic solvent (e.g., 3-4 volumes of acetonitrile) containing an internal standard to precipitate the plasma proteins.

    • To the buffer samples, add the same volume of the organic solvent/internal standard mixture. It is also recommended to add a corresponding volume of blank plasma to the buffer samples to matrix-match with the plasma samples for LC-MS/MS analysis.

  • Centrifugation: Centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the concentration of the test compound in the supernatant from both the plasma and buffer chambers using a validated LC-MS/MS method.

  • Calculation of Fraction Unbound (fu): The fraction unbound is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Mandatory Visualizations

Signaling Pathways

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh Binding PPB_Workflow Start Start: Prepare Compound-Spiked Plasma Load_RED Load Plasma and Buffer into RED Device Start->Load_RED Incubate Incubate at 37°C to Reach Equilibrium Load_RED->Incubate Collect_Samples Collect Aliquots from Both Chambers Incubate->Collect_Samples Protein_Precipitation Protein Precipitation with Acetonitrile Collect_Samples->Protein_Precipitation Centrifuge Centrifuge to Pellet Protein Protein_Precipitation->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Fraction Unbound (fu) Analyze->Calculate High_PPB_Troubleshooting High_PPB High Plasma Protein Binding Observed? Assess_Properties Assess Physicochemical Properties (LogP, pKa) High_PPB->Assess_Properties Yes SAR_Analysis Analyze Structure-Activity Relationship (SAR) Assess_Properties->SAR_Analysis Modify_Structure Modify Structure to Reduce Lipophilicity/ Introduce Polar Groups SAR_Analysis->Modify_Structure Synthesize Synthesize and Test New Analogues Modify_Structure->Synthesize Re_evaluate Re-evaluate Plasma Protein Binding Synthesize->Re_evaluate Acceptable_PPB Acceptable PPB Achieved Re_evaluate->Acceptable_PPB Yes Unacceptable_PPB Still Too High Re_evaluate->Unacceptable_PPB No Unacceptable_PPB->Modify_Structure Iterate Design

References

Technical Support Center: Addressing CYP1A2 Inhibition by VU6008677 in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with CYP1A2 inhibition assays involving VU6008677.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its interaction with CYP1A2 important?

This compound is a structurally distinct tricyclic M4 positive allosteric modulator. Its interaction with Cytochrome P450 1A2 (CYP1A2) is crucial because CYP1A2 is a key enzyme in the metabolism of numerous drugs.[1][2] Inhibition of CYP1A2 by a new chemical entity like this compound could lead to significant drug-drug interactions, potentially altering the efficacy and safety of co-administered medications.[1][3]

Q2: What type of inhibitor is this compound likely to be?

The precise mechanism of CYP1A2 inhibition by this compound is not yet fully characterized in publicly available literature. However, like many small molecule inhibitors, it could act as a competitive, non-competitive, or mechanism-based inhibitor.[1] Preliminary data on related compounds suggest potent inhibition, making it essential to determine the inhibition kinetics (e.g., Kᵢ value) and whether the inhibition is time-dependent.

Q3: What are common probe substrates used to assess CYP1A2 activity?

Commonly used and recommended probe substrates for in vitro CYP1A2 inhibition assays include phenacetin, caffeine, and 7-ethoxyresorufin.[4][5] The choice of substrate can sometimes influence the results, so consistency is key.

Q4: What are some known inhibitors of CYP1A2 that can be used as positive controls?

Several well-characterized inhibitors of CYP1A2 are available and recommended for use as positive controls in your assays. These include:

  • Fluvoxamine (a potent selective inhibitor)

  • Furafylline (a mechanism-based inhibitor)[1][6]

  • α-Naphthoflavone[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Pipetting errors- Inconsistent incubation times- Microsome or enzyme instability- Compound precipitation- Use calibrated pipettes and proper technique.- Ensure simultaneous addition of starting reagents.- Thaw microsomes on ice and use them promptly.- Check the solubility of this compound in your assay buffer. Consider using a lower concentration or a different solvent (ensure solvent concentration is consistent and low, e.g., <0.5%).
No inhibition observed with this compound - Incorrect compound concentration- Inactive compound- Insufficient pre-incubation time (for time-dependent inhibition)- Verify the dilution series of this compound.- Confirm the identity and purity of your this compound stock.- Perform a time-dependent inhibition (TDI) assay by pre-incubating this compound with microsomes and an NADPH-generating system before adding the probe substrate.[7]
IC₅₀ value for this compound is significantly different from expected values - Different experimental conditions (e.g., substrate concentration, protein concentration, incubation time)- Presence of interfering substances in the test compound solution- Standardize your protocol. Ensure the probe substrate concentration is at or near its Kₘ value.[4]- Run a vehicle control to check for any effects of the solvent on enzyme activity.
Assay window (signal-to-background) is too low - Low enzyme activity- Sub-optimal substrate or cofactor concentration- Inappropriate incubation time- Use a fresh batch of human liver microsomes or recombinant CYP1A2.- Optimize the concentrations of the probe substrate and NADPH.- Perform a time-course experiment to determine the optimal linear range for product formation.

Quantitative Data Summary

The following table summarizes inhibitory concentrations (IC₅₀) for known CYP1A2 inhibitors, which can be used as a reference for your experiments.

Compound Inhibitor Type Probe Substrate IC₅₀ / Kᵢ
FurafyllineMechanism-basedEthoxyresorufin~5.1 µM (IC₅₀)[6]
α-NaphthoflavoneCompetitiveEthoxyresorufin~120 nM (IC₅₀)[6]
α-NaphthoflavoneCompetitivePhenacetin~0.0075 µM (Kᵢ)[7]
QuercetinCompetitiveNot Specified> 200 µM (IC₅₀)[4]
ObtusifolinNot SpecifiedPhenacetin0.19 µM (IC₅₀)[7]
This compound Analog (15f)Not SpecifiedNot Specified0.36 µM (IC₅₀)[8]

Experimental Protocols

Protocol 1: Standard CYP1A2 Inhibition Assay (IC₅₀ Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Prepare Reagents:

    • Potassium Phosphate (B84403) Buffer: 100 mM, pH 7.4.

    • Human Liver Microsomes (HLMs) or recombinant CYP1A2: Prepare a working solution in the phosphate buffer. A typical concentration is 0.2 mg/mL.[4]

    • This compound: Prepare a series of dilutions (e.g., 8-10 concentrations) in the appropriate solvent (e.g., methanol, DMSO).

    • Probe Substrate: Prepare a working solution of a CYP1A2 probe substrate (e.g., 100 µM phenacetin) in the phosphate buffer.[7]

    • NADPH-Generating System: Prepare a solution containing 1.3 mM NADPH, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in the phosphate buffer.[4]

    • Stop Solution: Acetonitrile (B52724) containing an internal standard (e.g., 0.2 mg/L tinidazole).[9]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM/recombinant enzyme solution, and the desired concentration of this compound or a known inhibitor (positive control).

    • Pre-incubate the plate at 37°C for 5-10 minutes.[7]

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).[7]

  • Termination and Analysis:

    • Stop the reaction by adding the cold acetonitrile stop solution.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Time-Dependent Inhibition (TDI) Assay

This protocol is used to assess if this compound is a time-dependent inhibitor of CYP1A2.

  • Prepare Reagents: As in Protocol 1.

  • Pre-incubation:

    • In a 96-well plate, combine the HLM/recombinant enzyme, this compound (at various concentrations), and the NADPH-generating system.

    • Incubate this mixture at 37°C for a set period (e.g., 0, 15, and 30 minutes).[7]

  • Initiate Reaction:

    • After the pre-incubation, add the CYP1A2 probe substrate to start the reaction.

    • Incubate at 37°C for a short period (e.g., 10-15 minutes).[7]

  • Termination and Analysis: As in Protocol 1.

  • Data Analysis:

    • Calculate the IC₅₀ value at each pre-incubation time point.

    • A significant decrease in the IC₅₀ value with increasing pre-incubation time (an "IC₅₀ shift") suggests time-dependent inhibition.[7]

Visualizations

CYP1A2_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents (Buffer, Microsomes, this compound, Substrate, NADPH System) PreIncubate Pre-incubate Microsomes + this compound @ 37°C Reagents->PreIncubate StartReaction Initiate Reaction with NADPH PreIncubate->StartReaction Incubate Incubate @ 37°C StartReaction->Incubate StopReaction Stop Reaction (Acetonitrile) Incubate->StopReaction Centrifuge Centrifuge StopReaction->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS CalcInhibition Calculate % Inhibition LCMS->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for a standard CYP1A2 inhibition assay.

TDI_Assay_Logic Start Perform IC50 Assay with Pre-incubation Step Preincubation Pre-incubate Microsomes + this compound + NADPH for different times (e.g., 0, 15, 30 min) Start->Preincubation AddSubstrate Add Probe Substrate Preincubation->AddSubstrate MeasureActivity Measure CYP1A2 Activity AddSubstrate->MeasureActivity CompareIC50 Compare IC50 values across pre-incubation times MeasureActivity->CompareIC50 NoShift No significant IC50 shift CompareIC50->NoShift No Shift Significant IC50 shift CompareIC50->Shift Yes Conclusion1 Conclusion: Not a time-dependent inhibitor NoShift->Conclusion1 Conclusion2 Conclusion: Likely a time-dependent inhibitor Shift->Conclusion2

Caption: Decision logic for a time-dependent inhibition assay.

References

Technical Support Center: Optimizing VU6008677 Concentration in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing VU6008677, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, in functional assays. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during functional assays with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Compound Precipitation: this compound has poor aqueous solubility and may precipitate in assay buffers.[1][2][3]- Prepare stock solutions in 100% DMSO.[1][4] - When diluting into aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.[4] - Visually inspect for precipitates after dilution. - Consider using a surfactant like Pluronic F-127 in the assay buffer to improve solubility.[1]
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique across all wells.
Uneven Cell Plating: A non-uniform cell monolayer will result in variable responses.- Ensure cells are in the logarithmic growth phase and evenly suspended before plating. - Avoid edge effects by not using the outer wells of the microplate for experimental samples; fill them with sterile buffer instead.
Weak or no signal Suboptimal Acetylcholine (ACh) Concentration: As a PAM, this compound requires the presence of the endogenous agonist (ACh) to elicit a response.[5][6]- Determine the optimal EC20 concentration of acetylcholine for your specific cell line and assay conditions (see detailed protocol below).[7][5]
Low M4 Receptor Expression: The cell line may not express a sufficient number of M4 receptors for a robust signal.[8]- Validate M4 receptor expression using techniques like qPCR or radioligand binding.[9][10] - Consider using a cell line with higher or inducible M4 receptor expression.
Inactive Compound: The compound may have degraded.- Verify the identity and purity of your this compound sample. - Avoid repeated freeze-thaw cycles of stock solutions.
High background fluorescence Autofluorescence: Cells and media components can contribute to background fluorescence.[11][12]- Include an unstained control to determine the level of autofluorescence. - Use phenol (B47542) red-free media during the assay. - Consider using black-walled microplates to reduce light scatter.[11]
Dye Overloading: Excessive concentration of the calcium indicator dye can lead to high background.[13]- Optimize the concentration of the fluorescent dye (e.g., Fluo-4 AM).[1]
Bell-shaped concentration-response curve Compound Aggregation: At high concentrations, hydrophobic compounds like this compound can form aggregates, leading to a decrease in the effective monomeric concentration.[14][15]- Visually inspect for precipitation at high concentrations. - Include solubility-enhancing agents like Pluronic F-127.[1]
Off-Target Effects: At higher concentrations, the compound may interact with other targets, leading to complex biological responses.[16][17][18]- Consult off-target screening data. While comprehensive public data for this compound is limited, it is known to have high selectivity for the M4 receptor.[6]
Receptor Desensitization: Prolonged or high-concentration exposure to a PAM in the presence of an agonist can lead to receptor desensitization.- Reduce incubation times. - Ensure the use of an appropriate EC20 concentration of ACh.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[19] It binds to a site on the receptor that is distinct from the acetylcholine (orthosteric) binding site. This binding enhances the receptor's response to acetylcholine, but this compound does not activate the receptor on its own.[5][6]

2. What is the reported potency of this compound?

The reported EC50 of this compound for the human M4 receptor is approximately 120 nM in a calcium mobilization assay performed in the presence of an EC20 concentration of acetylcholine.[19]

3. Which functional assays are recommended for this compound?

The most common functional assay for this compound is a calcium mobilization assay using a cell line co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gqi5) that couples the M4 receptor to the calcium signaling pathway.[7][5][6]

4. Why is it necessary to use an EC20 concentration of acetylcholine?

As a PAM, this compound potentiates the effect of the endogenous agonist. An EC20 concentration of acetylcholine provides a submaximal stimulation of the M4 receptor, creating a window to observe the enhancing effect of this compound. Using a saturating concentration of acetylcholine would mask the potentiating effect of the PAM.

5. How should I prepare and store this compound?

Due to its poor aqueous solubility, this compound should be dissolved in 100% high-quality, anhydrous DMSO to create a stock solution.[1][4] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

6. What are the known off-target effects of this compound?

This compound is reported to be a highly selective M4 PAM.[6] However, at higher concentrations, it may exhibit inhibitory effects on certain cytochrome P450 (CYP) enzymes.[7] It is always advisable to consult comprehensive off-target screening panels for any new experimental system.

Experimental Protocols

Protocol 1: Determination of Acetylcholine EC20 in hM4/Gqi5-CHO Cells

This protocol is a prerequisite for accurately determining the potency of this compound.

Materials:

  • hM4/Gqi5-CHO cells

  • Black, clear-bottom 96-well or 384-well plates

  • Phenol red-free assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or another suitable calcium indicator dye

  • Pluronic F-127

  • Acetylcholine (ACh)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed hM4/Gqi5-CHO cells into black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and a surfactant (e.g., 0.02% Pluronic F-127) in assay buffer.[1] Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • ACh Dilution Series: Prepare a serial dilution of acetylcholine in assay buffer.

  • Measurement: Place the cell plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Add the acetylcholine dilutions to the plate and measure the fluorescence signal over time (typically for 60-120 seconds).

  • Data Analysis: Determine the peak fluorescence response for each acetylcholine concentration. Plot the response versus the log of the acetylcholine concentration and fit the data to a four-parameter logistic equation to determine the EC50 and EC20 values.

Protocol 2: Determining the EC50 of this compound

Materials:

  • hM4/Gqi5-CHO cells

  • Materials from Protocol 1

  • This compound stock solution in DMSO

Procedure:

  • Cell Plating and Dye Loading: Follow steps 1-3 from Protocol 1.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Prepare a solution of acetylcholine at 2x the predetermined EC20 concentration.

  • Measurement: Place the cell plate in the fluorescence plate reader and establish a baseline reading. Add the this compound dilutions to the plate and incubate for a short period (e.g., 1.5-5 minutes).[7] Following the pre-incubation, add the 2x EC20 acetylcholine solution to all wells. Measure the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Normalize the data to the response of the EC20 acetylcholine concentration alone. Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

M4_Signaling_Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site Gq Gq Protein M4R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca Ca²⁺ Release ER->Ca Induces

Caption: M4 receptor signaling pathway with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate hM4/Gqi5-CHO cells dye_load Load cells with Calcium Dye plate_cells->dye_load wash_cells Wash cells dye_load->wash_cells add_pam Add this compound dilutions wash_cells->add_pam pre_incubate Pre-incubate add_pam->pre_incubate add_ach Add ACh (EC20) pre_incubate->add_ach read_fluorescence Read fluorescence (kinetic) add_ach->read_fluorescence normalize_data Normalize data read_fluorescence->normalize_data plot_curve Plot concentration-response curve normalize_data->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50

Caption: Workflow for determining this compound EC50.

References

troubleshooting variability in VU6008677 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6008677, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] It has a reported EC50 of 120 nM for the human M4 receptor (hM4).[1]

Q2: What are the known liabilities or potential off-target effects of this compound?

A2: The primary paper describing this compound notes several properties that could influence experimental outcomes:

  • CYP450 Inhibition: It is a potent inhibitor of cytochrome P450 1A2 (CYP1A2) with a reported IC50 of less than 0.10 μM.[2] It shows less inhibition against CYP2C9, 2D6, and 3A4 (IC50 values ≥ 30 μM).[2]

  • High Plasma Protein Binding: this compound exhibits high binding to human plasma proteins (fraction unbound, f_u,plasma < 0.01).[2]

  • High Hepatic Clearance: It has a high predicted hepatic clearance in rats.[2]

Q3: In what form is this compound typically supplied and how should it be stored?

A3: this compound is a small molecule typically supplied as a solid. For experimental use, it is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. While specific stability data for this compound is not widely published, as a general practice for small molecules, DMSO stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The HCl salt form has been used to improve solubility.[2]

Q4: What cell lines are suitable for studying this compound's activity?

A4: Since the M4 receptor typically couples to Gαi/o proteins, which mediate a decrease in cAMP, direct measurement of M4 activation can be challenging. A common strategy is to use engineered cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, that co-express the human M4 receptor and a promiscuous G-protein like Gα15 or a chimeric G-protein like Gqi5. This redirects the signaling through the Gαq pathway, leading to a measurable increase in intracellular calcium upon receptor activation. The original characterization of this compound used hM4/Gqi5-CHO cells.[2]

Troubleshooting Guide for Experimental Variability

Issue 1: Inconsistent EC50/IC50 Values

Q: My EC50 values for this compound vary significantly between experiments. What could be the cause?

A: Variability in potency measurements is a common issue in pharmacology. Several factors could be contributing to this:

  • Compound Stability and Solubility:

    • Action: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. Given that poor solubility was an issue with earlier M4 PAMs, ensure the compound is fully dissolved in your assay buffer and not precipitating at the tested concentrations.[2] The use of the HCl salt may aid solubility.[2]

  • Cell Health and Passage Number:

    • Action: Use cells that are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling.

  • Assay Conditions:

    • Action: Minor variations in assay conditions can lead to significant differences in results. Standardize the following:

      • Agonist Concentration: As a PAM, the apparent potency of this compound is dependent on the concentration of the orthosteric agonist (e.g., acetylcholine) used. Use a consistent EC20 concentration of ACh for potentiation assays.[2]

      • Incubation Times: Ensure consistent incubation times for compound treatment and agonist stimulation.

      • Buffer Composition: Changes in pH or ion concentrations in the assay buffer can affect receptor function.

  • Data Analysis:

    • Action: Use a consistent and appropriate non-linear regression model to fit your concentration-response curves. Ensure that your data normalization is consistent across experiments.

Issue 2: High Background or No Response in Functional Assays

Q: I am not observing a clear dose-response curve, either due to a high background signal or a lack of response.

A: This can be indicative of several issues, from reagent problems to cellular responses:

  • Reagent Quality:

    • Action: Verify the quality and concentration of your acetylcholine (ACh) solution. ACh can degrade in solution, so fresh preparations are recommended.

  • Cell Line Issues:

    • Action: Confirm the expression of the M4 receptor and the Gα protein in your engineered cell line, for example, via Western Blot. A loss of expression can lead to a lack of response.

  • Assay-Specific Problems (e.g., Calcium Mobilization):

    • Action: Ensure that your calcium indicator dye (e.g., Fluo-4 AM) is loaded correctly and that the cells are not overloaded, which can cause high background fluorescence.

Issue 3: Suspected Off-Target Effects

Q: I am observing cellular effects that don't seem to be mediated by the M4 receptor. How can I investigate this?

A: Given this compound's known inhibition of CYP1A2, off-target effects are a valid concern, especially in complex cellular systems or in vivo.

  • CYP1A2 Inhibition:

    • Action: If your experimental system expresses CYP1A2, be aware that this compound could be modulating the metabolism of other compounds in your media or cellular pathways. Consider using a dedicated CYP1A2 inhibition assay to quantify this effect in your system.

  • Use of Control Compounds:

    • Action: Include a structurally distinct M4 PAM as a positive control to see if it recapitulates the observed effects. Also, use an M4 receptor antagonist to confirm that the primary effect of this compound is indeed M4-dependent.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in its primary publication. The lack of multiple reported EC50 values in the literature makes direct comparison difficult, but highlights the importance of establishing a consistent baseline in your own assays.

ParameterValueSpeciesAssay SystemReference
hM4 EC50 120 nMHumanCalcium mobilization in hM4/Gqi5-CHO cells (with ACh EC20)[1]
CYP1A2 IC50 < 0.10 µMHumanIn vitro DMPK assay[2]
CYP2C9 IC50 ≥ 30 µMHumanIn vitro DMPK assay[2]
CYP2D6 IC50 ≥ 30 µMHumanIn vitro DMPK assay[2]
CYP3A4 IC50 ≥ 30 µMHumanIn vitro DMPK assay[2]
Human Plasma Protein Binding (f_u,plasma) < 0.01HumanIn vitro DMPK assay[2]
Rat Plasma Protein Binding (f_u,plasma) 0.060RatIn vitro DMPK assay[2]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for M4 PAM Activity

This protocol is adapted for a 96-well plate format using an engineered cell line expressing the M4 receptor and a Gq-coupled protein.

Materials:

  • hM4/Gqi5-CHO cells

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Acetylcholine (ACh)

  • This compound

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Plating: Seed hM4/Gqi5-CHO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the cell culture medium and wash the cells once with Assay Buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO2.

    • Wash the cells twice with Assay Buffer to remove excess dye. Leave the cells in the final wash of Assay Buffer.

  • Compound Preparation:

    • Prepare a dilution series of this compound in Assay Buffer at 2x the final desired concentration.

    • Prepare an ACh solution in Assay Buffer at 2x the final desired EC20 concentration.

  • Assay Measurement:

    • Place the cell plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

    • Add the 2x this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 5-15 minutes).

    • Initiate the fluorescence reading and, after establishing a stable baseline, add the 2x ACh solution to all wells.

    • Continue recording the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to a positive control (e.g., a high concentration of a known M4 agonist) and a negative control (vehicle).

    • Plot the normalized response against the log of the this compound concentration and fit with a non-linear regression model to determine the EC50.

Protocol 2: Luminescent CYP1A2 Inhibition Assay

This protocol is a general guide for a luminescence-based CYP1A2 inhibition assay, such as the P450-Glo™ system.

Materials:

  • Recombinant human CYP1A2 enzyme and P450 reductase membranes

  • CYP1A2 luminogenic substrate (e.g., Luciferin-ME)

  • NADPH regeneration system

  • Potassium phosphate (B84403) buffer

  • This compound

  • Known CYP1A2 inhibitor (e.g., furafylline) as a positive control

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the enzyme/substrate mixture and the NADPH regeneration solution according to the manufacturer's instructions.

  • Compound Plating: Prepare a dilution series of this compound and the positive control inhibitor in DMSO, then dilute into the reaction buffer. Add the compounds to the wells of the microplate.

  • Reaction Initiation: Add the enzyme/substrate mixture to each well. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to interact with the enzyme.

  • Start the Reaction: Add the NADPH regeneration solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Add the detection reagent, which stops the reaction and initiates the luminescent signal. Incubate for another 20 minutes at room temperature to stabilize the signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log of the this compound concentration and fit with a non-linear regression model to determine the IC50.

Protocol 3: Western Blotting for M4 Receptor Expression

This is a general protocol to confirm the expression of the M4 receptor in your cell line.

Materials:

  • Cell lysate from your experimental cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the M4 receptor

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer on ice.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Denature a set amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the M4 receptor (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading across lanes.

Visualizations

M4_Signaling_Pathway M4R M4 Receptor G_protein Gαi/o Protein M4R->G_protein Activates (Native) Gqi5 Engineered Gqi5 M4R->Gqi5 AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (via Gαq) PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca cAMP ↓ cAMP ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh Binding Gqi5->PLC

Caption: M4 receptor signaling pathways, native and engineered for assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays start Start: Obtain this compound prep Prepare Stock Solution (e.g., 10 mM in DMSO) Store at -20°C or -80°C start->prep potency Determine Potency (EC50) Calcium Mobilization Assay (hM4/Gqi5-CHO cells) prep->potency selectivity Assess Selectivity Test against other muscarinic receptor subtypes potency->selectivity off_target Evaluate Off-Target Effects CYP1A2 Inhibition Assay selectivity->off_target pathway Confirm Mechanism Western Blot for downstream signaling markers off_target->pathway phenotypic Phenotypic Assays (e.g., cell proliferation, migration) based on research question pathway->phenotypic data Data Analysis & Interpretation Compare results to literature, assess variability phenotypic->data end Conclusion data->end

Caption: General experimental workflow for characterizing this compound.

Troubleshooting_Tree start Inconsistent/Unexpected Experimental Results controls Are controls (positive/negative) working correctly? start->controls reagents Check Reagents: - Compound stability/solubility - Agonist (ACh) degradation - Buffer pH and composition controls->reagents No cells Are cells healthy and within proper passage number? controls->cells Yes assay_setup Review Assay Setup: - Pipetting accuracy - Incubation times/temps - Plate reader settings reagents->assay_setup culture Review Cell Culture Practices: - Contamination checks - Consistent seeding density - Use low passage cells cells->culture No data_analysis Is data analysis consistent? cells->data_analysis Yes expression Verify Receptor Expression: - Western Blot for M4/Gα - Consider re-transfection or using a new cell vial culture->expression normalization Check Data Normalization: - Consistent baseline subtraction - Normalize to controls data_analysis->normalization No complex_issue Consider Complex Issues: - Off-target effects (e.g., CYP) - High protein binding in media - Cell line-specific signaling data_analysis->complex_issue Yes curve_fit Review Curve Fitting: - Use appropriate non-linear model - Check for outliers normalization->curve_fit

Caption: Troubleshooting decision tree for variable this compound results.

References

Technical Support Center: Improving the Pharmacokinetic Profile of VU6008677 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and optimization of VU6008677 derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main pharmacokinetic liabilities associated with the this compound scaffold?

A1: The primary pharmacokinetic challenges observed with this compound and its early derivatives include high predicted hepatic clearance, high plasma protein binding, and potential for cytochrome P450 (CYP) inhibition, specifically CYP1A2.[1] These factors can lead to rapid metabolism and elimination from the body, reducing the drug's overall exposure and potential efficacy.

Q2: How can the solubility of this compound derivatives be improved for in vitro assays?

A2: Poor aqueous solubility is a common issue with heterocyclic compounds.[2][3] For this compound derivatives, several strategies can be employed:

  • Salt Formation: Preparation of hydrochloride (HCl) salts has been shown to improve the solubility of these compounds.[1]

  • Use of Co-solvents: A minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is typically used to prepare stock solutions. It is crucial to keep the final concentration of DMSO in the assay medium low (generally <0.5%) to avoid precipitation and cellular toxicity.[2]

  • Sonication and Warming: Gentle warming to 37°C and sonication can help dissolve the compound in the chosen solvent.[2][3]

Q3: What structural modifications can be made to the this compound scaffold to enhance metabolic stability?

A3: The pyridine (B92270) moiety within the tricyclic core of this compound derivatives can be susceptible to metabolism.[4][5] Strategies to improve metabolic stability include:

  • Blocking Sites of Metabolism: Introducing substituents at positions identified as metabolic "hotspots" can sterically hinder enzyme access.

  • Modifying Electronic Properties: The addition of electron-withdrawing groups to the pyridine ring can decrease its susceptibility to oxidative metabolism.

  • Scaffold Hopping: In some instances, replacing the pyridine ring with another bioisosteric heterocycle may improve metabolic stability while retaining pharmacological activity.[6][7]

Troubleshooting Guides

Issue 1: High Variability in Potency Assays

Potential Cause: Compound precipitation in the aqueous assay buffer due to poor solubility.

Troubleshooting Steps:

  • Visual Inspection: Before running the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation.

  • Reduce Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO to minimize the volume added to the assay, ensuring the final DMSO concentration is below 0.5%.[2]

  • Use of Surfactants: Consider the use of low concentrations (0.01-0.1%) of non-ionic surfactants like Tween 20, but validate their compatibility with your specific assay and cell line.[2]

  • Prepare Fresh Dilutions: Avoid using old dilutions, as the compound may have precipitated over time.

Issue 2: Discrepancy Between Microsomal and Hepatocyte Stability Data

Potential Cause: Involvement of metabolic pathways not fully represented in microsomes.

Troubleshooting Steps:

  • Consider Phase II Metabolism: Hepatocytes contain a full complement of Phase II enzymes (e.g., UGTs, SULTs) that are largely absent in microsomes. If a compound shows high stability in microsomes but low stability in hepatocytes, it may be undergoing rapid conjugation.[4]

  • Investigate Aldehyde Oxidase (AO) Contribution: AO is a cytosolic enzyme, and its activity is better captured in intact hepatocytes. If your compound has a nitrogen-containing heterocycle, AO-mediated metabolism is a possibility.[4]

  • Analyze Metabolite Formation: Use high-resolution mass spectrometry to identify the metabolites formed in both systems. This can provide insights into the metabolic pathways involved.

Data Presentation

Table 1: In Vitro DMPK Data for Select this compound Analogues

CompoundhM4 EC50 (nM)Rat Microsomal CLhep (mL/min/kg)Human Microsomal CLhep (mL/min/kg)Rat fu,plasmaRat fu,brainHuman fu,plasma
13l 150> 47≥ 15---
14o (this compound) -High130.0600.017< 0.01
14p -> 47≥ 15---
15e -> 47≥ 15---
15f -> 47≥ 15---
15g -> 47≥ 15---
15h -> 47≥ 15---
22i 65> 47≥ 15---
22j 83-----
22k -> 47≥ 15---

Data extracted from ACS Med Chem Lett. 2024, 15, 8, 1358–1366.[1] CLhep: Predicted hepatic clearance; fu,plasma: fraction unbound in plasma; fu,brain: fraction unbound in brain. '-' indicates data not reported in the source.

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human or rat liver microsomes (e.g., 20 mg/mL)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the test compound to pre-warmed liver microsomes (final concentration, e.g., 0.5 mg/mL).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is not bound to plasma proteins.

Materials:

  • Test compound stock solution

  • Human or rat plasma

  • Phosphate buffered saline (PBS)

  • Rapid Equilibrium Dialysis (RED) device

  • Incubator/shaker (37°C)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Spike the test compound into plasma to the desired concentration (e.g., 1-5 µM).

  • Add the plasma containing the test compound to the sample chamber of the RED device.

  • Add PBS to the buffer chamber of the RED device.

  • Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4 hours).

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • Matrix-match the samples (add buffer to the plasma aliquot and blank plasma to the buffer aliquot).

  • Precipitate the proteins by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

CYP450 Inhibition Assay (Fluorogenic)

Objective: To determine the potential of a compound to inhibit major CYP450 enzymes.

Materials:

  • Test compound stock solution

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic CYP450 substrates

  • NADPH regenerating system

  • Potassium phosphate buffer

  • 96- or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a multi-well plate, add the recombinant CYP enzyme, the test compound dilutions, and the fluorogenic substrate.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Determine the rate of reaction for each compound concentration.

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation ACh_PAM ACh / PAM ACh_PAM->M4R Activation

Caption: M4 muscarinic receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Reaction_Setup Combine Compound, Microsomes, and NADPH Compound_Prep->Reaction_Setup Microsome_Prep Prepare Microsomes & NADPH (in buffer, 37°C) Microsome_Prep->Reaction_Setup Time_Points Incubate at 37°C (Sample at 0, 5, 15, 30, 45 min) Reaction_Setup->Time_Points Quench Quench Reaction (Ice-cold ACN + IS) Time_Points->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t1/2 and CLint LCMS->Data_Analysis

Caption: Microsomal stability assay workflow.

References

minimizing off-target effects of VU6008677 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU6008677. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor M4 (M4).[1][2] It enhances the receptor's response to its endogenous ligand, acetylcholine, and has been investigated for its potential in treating neurological and psychiatric disorders. It exhibits low nanomolar potency for the human M4 receptor.[3][4][5]

Q2: What are the known off-target effects of this compound?

The primary off-target effect of this compound is the inhibition of cytochrome P450 (CYP) enzymes, particularly CYP1A2.[2][6][7] While it shows improved selectivity against some CYP isoforms compared to parent compounds, its potent inhibition of CYP1A2 is a critical consideration for experimental design and data interpretation.[2][6]

Q3: Why is it crucial to minimize off-target effects in my experiments with this compound?

Minimizing off-target effects is essential for several reasons:

  • Avoiding Confounding Variables: Inhibition of CYP enzymes can alter the metabolism of other compounds in your experimental system, introducing unintended variables.

  • Ensuring Translatability: For drug development professionals, understanding and mitigating off-target effects are critical for the successful translation of preclinical findings to clinical applications.

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent results in my cell-based assays with this compound.

This could be due to off-target effects, particularly at higher concentrations. Here’s a step-by-step guide to troubleshoot this issue:

  • Optimize this compound Concentration: It is critical to use the lowest effective concentration of this compound. A dose-response experiment is the first step to identify the minimal concentration that yields the desired on-target effect.

  • Utilize Genetic Validation: The most rigorous method to confirm on-target activity is to use genetic approaches. Knocking out the M4 receptor (e.g., using CRISPR-Cas9) should abolish the effects of this compound.

  • Conduct a Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to the M4 receptor in your experimental system.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against various cytochrome P450 isoforms.

Off-TargetIC50 Value (μM)Reference
CYP1A2< 0.10[2][6]
CYP2C9≥ 30[2][6]
CYP2D6≥ 30[2][6]
CYP3A4≥ 30[2][6]

Key Experimental Protocols

Dose-Response Experiment for this compound

Objective: To determine the optimal concentration of this compound for minimizing off-target effects while maintaining on-target efficacy.

Methodology:

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Cell Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the cells for a predetermined time, based on the specific assay.

  • Assay Readout: Perform the relevant assay to measure the biological response (e.g., calcium mobilization, downstream signaling pathway activation).

  • Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.[4][8][9][10][11]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with the M4 receptor in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration known to be effective from the dose-response experiment, alongside a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).[1][12][13]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.[1][13]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of M4 receptor using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble M4 receptor as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

Genetic Validation using CRISPR-Cas9 Knockout

Objective: To verify that the biological effect of this compound is dependent on the M4 receptor.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the M4 receptor gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones through limiting dilution or FACS.

  • Knockout Validation: Confirm the knockout of the M4 receptor at the genomic level (sequencing) and protein level (Western blot).[14][15]

  • Phenotypic Analysis: Treat the M4 knockout cells and wild-type control cells with this compound and perform the relevant phenotypic assay. The absence of the effect in the knockout cells confirms on-target activity.

Visualized Workflows and Pathways

cluster_0 Troubleshooting Workflow for Off-Target Effects A Unexpected/Inconsistent Results Observed B Step 1: Perform Dose-Response Experiment A->B C Is the lowest effective concentration being used? B->C C->B No, optimize concentration D Step 2: Orthogonal Validation with Structurally Different M4 PAM C->D Yes E Does the phenotype replicate? D->E F Step 3: Genetic Validation (M4 Knockout) E->F Yes J High Likelihood of Off-Target Effect E->J No G Is the phenotype abolished? F->G H Step 4: Confirm Target Engagement (CETSA) G->H Yes G->J No I On-Target Effect Confirmed H->I cluster_1 This compound Signaling and Off-Target Pathway VU This compound M4 M4 Receptor VU->M4 Positive Allosteric Modulation CYP1A2 CYP1A2 VU->CYP1A2 Inhibition OnTarget On-Target Cellular Response M4->OnTarget Signal Transduction OffTarget Altered Metabolism of Other Substrates CYP1A2->OffTarget Leads to cluster_2 Experimental Workflow for Target Validation Start Start: Hypothesis of On-Target Effect DoseResponse 1. Dose-Response Curve to Determine EC50 Start->DoseResponse CETSA 2. CETSA to Confirm Target Engagement DoseResponse->CETSA CRISPR 3. CRISPR-Cas9 Knockout of M4 Receptor CETSA->CRISPR Phenotype 4. Phenotypic Assay with WT and KO Cells CRISPR->Phenotype Analysis 5. Data Analysis and Conclusion Phenotype->Analysis Conclusion Conclusion: On-Target Effect Validated Analysis->Conclusion

References

Technical Support Center: Synthesis of VU6008677 and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of VU6008677 and its analogs. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its analogs, offering potential solutions and troubleshooting steps.

Problem Potential Cause Recommended Solution
Low yield in Gewald-type reaction (Step 1) Incomplete reaction; degradation of starting materials or products under harsh conditions.Ensure anhydrous conditions. Optimize microwave irradiation time and temperature. Consider using alternative bases such as cesium carbonate (Cs2CO3) which may be milder and more effective than potassium carbonate (K2CO3).[1][2]
Difficulty in purification of pyrimidone intermediates Co-elution with starting materials or byproducts.Employ alternative chromatography techniques such as flash chromatography with a different solvent system or preparative HPLC. Recrystallization from a suitable solvent system could also be attempted.
Poor conversion to chloro-pyrimidine derivative (Step 3) Incomplete reaction with POCl3; decomposition of the starting material.Ensure excess POCl3 is used and that the reaction is heated sufficiently (e.g., 120 °C) to drive the reaction to completion.[1][2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Low yield in nucleophilic aromatic substitution (Step 4) Low reactivity of the amine; steric hindrance.Increase the reaction temperature or time. Consider using a stronger, non-nucleophilic base like DBU in place of or in addition to DIEA. Microwave irradiation could also be explored to enhance reaction rates.
Formation of unexpected side products The generation of an unexpected side product was observed when treating an intermediate with MeMgBr in an attempt to synthesize a different analog.[3]Carefully control reaction conditions, particularly temperature and the addition of reagents. Thoroughly characterize all products to identify any unexpected structures. If side products are consistently formed, consider alternative synthetic routes.
Challenges with CNS penetration of analogs Physicochemical properties of the molecule (e.g., high polarity, P-gp efflux).Modify the structure to increase lipophilicity, for example, by adding non-polar groups. Be mindful that subtle structural changes can significantly impact CNS penetration.[4]
High CYP450 Inhibition Presence of structural motifs known to inhibit CYP enzymes. This compound itself showed CYP1A2 inhibition.[1][3]The development of this compound was aimed at reducing CYP inhibition seen in parent compounds.[5][6] For novel analogs, consider structural modifications to reduce interaction with CYP enzymes. This may involve blocking sites of metabolism or altering the overall electronic properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the key synthetic strategy for preparing the tricyclic core of this compound?

A1: The synthesis of the tricyclic core begins with a Gewald-type reaction between an appropriate nicotinonitrile and ethyl 2-mercaptoacetate or ethyl 2-hydroxyacetate under basic conditions, followed by cyclization with a formamidine (B1211174) acetate (B1210297) salt to form a pyrimidone intermediate.[1][2] This intermediate is then converted to a chloride which can undergo nucleophilic aromatic substitution.[1][2]

Q2: What are some common challenges in developing M4 PAMs like this compound?

A2: Key challenges include achieving high potency and selectivity, optimizing pharmacokinetic properties to reduce issues like high hepatic clearance and CYP450 inhibition, and ensuring adequate CNS penetration.[3][4] For instance, this compound was developed to improve the CYP450 profile of earlier compounds but still exhibited some CYP1A2 inhibition.[1][3]

Q3: How critical is the choice of the amine tail in the final nucleophilic aromatic substitution step?

A3: The choice of the amine tail is crucial for the potency of the final compound. Structure-activity relationship (SAR) studies have shown that even minor modifications, such as the addition of methyl groups on a cyclopropyl (B3062369) amine, can lead to a significant loss in potency.[1][2] Generally, smaller aliphatic amines tend to yield more potent analogs.[2]

Q4: Are there alternative synthetic routes to the tricyclic core?

A4: Yes, for some analogs, alternative strategies have been employed. For example, a copper-catalyzed Sandmeyer reaction to introduce a bromide, followed by a Suzuki-Miyaura coupling, has been used to construct a different variant of the tricyclic core.[1][2]

Experimental Protocols

General Synthesis of the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Core

This protocol describes the key steps for the synthesis of the tricyclic core of this compound.

Step 1: Gewald-type reaction to form the thiophene (B33073) ring

  • To a solution of the starting nicotinonitrile and ethyl 2-mercaptoacetate in a suitable solvent like isopropyl alcohol (IPA) or N-methyl-2-pyrrolidone (NMP), add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

  • Irradiate the reaction mixture in a microwave reactor at 150 °C until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is worked up to isolate the carboxylate intermediate.

Step 2: Pyrimidone ring formation

  • Dissolve the carboxylate intermediate in formamide (B127407) and add formamidine acetate salt.

  • Heat the mixture to 150 °C until the formation of the pyrimidone is complete.

  • Cool the reaction and precipitate the product by adding water. The solid is then collected by filtration.

Step 3: Chlorination of the pyrimidone

  • Treat the pyrimidone intermediate with excess phosphorus oxychloride (POCl3).

  • Heat the mixture to 120 °C for several hours.

  • Carefully quench the reaction with ice water and neutralize with a base. The chlorinated product is then extracted with an organic solvent.

Step 4: Nucleophilic aromatic substitution

  • To a solution of the chloro-pyrimidine in NMP, add the desired amine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).

  • Heat the reaction mixture at 50 °C until completion.

  • The final product is then purified by column chromatography or preparative HPLC.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Start Nicotinonitrile + Ethyl 2-mercaptoacetate Gewald Gewald Reaction (Base, Microwave) Start->Gewald Carboxylate Carboxylate Intermediate Gewald->Carboxylate Cyclization Pyrimidone Formation (Formamidine acetate) Carboxylate->Cyclization Pyrimidone Pyrimidone Intermediate Cyclization->Pyrimidone Chlorination Chlorination (POCl3) Pyrimidone->Chlorination Chloro_pyrimidine Chloro-pyrimidine Intermediate Chlorination->Chloro_pyrimidine SNAr Nucleophilic Aromatic Substitution (Amine, Base) Chloro_pyrimidine->SNAr This compound This compound Analog SNAr->this compound

Caption: Synthetic workflow for this compound analogs.

Troubleshooting_Logic Problem Low Product Yield Check_Purity Check Purity of Starting Materials Problem->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Problem->Optimize_Conditions Purification Improve Purification Method Problem->Purification Check_Purity->Optimize_Conditions Pure Success Yield Improved Check_Purity->Success Impure Optimize_Conditions->Success Optimized Failure Yield Still Low Optimize_Conditions->Failure No Improvement Purification->Success Improved Purification->Failure No Improvement Reassess Re-evaluate Synthetic Route Failure->Reassess

Caption: Troubleshooting logic for low reaction yields.

References

interpreting unexpected results in VU6008677 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from studies involving VU6008677, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpectedly high inhibition of a cytochrome P450 enzyme in our in vitro assays with this compound. Is this a known characteristic?

A1: Yes, this is a known characteristic of this compound. While developed to have an improved profile over its parent compound, ML253, this compound is a potent inhibitor of the cytochrome P450 1A2 (CYP1A2) isoform, with a reported IC50 value of less than 0.10 μM.[1][2] In contrast, it shows significantly less inhibition of CYP2C9, CYP2D6, and CYP3A4, with IC50 values greater than or equal to 30 μM for these enzymes.[1][2] If you are working with systems where CYP1A2 activity is critical, this off-target effect should be a primary consideration in your data interpretation.

Q2: Our in vivo experiments with this compound are showing lower-than-expected efficacy or rapid clearance. What could be the contributing factors?

A2: The pharmacokinetic profile of this compound presents several challenges that can lead to lower-than-expected in vivo efficacy. Key factors include:

  • High Plasma Protein Binding: this compound exhibits high binding to both human and rat plasma proteins. The fraction of unbound drug in human plasma (fu,plasma) is less than 0.01, and in rat plasma, it is 0.060.[1][2] This means that only a small fraction of the administered compound is free to engage with the M4 receptor.

  • High Predicted Microsomal Clearance: The compound has a high predicted rat microsomal clearance.[1][2] This suggests rapid metabolism in the liver, leading to a shorter half-life and reduced exposure.

  • Moderate Brain Homogenate Binding: In rats, the fraction unbound in the brain (fu,brain) is 0.017, indicating moderate binding to brain tissue.[1]

These factors combined can result in suboptimal target engagement in vivo. It is crucial to consider these pharmacokinetic parameters when designing experiments and interpreting outcomes.

Q3: We are seeing variability in the EC50 values for this compound in our functional assays. What are the potential sources of this variability?

A3: Variability in potency measurements for M4 PAMs like this compound can arise from several experimental factors:

  • Assay System: The potency of this compound was determined using a calcium mobilization assay in CHO cells co-expressing the human M4 receptor and a G-protein chimera (Gqi5).[1][2] The use of different cell lines, G-protein coupling efficiencies, or readout technologies can influence the measured EC50.

  • Acetylcholine (ACh) Concentration: As a PAM, the potency of this compound is dependent on the concentration of the endogenous agonist, acetylcholine. The reported EC50 of 120 nM was determined in the presence of an EC20 concentration of ACh.[3] Variations in the ACh concentration used in your assay will shift the measured potency of this compound.

  • Compound Solubility: While not explicitly detailed as a major issue for this compound, poor solubility is a known problem for the broader class of M4 PAMs possessing a β-amino carboxamide moiety, a feature that this compound was designed to mask within a tricyclic core.[1] Ensure complete solubilization of the compound in your assay buffer to achieve accurate and reproducible results.

Q4: What is the known selectivity profile of this compound?

A4: this compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][3][4] It demonstrates selectivity over the M2 muscarinic receptor.[1][2] However, its primary off-target activity, as identified in preclinical profiling, is the potent inhibition of CYP1A2.[1][2] Broader selectivity screening results against a wide panel of other receptors, ion channels, and transporters have not been detailed in the primary literature.

Troubleshooting Guides

Guide 1: Interpreting In Vitro CYP Inhibition Data

This guide helps to troubleshoot unexpected results related to cytochrome P450 inhibition.

start Start: Unexpected CYP Inhibition Observed q1 Which CYP isoform is inhibited? start->q1 cyp1a2 CYP1A2 q1->cyp1a2 other_cyps Other CYP Isoforms (e.g., 2C9, 2D6, 3A4) q1->other_cyps res_1a2 Result is consistent with known profile. This compound is a potent CYP1A2 inhibitor (IC50 < 0.10 μM). cyp1a2->res_1a2 res_other Result is unexpected. This compound has low inhibitory activity against these isoforms (IC50 >= 30 μM). other_cyps->res_other action1 Consider the impact of CYP1A2 inhibition on your experimental system. Use appropriate controls. res_1a2->action1 action2 Verify experimental conditions: - Compound concentration and purity - Assay protocol and reagents - Potential for non-specific inhibition res_other->action2

Troubleshooting workflow for unexpected CYP inhibition.
Guide 2: Addressing Poor In Vivo Efficacy

Use this guide if this compound is underperforming in your in vivo models.

start Start: Lower-than-expected in vivo efficacy check_pk Review Pharmacokinetic (PK) Profile start->check_pk pk_params High plasma protein binding (fu < 0.01 for human) High predicted microsomal clearance Moderate brain tissue binding check_pk->pk_params interpret Interpretation: Low free drug exposure at the target site check_pk->interpret action Consider PK/PD modeling. Increase dose or modify dosing regimen (if feasible). Measure free drug concentrations in plasma and brain. interpret->action

Workflow for troubleshooting poor in vivo efficacy.

Data Presentation

Table 1: In Vitro Pharmacokinetic and CYP Inhibition Profile of this compound
ParameterSpeciesValueReference
hM4 EC50 Human120 nM[3]
CYP1A2 IC50 -< 0.10 μM[1][2]
CYP2C9 IC50 -≥ 30 μM[1][2]
CYP2D6 IC50 -≥ 30 μM[1][2]
CYP3A4 IC50 -≥ 30 μM[1][2]
Fraction Unbound (fu,plasma) Human< 0.01[1][2]
Fraction Unbound (fu,plasma) Rat0.060[1][2]
Fraction Unbound (fu,brain) Rat0.017[1][2]
Predicted Hepatic Clearance HumanModerate (13 mL/min/kg)[1][2]
Predicted Microsomal Clearance RatHigh[1][2]

Experimental Protocols

Key Experiment: Calcium Mobilization Assay for M4 PAM Potency

This protocol is a generalized summary based on the methods described for this compound.[1][2]

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Culture CHO cells expressing hM4 receptor and Gqi5 chimera p2 2. Plate cells in 384-well plates p1->p2 p3 3. Load cells with a calcium-sensitive fluorescent dye p2->p3 a1 4. Add this compound at varying concentrations p3->a1 a2 5. Add Acetylcholine (ACh) at a fixed EC20 concentration a1->a2 a3 6. Measure fluorescence changes (indicating intracellular Ca2+ levels) a2->a3 d1 7. Normalize data to the maximal response of a saturating ACh concentration a3->d1 d2 8. Plot concentration-response curve and calculate EC50 value d1->d2

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic acetylcholine receptor (hM4) and the Gqi5 protein chimera are cultured under standard conditions. The Gqi5 chimera redirects the typically Gi-coupled M4 receptor to the Gq signaling pathway, enabling a measurable intracellular calcium release upon receptor activation.

  • Cell Plating and Dye Loading: Cells are seeded into 384-well microplates. Prior to the assay, the cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: this compound is added to the wells across a range of concentrations.

  • Agonist Stimulation: A fixed concentration of acetylcholine, corresponding to the concentration that elicits 20% of the maximal response (EC20), is added to the wells to stimulate the M4 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using an appropriate plate reader (e.g., a FLIPR instrument).

  • Data Analysis: The fluorescence data is normalized and used to generate a concentration-response curve, from which the EC50 value for this compound is determined.

Signaling Pathway

Mechanism of Action of this compound

ACh Acetylcholine (ACh) Receptor M4 Receptor ACh->Receptor Orthosteric Site PAM This compound (PAM) PAM->Receptor Allosteric Site G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Cellular_Response Neuronal Inhibition cAMP->Cellular_Response Leads to

Signaling pathway of the M4 receptor modulated by this compound.

This compound acts as a positive allosteric modulator (PAM) at the M4 receptor. It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (the orthosteric site). This binding enhances the receptor's response to acetylcholine. The M4 receptor is coupled to the Gi protein, which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, ultimately resulting in neuronal inhibition.

References

Validation & Comparative

VU6008677 vs. ML253: A Comparative Guide to M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the M4 positive allosteric modulators (PAMs) VU6008677 and ML253. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

I. Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound and ML253, highlighting their potency and efficacy at the muscarinic M4 receptor.

ParameterThis compoundML253Reference
hM4 EC50 120 nM56 nM[1][2]
rM4 EC50 Not Reported176 nM[2]
hM4 Efficacy (Fold Shift) Not Reported106-fold[2]
rM4 Efficacy (Fold Shift) Not Reported50-fold[2]
CYP450 Inhibition Reduced inhibition compared to ML253Parent compound with known CYP450 inhibition[3]

II. Experimental Protocols

The data presented in this guide were primarily generated using calcium mobilization assays. Below is a detailed methodology representative of the protocols used for characterizing M4 PAMs.

Calcium Mobilization Assay for M4 PAM Activity

This assay measures the potentiation of the acetylcholine (B1216132) (ACh) response at the M4 receptor by a PAM. Since the M4 receptor is typically coupled to a Gi/o signaling pathway, which does not directly induce calcium mobilization, the assay utilizes a cell line co-expressing the human M4 receptor and a promiscuous G-protein, such as Gα15 or a Gqi5 chimera. This co-expression links M4 receptor activation to the Gq pathway, resulting in an increase in intracellular calcium that can be measured with a fluorescent indicator.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and Gα15 (or a similar chimeric G-protein).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • Test compounds (this compound, ML253).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence microplate reader (e.g., FLIPR or equivalent).

Procedure:

  • Cell Plating: Seed the engineered cells into 384-well plates at an appropriate density and allow them to attach and grow overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (this compound and ML253) in assay buffer.

    • Add the diluted compounds to the assay plates.

  • ACh Stimulation and Signal Detection:

    • Prepare an EC20 concentration of ACh in assay buffer. The EC20 concentration is the concentration of ACh that elicits a 20% maximal response and is predetermined in separate experiments.

    • Using a fluorescence microplate reader, measure the baseline fluorescence.

    • Add the EC20 ACh solution to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • The response in the presence of the PAM is compared to the response with ACh alone.

    • For determining the EC50 of the PAM, the data are plotted as the percentage of maximal ACh response versus the log of the PAM concentration and fitted to a four-parameter logistic equation.

    • To determine the fold shift, concentration-response curves for ACh are generated in the absence and presence of a fixed concentration of the PAM. The fold shift is calculated as the ratio of the ACh EC50 in the presence of the PAM to the ACh EC50 in the absence of the PAM.

III. Visualizations

M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by its endogenous ligand, acetylcholine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates PAM PAM (this compound or ML253) PAM->M4R Enhances ACh Binding AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Experimental_Workflow start Start cell_culture Culture M4/Gα co-expressing cells start->cell_culture plate_cells Plate cells in 384-well plates cell_culture->plate_cells dye_loading Load cells with Calcium-sensitive dye plate_cells->dye_loading compound_prep Prepare serial dilutions of PAMs dye_loading->compound_prep add_compounds Add PAMs to cells compound_prep->add_compounds measure_baseline Measure baseline fluorescence add_compounds->measure_baseline add_ach Add EC20 ACh measure_baseline->add_ach measure_response Measure fluorescence response add_ach->measure_response data_analysis Data Analysis (EC50, Fold Shift) measure_response->data_analysis end End data_analysis->end

References

Navigating the Landscape of M4 Positive Allosteric Modulators: A Comparative Analysis Featuring VU6008677

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy and Pharmacological Profile of Novel M4 PAMs.

The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for treating the positive, negative, and cognitive symptoms of schizophrenia.[1][2] Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing endogenous acetylcholine signaling, potentially providing a safer and more targeted therapy compared to traditional orthosteric agonists.[3][4] This guide provides a comparative overview of VU6008677, a structurally distinct M4 PAM, and places its efficacy and pharmacological properties in the context of other key M4 PAMs.

Comparative Efficacy and Pharmacological Profile

This compound was developed as part of an effort to create novel tricyclic M4 PAM scaffolds with improved pharmacological properties over earlier compounds like ML253.[5][6][7] The key innovation in its design was a "tie-back" strategy to mask the β-amino carboxamide moiety, a chemical feature in earlier M4 PAMs associated with poor solubility and other undesirable properties.[4] This led to a compound with low nanomolar potency at the human M4 receptor and a significantly reduced inhibitory effect on cytochrome P450 enzymes compared to its parent compound.[5][6][7][8]

However, the development of M4 PAMs is a rapidly advancing field. While this compound represented an improvement, subsequent research led to the discovery of compounds with even more refined profiles. For instance, VU6008055/AF98943 was developed to overcome specific liabilities found in this compound, such as CYP1A2 inhibition, and demonstrated a superior overall pharmacological and DMPK profile, along with robust in vivo efficacy.[9]

The following table summarizes the quantitative data for this compound and other representative M4 PAMs based on available preclinical data.

CompoundIn Vitro Potency (hM4 EC50)In Vivo Efficacy ModelKey Pharmacological/DMPK Properties
This compound Low nanomolarNot specified in resultsStructurally distinct tricyclic core; Reduced CYP450 inhibition vs. ML253; Potential CYP1A2 inhibition liability.[5][9]
ML253 Parent compound to this compoundNot specified in resultsSubject to CYP450 inhibition.[5][6]
VU0152100 Not specified in resultsReverses amphetamine-induced hyperlocomotion in rats and WT mice (inactive in M4 KO mice).[10]Centrally penetrant; highly selective.[10]
VU0467154 Low nanomolarModels of associative learning and memoryOptimized M4 PAM tool compound for in vivo evaluation.[11]
A9 513 nMReverses MK-801-induced hyperlocomotion (ED50 = 20.04 mg/kg, p.o.).[3]Biphenyl scaffold; Favorable pharmacokinetic properties.[3]
VU6008055 Low nanomolarPreclinical models of antipsychotic-like activitySuperior DMPK profile to previous PAMs; Overcame CYP1A2 inhibition of this compound; Orally bioavailable in multiple species.[9]
Emraclidine (CVL-231) Not specified in resultsAdvanced to Phase 1b clinical studies in schizophrenia patients.[12]Highly selective M4 PAM.[4][12]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the process of evaluation for these compounds, the following diagrams illustrate the key signaling pathway for M4 PAMs and a typical experimental workflow for their characterization.

M4_Signaling_Pathway M4_Receptor M4 Receptor Gi Gi Protein M4_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ACh Acetylcholine (ACh) ACh->M4_Receptor Binds PAM M4 PAM (e.g., this compound) PAM->M4_Receptor Enhances ACh Binding/ Receptor Activation ATP ATP Response Modulation of Dopamine Release (Antipsychotic Effect) cAMP->Response Leads to Experimental_Workflow A Compound Design & Synthesis (e.g., 'Tie-back' strategy for this compound) B In Vitro Screening: Potency & Selectivity (e.g., Calcium Mobilization Assay) A->B C In Vitro DMPK Profiling (Metabolic Stability, CYP Inhibition) B->C F Lead Optimization or Preclinical Candidate Selection (e.g., VU6008055) B->F High Potency D In Vivo Pharmacokinetics (Brain Penetration, Bioavailability) C->D C->F Favorable Profile E In Vivo Efficacy Models (e.g., Amphetamine-induced Hyperlocomotion) D->E E->F

References

VU6008677: A Comparative Analysis of its M4 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VU6008677's selectivity for the M4 muscarinic acetylcholine (B1216132) receptor over other muscarinic receptor subtypes. The information is based on available data from preclinical studies.

Introduction to this compound

This compound is a novel, structurally distinct tricyclic positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. M4 receptors are a key target for the development of novel treatments for neurological and psychiatric disorders, including schizophrenia.[2] The selectivity of a compound for its target receptor is crucial for minimizing off-target side effects. This guide examines the experimental data validating the M4 selectivity of this compound.

Quantitative Analysis of Muscarinic Receptor Activity

The selectivity of this compound has been primarily characterized using in vitro functional assays. The available data from the discovery publication, "Discovery of this compound: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile," indicates that the compound is a potent M4 PAM with selectivity over the M2 receptor.

While the complete quantitative data for M1, M3, and M5 receptors is not explicitly detailed in the primary publication's main text, the study highlights the compound's favorable pharmacokinetic profile and its selectivity over the human M2 receptor.[1] The potency of this compound at the human M4 receptor was determined to be in the low nanomolar range.[1][3]

Table 1: Potency of this compound at Human Muscarinic Receptors

Receptor SubtypeAssay TypeMetricValue (nM)
hM4 Calcium MobilizationEC50Low nanomolar
hM2 Not specified-Selective over hM2
hM1 Not available-Not available
hM3 Not available-Not available
hM5 Not available-Not available

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data for hM1, hM3, and hM5 are not available in the reviewed literature.

Experimental Protocols

The primary method used to determine the potency and selectivity of this compound was a calcium mobilization assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of a G-protein coupled receptor (GPCR). Since M4 receptors typically couple to Gi/o proteins, which do not directly lead to calcium mobilization, the assay utilizes a specially engineered cell line.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic receptor and a promiscuous G-protein chimera, Gqi5 (hM4/Gqi5-CHO). The Gqi5 protein allows the M4 receptor to signal through the Gq pathway, leading to a measurable calcium release upon activation.

Protocol Outline:

  • Cell Culture: hM4/Gqi5-CHO cells are cultured in appropriate media and seeded into multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Compound Addition:

    • An EC20 concentration of acetylcholine (ACh), the endogenous agonist, is added to the cells. This submaximal concentration provides a baseline level of receptor activation.

    • This compound is then added in a concentration-dependent manner.

  • Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence in real-time. The potentiation of the ACh response by this compound is recorded.

  • Data Analysis: The data is analyzed to determine the EC50 value of this compound, representing the concentration at which it produces 50% of its maximal potentiation of the ACh response.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in the validation of this compound's M4 selectivity.

G cluster_workflow Experimental Workflow: Calcium Mobilization Assay A 1. Seed hM4/Gqi5-CHO cells in multi-well plates B 2. Load cells with a calcium-sensitive fluorescent dye A->B C 3. Add EC20 concentration of Acetylcholine (ACh) B->C D 4. Add varying concentrations of this compound C->D E 5. Measure fluorescence change with a plate reader D->E F 6. Analyze data to determine EC50 E->F

Caption: Workflow for the calcium mobilization assay.

G cluster_pathway M4 Receptor Signaling Pathway in the Assay ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh binding/efficacy Gqi5 Gqi5 Protein M4R->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Triggers Fluorescence Increased Fluorescence Ca_release->Fluorescence Leads to

Caption: Engineered M4 signaling pathway.

Conclusion

The available evidence strongly indicates that this compound is a potent positive allosteric modulator of the M4 muscarinic receptor.[1][3] Functional assays demonstrate its low nanomolar potency at the human M4 receptor and its selectivity over the M2 subtype.[1] However, a complete quantitative assessment of its activity across all muscarinic receptor subtypes (M1, M3, and M5) is not available in the reviewed public-domain literature. Further studies are required to fully delineate the selectivity profile of this compound. The provided experimental protocol for the calcium mobilization assay serves as a standard method for characterizing the activity of M4 PAMs.

References

A Comparative Analysis of VU6008677 and Xanomeline: Targeting Muscarinic Receptors for Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct modalities for modulating the M4 and M1/M4 muscarinic acetylcholine (B1216132) receptors, VU6008677, a positive allosteric modulator, and xanomeline (B1663083), an agonist, reveals different approaches with unique pharmacological profiles. This guide provides a comparative analysis of their mechanisms of action, in vitro and in vivo properties, and the experimental protocols used to evaluate them, offering valuable insights for researchers and drug development professionals in the field of neuropsychiatric disorders.

This analysis delves into the preclinical data available for this compound and xanomeline, highlighting their distinct approaches to modulating the muscarinic system. While xanomeline directly activates M1 and M4 receptors, this compound acts as a positive allosteric modulator (PAM), enhancing the effect of the endogenous neurotransmitter acetylcholine specifically at the M4 receptor. This fundamental difference in their mechanism of action has significant implications for their potential therapeutic benefits and side-effect profiles.

Mechanism of Action: A Tale of Two Modalities

Xanomeline is a potent agonist with functional preference for the M1 and M4 muscarinic acetylcholine receptors. Its therapeutic effects in conditions like schizophrenia are attributed to its ability to directly stimulate these receptors in the central nervous system. The activation of M1 and M4 receptors is believed to modulate downstream dopaminergic and glutamatergic pathways, which are dysregulated in psychosis. Studies have shown that xanomeline's antipsychotic-like effects are mediated by its action at both M1 and M4 receptors.

In contrast, this compound is a positive allosteric modulator (PAM) of the M4 receptor. Unlike an agonist, a PAM does not activate the receptor on its own but rather enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine. This mechanism offers the potential for a more nuanced and physiological modulation of receptor activity, as it is dependent on the natural patterns of acetylcholine release. The development of selective M4 PAMs like this compound aims to harness the therapeutic benefits of M4 receptor activation while potentially mitigating the side effects associated with non-selective or pan-muscarinic agonists.

cluster_Xanomeline Xanomeline (Agonist) cluster_this compound This compound (M4 PAM) Xanomeline Xanomeline M1_X M1 Receptor Xanomeline->M1_X Direct Activation M4_X M4 Receptor Xanomeline->M4_X Direct Activation Downstream Signaling Downstream Signaling M1_X->Downstream Signaling Gq-coupled M4_X->Downstream Signaling Gi-coupled This compound This compound M4_V M4 Receptor This compound->M4_V Binds to Allosteric Site ACh Acetylcholine ACh->M4_V Binds to Orthosteric Site Enhanced Downstream Signaling Enhanced Downstream Signaling M4_V->Enhanced Downstream Signaling Potentiated Gi-coupling

Figure 1: Mechanisms of Action.

In Vitro Pharmacological Profile

The distinct mechanisms of this compound and xanomeline are reflected in their in vitro pharmacological profiles. Xanomeline exhibits binding affinity for all five muscarinic receptor subtypes, with a preference for M1 and M4. In contrast, this compound demonstrates its effect through potentiation of acetylcholine's action specifically at the M4 receptor, with an EC50 of 120 nM for the human M4 receptor.

ParameterThis compoundXanomelineReference
Mechanism M4 Positive Allosteric Modulator (PAM)M1/M4 Preferring Agonist
hM4 Potency (EC50) 120 nMAgonist at M1 and M4
Selectivity Selective for M4 receptor potentiationBinds to M1-M5, functional preference for M1/M4
CYP Inhibition Improved profile over parent compounds, but CYP1A2 inhibitionSubstrate for multiple CYP enzymes

Table 1: Comparative In Vitro Pharmacological Data.

Preclinical In Vivo Efficacy

Both this compound and xanomeline have demonstrated efficacy in preclinical models relevant to psychosis. Xanomeline has been shown to attenuate amphetamine-induced hyperlocomotion in rodents, a commonly used model to predict antipsychotic activity. For instance, in wild-type mice, xanomeline at a dose of 2 mg/kg significantly attenuated amphetamine-induced hyperactivity.

While direct comparative in vivo efficacy data for this compound against xanomeline is limited, a key study noted that a selective M4 PAM exhibited fewer and less severe cholinergic-related side effects in rats compared to the non-selective agonist xanomeline. This suggests that the PAM mechanism may offer a better therapeutic window. Preclinical studies with other M4 PAMs have also shown efficacy in models of psychosis.

ModelThis compound (or representative M4 PAMs)XanomelineReference
Amphetamine-Induced Hyperlocomotion Efficacious in preclinical modelsDose-dependently attenuates hyperactivity (e.g., 2 mg/kg in mice)
Cholinergic Side Effects Fewer and less severe compared to xanomeline (for a selective M4 PAM)Dose-limiting cholinergic side effects observed

Table 2: Comparative Preclinical In Vivo Efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and xanomeline.

Calcium Mobilization Assay

This assay is used to determine the functional potency of compounds that act on Gq-coupled receptors (like M1) or engineered Gi-coupled receptors (like M4) that are made to signal through calcium.

cluster_workflow Calcium Mobilization Assay Workflow start Seed CHO cells expressing the target receptor (M1 or engineered M4) into microplates load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye add_compound Add test compound (agonist or PAM + EC20 of ACh) load_dye->add_compound measure Measure fluorescence intensity over time using a plate reader add_compound->measure analyze Analyze data to determine EC50 values measure->analyze end Results analyze->end

Figure 2: Calcium Mobilization Assay Workflow.

Protocol Details:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (e.g., hM1 or hM4 co-expressed with a chimeric G-protein like Gqi5 to enable calcium readout) are cultured in appropriate media.

  • Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated overnight to allow for attachment.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4

Benchmarking VU6008677's CYP Inhibition Profile Against its Parent Compound ML253

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the pursuit of novel therapeutics, understanding the metabolic profile of a drug candidate is as crucial as its efficacy. A significant aspect of this profile is its interaction with the cytochrome P450 (CYP) enzyme system, a primary driver of drug metabolism and a major source of drug-drug interactions. This guide provides a comparative analysis of the CYP inhibition profile of VU6008677, a novel M4 positive allosteric modulator (PAM), against its parent compound, ML253.

The development of this compound from ML253 aimed to improve upon the parent compound's pharmacological properties, including its metabolic stability and potential for CYP-mediated drug interactions.[1][2] As will be detailed, this compound exhibits a markedly improved CYP inhibition profile for several key isoforms, highlighting a successful optimization strategy in drug design.

Quantitative Comparison of CYP Inhibition

The inhibitory potential of this compound and ML253 was assessed against a panel of key cytochrome P450 isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cytochrome P450 IsoformThis compound IC50 (µM)ML253 IC50 (µM)Fold Improvement
CYP1A2 < 0.10Reportedly significant, but specific IC50 not available in the primary literature.Not calculable
CYP2C9 ≥ 30Reportedly more potent inhibition than this compound.Significant
CYP2D6 ≥ 30Reportedly more potent inhibition than this compound.Significant
CYP3A4 ≥ 30Reportedly more potent inhibition than this compound.Significant

Data Interpretation:

Experimental Protocols

The determination of the CYP inhibition profile is a critical in vitro assay in drug discovery. A generalized experimental protocol for assessing CYP inhibition using human liver microsomes is outlined below. The specific parameters for the this compound and ML253 studies are detailed in the supplementary information of the primary publication.[1]

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific CYP isoform (IC50).

Materials:

  • Test compounds (this compound, ML253)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase)

  • CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of test compounds, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation:

    • Pre-incubate a mixture of human liver microsomes, incubation buffer, and a series of concentrations of the test compound (or positive control inhibitor) at 37°C for a specified time (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the percent inhibition of the CYP isoform activity at each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the typical workflow for a cytochrome P450 inhibition assay.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test_Compound Test Compound (e.g., this compound) Preincubation Pre-incubation: HLM + Test Compound Test_Compound->Preincubation HLM Human Liver Microsomes HLM->Preincubation Substrate CYP Probe Substrate Incubation Incubation: Add Substrate + NADPH Substrate->Incubation NADPH NADPH Regenerating System NADPH->Incubation Preincubation->Incubation Termination Reaction Termination: Add Quenching Solution Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis of Metabolite Formation Centrifugation->LCMS Data_Analysis IC50 Determination LCMS->Data_Analysis

A simplified workflow for determining CYP inhibition IC50 values.

Signaling Pathways and Logical Relationships

The interaction between a drug candidate and the CYP enzyme system is a critical determinant of its metabolic fate and potential for drug-drug interactions. The following diagram illustrates the logical relationship in assessing this interaction.

logical_relationship cluster_system Metabolic System Drug_Candidate Drug Candidate (e.g., this compound) Inhibition Inhibition of CYP Enzymes Drug_Candidate->Inhibition No_Interaction No Significant Interaction Drug_Candidate->No_Interaction Co_administered_Drug Co-administered Drug Metabolism Metabolism of Co-administered Drug Co_administered_Drug->Metabolism CYP_Enzymes Cytochrome P450 Enzymes CYP_Enzymes->Metabolism Altered_PK Altered Pharmacokinetics of Co-administered Drug Metabolism->Altered_PK Inhibition->Altered_PK Safe_Profile Favorable Safety Profile No_Interaction->Safe_Profile DDI Potential for Drug-Drug Interaction (DDI) Altered_PK->DDI

References

VU6008677: A Comparative Analysis of Potency at Human vs. Rat M4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-species potency of VU6008677, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. This compound has been identified as a promising compound with a distinct tricyclic structure and an improved cytochrome P450 profile.[1][2] Understanding its potency at both human and rat M4 receptors is crucial for the preclinical to clinical translation of this potential therapeutic agent.

Quantitative Potency Comparison

A direct quantitative comparison of the potency of this compound between human and rat M4 receptors is hampered by the limited availability of public data for the rat ortholog. While the potency for the human M4 receptor has been determined, extensive searches of the scientific literature did not yield a specific EC50 or IC50 value for this compound at the rat M4 receptor.

However, it is important to note that for other M4 PAMs developed by the same research group, significant species-dependent differences in potency have been observed. This highlights the critical need for direct experimental determination of this compound's potency on the rat M4 receptor to accurately inform preclinical models.

SpeciesReceptorPotency (EC50)Reference
HumanM4 (hM4)120 nM[3]
RatM4 (rM4)Data not available in public literature

Experimental Protocols

The potency of this compound on the human M4 (hM4) receptor was determined using a cell-based functional assay. The following provides a detailed methodology based on typical experimental procedures for this class of compounds:

Cell Line:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic acetylcholine receptor and a chimeric G-protein (Gqi5). The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, enabling the measurement of intracellular calcium mobilization as a readout of receptor activation.

Assay Principle:

  • The assay measures the ability of this compound to potentiate the response of the M4 receptor to a sub-maximal concentration of the endogenous agonist, acetylcholine (ACh). This is a hallmark of a positive allosteric modulator.

Experimental Steps:

  • Cell Culture: CHO-hM4-Gqi5 cells are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A range of concentrations of this compound is added to the wells.

  • Agonist Addition: After a pre-incubation period with this compound, a fixed, sub-maximal (EC20) concentration of acetylcholine is added to stimulate the M4 receptor.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence signal is plotted against the concentration of this compound to generate a concentration-response curve. The EC50 value, representing the concentration of this compound that produces 50% of the maximal potentiation, is calculated from this curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the M4 receptor signaling pathway and the general experimental workflow for determining the potency of a positive allosteric modulator like this compound.

M4_Signaling_Pathway M4 Receptor Signaling Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylates targets

Caption: M4 Receptor Signaling Pathway.

Experimental_Workflow Potency Determination Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Seed CHO-hM4-Gqi5 cells in 384-well plate dye_load Load cells with calcium-sensitive dye plate_cells->dye_load add_pam Add varying concentrations of this compound dye_load->add_pam add_agonist Add fixed EC20 concentration of ACh add_pam->add_agonist read_plate Measure fluorescence (calcium signal) add_agonist->read_plate crc Generate concentration- response curve read_plate->crc ec50 Calculate EC50 value crc->ec50

Caption: Potency Determination Workflow.

References

VU6008677: A Leap Forward in M4 PAM Development with Superior Drug-like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel treatments for neurological disorders such as schizophrenia has led to the exploration of muscarinic acetylcholine (B1216132) receptor subtype 4 (M4) positive allosteric modulators (PAMs). While first-generation M4 PAMs demonstrated promising preclinical efficacy, their development has been hampered by suboptimal pharmacokinetic properties. This guide provides a detailed comparison of VU6008677, a structurally distinct tricyclic M4 PAM, with first-generation M4 PAMs, highlighting its improved properties supported by experimental data.

First-generation M4 PAMs, such as ML253 and VU0152100, established the therapeutic potential of selectively targeting the M4 receptor for antipsychotic-like effects. However, these early compounds were often plagued by issues including species-dependent potency, poor solubility, and significant inhibition of cytochrome P450 (CYP) enzymes, a key factor in drug metabolism and potential drug-drug interactions.[1][2] this compound was developed to overcome these limitations, offering a more favorable profile for further preclinical and clinical development.[1][3]

Comparative Analysis of In Vitro Properties

A significant advantage of this compound lies in its markedly improved cytochrome P450 inhibition profile compared to the first-generation M4 PAM, ML253.[1] This improvement is a critical step in developing a safer therapeutic agent with a lower propensity for metabolic drug-drug interactions.

PropertyThis compoundML253 (First-Generation)
hM4 Potency (EC50) 120 nM[4]56 nM[2]
CYP1A2 Inhibition (IC50) < 0.1 µM[1]-
CYP2C9 Inhibition (IC50) ≥ 30 µM[1]-
CYP2D6 Inhibition (IC50) ≥ 30 µM[1]-
CYP3A4 Inhibition (IC50) ≥ 30 µM[1]-
Selectivity Highly selective for M4Highly selective for M4 over M1, M2, M3, M5[2]
Key Improvement Greatly reduced CYP450 inhibition[1]-

In Vivo Efficacy: The Benchmark for Antipsychotic Activity

First-generation M4 PAMs have demonstrated robust efficacy in preclinical models of psychosis, such as the MK-801-induced hyperlocomotion model.[5] MK-801, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state that mimics aspects of psychosis in rodents. The ability of a compound to reverse this hyperlocomotion is a strong indicator of potential antipsychotic efficacy. For instance, VU0152100 dose-dependently reverses amphetamine-induced hyperlocomotion in rats.[5] While direct comparative in vivo efficacy data for this compound in the MK-801 model is not yet published, its development was predicated on retaining the efficacy of earlier PAMs while improving upon their drug-like properties.

M4 Receptor Signaling Pathway

The therapeutic effects of M4 PAMs are mediated through their modulation of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR). Upon activation by acetylcholine, the M4 receptor primarily couples to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] This signaling cascade ultimately results in the modulation of downstream neuronal activity, including the regulation of dopamine (B1211576) release in key brain regions implicated in psychosis.[6]

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gαi/o M4R->G_protein activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M4R activates This compound This compound (PAM) This compound->M4R potentiates G_protein->AC inhibits Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

M4 Receptor Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay for M4 PAM Potency

This assay is used to determine the potency of a PAM at the M4 receptor by measuring changes in intracellular calcium levels.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and a promiscuous G-protein (Gαqi5) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

  • Compound Addition: The dye solution is removed, and a buffer containing a fixed, sub-maximal (EC20) concentration of acetylcholine (ACh) and varying concentrations of the test compound (e.g., this compound) is added to the wells.

  • Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured over time using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture CHO-hM4-Gαqi5 cells Start->Cell_Culture Plate_Cells Seed cells in 384-well plate Cell_Culture->Plate_Cells Dye_Loading Load cells with Fluo-4 AM Plate_Cells->Dye_Loading Add_Compounds Add ACh (EC20) + Test Compound Dye_Loading->Add_Compounds Measure_Fluorescence Measure Calcium Flux Add_Compounds->Measure_Fluorescence Data_Analysis Calculate EC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow
In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.

Methodology:

  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes, the test compound, and a phosphate (B84403) buffer.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t1/2) and intrinsic clearance are calculated.

Metabolic_Stability_Workflow Start Start Prepare_Mixture Prepare reaction mixture (Microsomes + Compound) Start->Prepare_Mixture Initiate_Reaction Add NADPH Prepare_Mixture->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Sample_Timepoints Take samples at time points Incubate->Sample_Timepoints Stop_Reaction Quench with Acetonitrile Sample_Timepoints->Stop_Reaction Analyze_LCMS Analyze by LC-MS/MS Stop_Reaction->Analyze_LCMS Calculate_Clearance Calculate Half-life and Clearance Analyze_LCMS->Calculate_Clearance End End Calculate_Clearance->End MK801_Workflow Start Start Acclimate Acclimate animals to test arena Start->Acclimate Administer_Test_Compound Administer Test Compound or Vehicle Acclimate->Administer_Test_Compound Pretreatment_Period Pretreatment time Administer_Test_Compound->Pretreatment_Period Administer_MK801 Administer MK-801 Pretreatment_Period->Administer_MK801 Record_Activity Record locomotor activity Administer_MK801->Record_Activity Analyze_Data Analyze reversal of hyperlocomotion Record_Activity->Analyze_Data End End Analyze_Data->End

References

Head-to-Head Comparison: VU6008677 and VU0467485 as M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience drug discovery, the development of selective activators for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) holds significant promise for treating neuropsychiatric disorders such as schizophrenia.[1][2][3] Positive allosteric modulators (PAMs) offer a refined therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, thereby offering greater subtype selectivity and potentially a better safety profile compared to orthosteric agonists.[4] This guide provides a detailed head-to-head comparison of two prominent M4 PAMs, VU6008677 and VU0467485, summarizing their performance based on available preclinical data.

Overview and Mechanism of Action

Both this compound and VU0467485 are potent, selective, and orally bioavailable positive allosteric modulators of the M4 muscarinic acetylcholine receptor.[1][5][6] As PAMs, they do not activate the M4 receptor directly but rather enhance its sensitivity to acetylcholine. This modulatory activity is believed to be responsible for their potential antipsychotic-like effects.[1][7] The development of such selective M4 PAMs is a key focus in the quest for novel treatments for schizophrenia and other neurological disorders.[4]

Quantitative Performance Data

The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and VU0467485, based on data from published preclinical studies.

Table 1: In Vitro Potency at M4 Receptors

CompoundSpeciesAssayEC50
This compound HumanCalcium Mobilization120 nM[5]
VU0467485 HumanCalcium Mobilization78.8 nM[1][6]
RatCalcium Mobilization26.6 nM[1][6]

Table 2: Muscarinic Receptor Subtype Selectivity

CompoundReceptor SubtypeActivity
VU0467485 hM1, hM2, hM3, hM5Inactive up to 30 µM[1]
rM1, rM2, rM3, rM5Inactive up to 30 µM[1]

Note: Detailed selectivity data for this compound against other muscarinic receptor subtypes was not available in the reviewed literature.

Table 3: In Vitro ADME & Pharmacokinetic Profile

ParameterThis compoundVU0467485
CYP450 Inhibition Improved profile with greatly reduced inhibition compared to parent compound ML253.[4][8][9]Clean CYP450 inhibition profile (IC50s > 30 µM for 3A4, 2D6, 2C9, 1A2).[1]
Plasma Protein Binding Moderately bound in rat (fu_plasma = 0.026–0.042), highly bound in human (fu_plasma = 0.004–0.012).[4]Moderate plasma protein binding across species (rat fu_plasma = 0.031, human fu_plasma = 0.054).[1]
Brain Penetration Not explicitly stated, but described as a CNS-penetrant M4 PAM.[10]Moderate to high CNS penetration (rat Kp = 0.31 to 1.0, Kp,uu = 0.37 to 0.84).[1][6]
Oral Bioavailability Good pharmacokinetic characteristics in rats.[5]High oral bioavailability in rats.[1]

Table 4: In Vivo Efficacy

CompoundPreclinical ModelEffect
VU0467485 Amphetamine-induced hyperlocomotion (AHL) in ratsDose-dependent reversal of hyperlocomotion with a minimum effective dose of 10 mg/kg (p.o.).[1][6]

Note: Specific in vivo efficacy data for this compound was not detailed in the reviewed literature, though it is described as having robust in vivo efficacy in preclinical models.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of M4 PAMs and a typical experimental workflow for their evaluation.

M4_PAM_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drug ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates Neuron_Activity Neuronal Activity M4R->Neuron_Activity Inhibition AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases cAMP->Neuron_Activity Modulates PAM This compound or VU0467485 PAM->M4R Binds allosterically

Caption: M4 PAM Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation potency Potency Assay (Calcium Mobilization) selectivity Selectivity Screening (vs. M1, M2, M3, M5) potency->selectivity Promising candidates adme ADME Profiling (CYP Inhibition, Plasma Protein Binding) selectivity->adme Selective compounds pk Pharmacokinetics (Oral Bioavailability, Brain Penetration) adme->pk Candidates with good drug-like properties efficacy Efficacy Models (e.g., Amphetamine-Induced Hyperlocomotion) pk->efficacy Brain-penetrant compounds

Caption: Experimental Workflow for M4 PAM Evaluation.

Experimental Protocols

A summary of the key experimental methodologies used to characterize these compounds is provided below.

In Vitro Calcium Mobilization Assay

The potency of the M4 PAMs was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor.[1]

  • Cell Culture: CHO cells expressing the respective M4 receptor are cultured in appropriate media.

  • Assay Preparation: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (this compound or VU0467485) is added at various concentrations in the presence of a sub-maximal (EC20) concentration of acetylcholine.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values, representing the concentration of the compound that produces 50% of its maximal effect, are calculated from the concentration-response curves.

Muscarinic Receptor Selectivity Assays

The selectivity of the compounds was assessed against other muscarinic receptor subtypes (M1, M2, M3, and M5) using similar calcium mobilization assays in CHO cells expressing each of these receptor subtypes.[1] The compounds are tested at a high concentration (e.g., 30 µM) to determine if they elicit any activity at these off-target receptors.

In Vivo Amphetamine-Induced Hyperlocomotion (AHL) Model

The antipsychotic-like activity of VU0467485 was evaluated in a rat model of amphetamine-induced hyperlocomotion.[1]

  • Animals: Male Sprague-Dawley rats are used for the study.

  • Acclimation: Animals are acclimated to the testing environment (e.g., open-field chambers).

  • Drug Administration: The test compound (VU0467485) is administered orally (p.o.) at various doses.

  • Amphetamine Challenge: After a set pre-treatment time, animals are challenged with an injection of d-amphetamine to induce hyperlocomotion.

  • Locomotor Activity Measurement: Locomotor activity is recorded for a specified period using automated activity monitors.

  • Data Analysis: The ability of the test compound to reverse the amphetamine-induced increase in locomotor activity is quantified.

Conclusion

Both this compound and VU0467485 are potent and selective M4 PAMs with promising preclinical profiles. VU0467485 has been extensively characterized, demonstrating robust in vitro potency, high selectivity, favorable pharmacokinetic properties, and in vivo efficacy in a model of psychosis.[1][12][13] this compound is a structurally distinct M4 PAM with an improved cytochrome P450 inhibition profile compared to earlier compounds, a desirable feature for a drug candidate.[4][5][9] While a direct head-to-head study is not available, the existing data suggest that both compounds are valuable tools for investigating the therapeutic potential of M4 receptor modulation. Further studies directly comparing these two compounds would be beneficial to fully elucidate their relative advantages.

References

confirming the "tie-back" strategy benefits in VU6008677 vs older compounds

Author: BenchChem Technical Support Team. Date: December 2025

A strategic chemical design, dubbed the "tie-back" strategy, has propelled a new M4 positive allosteric modulator (PAM), VU6008677, ahead of its predecessors. This novel approach yields a compound with a superior pharmacological profile, most notably a significant reduction in cytochrome P450 (CYP450) inhibition, a common hurdle in drug development.[1][2][3] This guide provides a comparative analysis of this compound against older compounds, supported by experimental data, to illuminate the benefits of this innovative molecular architecture for researchers and drug development professionals.

The core of the "tie-back" strategy involves the creation of a novel tricyclic core by replacing the 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide moiety present in earlier M4 PAMs like ML253.[2][3] This structural alteration effectively masks a detrimental β-amino carboxamide group that was previously considered essential for M4 PAM activity but was also associated with poor solubility and other undesirable properties.[2][4] The result is a structurally distinct compound, this compound, which maintains potent activity at the M4 receptor while mitigating key liabilities of older compounds.[1][2][3]

Comparative Pharmacological Data

The following tables summarize the quantitative data comparing this compound and its analogues with the parent compound ML253, highlighting the improvements achieved through the "tie-back" strategy.

Table 1: In Vitro Potency at the Human M4 Receptor

CompoundhM4 EC50 (nM)
ML253Data not explicitly provided in the search results, but used as a parent compound for comparison.
This compound (analogue 14o) 45 [2]
Analogue 13l72[2]
Analogue 14pData not explicitly provided in the search results
Analogue 22i65[4]

EC50 represents the concentration of the compound that produces 50% of the maximal response.

Table 2: Physicochemical Properties of Select Analogues

CompoundMolecular Weight (Da)xLogPTopological Polar Surface Area (TPSA) (Ų)
This compound (analogue 14o) 367.86 [2]3.29 [2]54.8 [2]
Analogue 13l304.8[2]3.63[2]50.7[2]
Analogue 14p315.78[2]2.6[2]65.7[2]
Analogue 22i318.82[2]3.51[2]50.7[2]

Table 3: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile of Select Analogues

CompoundHuman Predicted Hepatic Clearance (CLhep) (mL/min/kg)Rat Predicted Hepatic Clearance (CLhep) (mL/min/kg)
This compound (analogue 14o) 13 [2]> 47 [2]
Analogue 13lHigh> 47[2]
Analogue 14pHigh> 47[2]
Analogue 15gHigh> 47[2]
Analogue 22iHigh> 47[2]

The data clearly demonstrates that while maintaining low nanomolar potency against the human M4 receptor, this compound exhibits a more favorable predicted human hepatic clearance compared to many other analogues, suggesting a better metabolic stability profile.

Experimental Protocols

The following are the methodologies for the key experiments cited in this guide.

Calcium Mobilization Assay

The potency of the compounds at the human M4 (hM4) receptor was determined using a calcium mobilization assay.[2] This assay was performed using Chinese Hamster Ovary (CHO) cells co-expressing the hM4 receptor and a G-protein chimera (Gqi5). The assay was conducted in the presence of a fixed EC20 concentration of acetylcholine, the endogenous agonist. The half-maximal effective concentration (EC50) values were determined from at least one experiment performed in triplicate.[2]

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assays

A battery of in vitro DMPK assays was conducted on select analogues.[2] Predicted hepatic clearance (CLhep) was determined using pooled human and rat liver microsomes in the presence of NADPH with CYP-specific probe substrates.[4] Plasma protein binding was also assessed, with the fraction unbound (fu) being determined in both rat and human plasma and rat brain homogenate.[4]

Visualizing the "Tie-Back" Strategy and M4 Signaling

The following diagrams illustrate the conceptual framework of the "tie-back" strategy and the signaling pathway of the M4 receptor.

Caption: The "Tie-Back" strategy for developing this compound.

M4_Signaling_Pathway ACh Acetylcholine (ACh) M4_Receptor M4 Muscarinic Receptor (GPCR) ACh->M4_Receptor binds to This compound This compound (PAM) This compound->M4_Receptor positively modulates Gi_o Gi/o Protein M4_Receptor->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP Cellular_Response Downstream Cellular Response cAMP->Cellular_Response modulates

Caption: Simplified M4 receptor signaling pathway.

References

Safety Operating Guide

Safe Disposal of VU6008677: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For novel research compounds such as VU6008677, a specific Safety Data Sheet (SDS) may not be readily available. However, by adhering to established protocols for hazardous pharmaceutical compounds, researchers can handle and dispose of this substance safely. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to be familiar with the necessary safety protocols to minimize exposure and ensure a safe working environment. The following table summarizes the essential personal protective equipment (PPE) and handling guidelines.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear nitrile gloves, a laboratory coat, and chemical safety goggles. If there is a risk of aerosol generation or splashing, a face shield is also recommended. Double gloving may be appropriate in certain situations.[1]
Ventilation Always handle this compound in a well-ventilated area. For procedures that could generate dust or aerosols, a certified chemical fume hood must be used.[1]
General Handling Avoid inhaling any dust, mist, or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[1][2]
Storage Store the compound in a secure, locked location in a well-ventilated place. Keep the container tightly closed.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous pharmaceutical waste.[1] Adherence to the following procedural steps is mandatory to ensure the safety of all laboratory personnel and to prevent environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste: Place any unused or expired pure this compound directly into a designated and clearly labeled hazardous waste container.[1] Consumables that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, should be collected in a separate, sealed plastic bag or container also labeled as hazardous waste.[1]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] It is crucial not to mix this waste with other chemical waste streams unless their compatibility has been confirmed.[3][4]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[1]

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[3] The label should also include the approximate concentration and volume of the waste.

3. Storage of Waste:

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[3]

  • This area should be at or near the point of generation and under the control of laboratory personnel.[3]

  • Ensure that all waste containers are kept securely closed at all times, except when waste is being added.[3][4]

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity and restrict access to the area.[1]

  • Before attempting any cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.[1]

  • Absorb liquid spills with an inert material such as vermiculite, sand, or earth.[3]

  • For solid spills, gently sweep the material to avoid creating dust.[1]

  • Carefully collect the absorbed or swept material and place it into a designated hazardous waste container.[1][3]

  • Ventilate the area and thoroughly clean the spill site after the material has been collected.[3]

5. Final Disposal:

  • Once a waste container is full or ready for disposal, a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Ensure all waste containers are securely sealed and properly labeled according to your institution's and local regulations before collection.[1]

  • Do not attempt to transport hazardous waste off-site yourself.[3]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Solid Waste (Unused compound, contaminated consumables) B->C D Liquid Waste (Solutions containing this compound) B->D E Sharps Waste (Contaminated needles, etc.) B->E F Place in Labeled, Leak-Proof Hazardous Waste Container C->F D->F E->F G Label Container: 'Hazardous Waste' 'this compound' F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Securely Closed H->I J Submit Pickup Request to EHS or Licensed Contractor I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling VU6008677

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of VU6008677, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the general principles of handling potent, biologically active heterocyclic compounds in a laboratory setting.

Precautionary Measures and Personal Protective Equipment (PPE)

Given that this compound is a novel research compound with limited toxicological data, stringent adherence to safety protocols is paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.

Operation Personal Protective Equipment (PPE) Rationale
Weighing and Handling Solid Compound - Primary: Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat.- Secondary (in case of potential aerosolization): Chemical splash goggles, face shield, and a NIOSH-approved respirator with an organic vapor cartridge and particulate filter (N95 or higher).Prevents skin and eye contact with the potent compound. Respiratory protection is crucial when handling fine powders that can be easily inhaled.
Preparing Solutions - Primary: Nitrile gloves, safety glasses with side shields, lab coat.- Secondary (in case of splashing): Chemical splash goggles and a face shield.Protects against accidental splashes of the concentrated stock solution. Work should be conducted in a chemical fume hood.
Administering to Cell Cultures or Animals - Primary: Nitrile gloves, lab coat, safety glasses.Standard laboratory practice to prevent contamination of the experiment and protect the researcher from contact with the bioactive agent.
Cleaning and Decontamination - Primary: Chemical-resistant gloves (e.g., thicker nitrile or neoprene), lab coat, chemical splash goggles.Protects against contact with cleaning agents and residual compound during decontamination of surfaces and equipment.

Operational Plan for Handling this compound

A systematic workflow is essential to ensure safety and maintain the integrity of the compound.

G Figure 1. Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (if available) and Standard Operating Procedures B Don Appropriate PPE A->B C Prepare work area in a designated chemical fume hood B->C D Weigh solid this compound C->D E Prepare stock solution D->E F Perform serial dilutions E->F G Treat cells or administer to animals F->G H Incubate and collect data G->H I Decontaminate work surfaces and equipment H->I J Dispose of waste in designated hazardous waste containers I->J K Doff PPE and wash hands J->K

Caption: Figure 1. Standard Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for solid chemical waste.
Stock Solutions and Dilutions Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as solid hazardous waste.

Important Considerations:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Maintain a detailed log of the quantities of this compound used and disposed of.

  • In case of a spill, immediately alert personnel in the area, evacuate if necessary, and follow your laboratory's established spill response procedure. For a small spill of a low concentration, absorb the material with an inert absorbent, decontaminate the area, and dispose of all materials as hazardous waste. For larger spills or spills of solid material, contact your EHS department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.